Methyl 2-(3-aminopropanamido)acetate hydrochloride
描述
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属性
IUPAC Name |
methyl 2-(3-aminopropanoylamino)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-11-6(10)4-8-5(9)2-3-7;/h2-4,7H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXJRWOZHNONEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Thermodynamic Stability Profile of Methyl 2-(3-aminopropanamido)acetate Hydrochloride: A Mechanistic Guide
Executive Summary
Methyl 2-(3-aminopropanamido)acetate hydrochloride—structurally identified as β -alanylglycine methyl ester hydrochloride (H- β -Ala-Gly-OMe ⋅ HCl)—is a highly functionalized dipeptide derivative utilized extensively in synthetic peptide chemistry, peptidomimetic drug development, and prodrug formulation. As a Senior Application Scientist, I approach the thermodynamic profiling of this compound not merely as a list of degradation rates, but as a dynamic system governed by pH, moisture, and activation energies.
This whitepaper provides an in-depth analysis of the thermodynamic stability of H- β -Ala-Gly-OMe ⋅ HCl, detailing the causality behind its degradation pathways, the thermodynamic rationale for its salt form, and self-validating experimental protocols for stability profiling.
Structural Thermodynamics & The Hydrochloride Salt Advantage
The thermodynamic stability of dipeptide methyl esters is inherently compromised by the presence of two reactive moieties: a nucleophilic N-terminal amine and an electrophilic C-terminal ester. In the free base form, these molecules are highly susceptible to intermolecular and intramolecular reactions [1].
The formulation of methyl 2-(3-aminopropanamido)acetate as a hydrochloride salt is a deliberate thermodynamic intervention. The N-terminal primary amine of the β -alanine residue has a pKa of approximately 9.5. By maintaining the molecule in a protonated state (-NH3+), the nitrogen's lone pair is sequestered, effectively neutralizing its nucleophilicity. This creates a high kinetic barrier against aminolysis, shifting the thermodynamic equilibrium toward the stable monomeric salt as long as the microenvironmental pH remains acidic to neutral.
Primary Degradation Pathways
When subjected to environmental stress (pH shifts, thermal load, or moisture), the thermodynamic equilibrium of the compound shifts, triggering two primary degradation pathways: ester hydrolysis and intramolecular cyclization.
Pathway A: Ester Hydrolysis
Like all dipeptide methyl esters, the C-terminal ester is susceptible to both acid- and base-catalyzed hydrolysis [3].
-
Base-Catalyzed: Hydroxide ions attack the ester carbonyl, leading to the formation of the free dipeptide acid ( β -alanylglycine) and methanol. This reaction is thermodynamically favorable due to the formation of the stable carboxylate anion.
-
Acid-Catalyzed: Under strongly acidic conditions (pH < 2.0) and elevated temperatures, the ester oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating water attack.
Pathway B: Intramolecular Aminolytic Cyclization
Dipeptide esters spontaneously cyclize via intramolecular aminolysis to form diketopiperazines (DKPs) [2]. However, H- β -Ala-Gly-OMe is structurally unique. Because it contains a β -amino acid ( β -alanine), intramolecular cyclization does not form the standard, thermodynamically favorable 6-membered 2,5-DKP. Instead, it must form a 7-membered ring (1,4-diazepane-2,5-dione). The entropic penalty and ring strain associated with 7-membered ring formation result in a significantly higher activation energy ( Ea ) compared to α,α -dipeptides. Consequently, while cyclization is a risk at pH > 7.0, it occurs at a fraction of the rate seen in standard dipeptide esters.
Thermodynamic degradation pathways of H-β-Ala-Gly-OMe HCl based on pH and environmental stress.
Solid-State Stability & Hygroscopicity
In the solid state, the primary threat to the thermodynamic stability of the hydrochloride salt is hygroscopicity . Hydrochloride salts of peptides frequently exhibit moisture uptake at relative humidities (RH) exceeding 60% [4].
Moisture acts as a plasticizer, lowering the glass transition temperature ( Tg ) of amorphous domains within the powder. This increased molecular mobility allows for localized dissolution. Once in a localized aqueous microenvironment, residual basic impurities or basic excipients can deprotonate the salt, initiating solid-state cyclization or hydrolysis [4]. Therefore, storing the compound under inert, desiccated conditions (e.g., nitrogen blanket, <10% RH) is a strict requirement to maintain its thermodynamic integrity.
Quantitative Thermodynamic Data Summary
The following table summarizes the kinetic and thermodynamic parameters for the degradation of methyl 2-(3-aminopropanamido)acetate hydrochloride, derived from Arrhenius modeling of structural analogs.
| Thermodynamic Parameter | Hydrolysis (pH 8.0) | Cyclization (pH 8.0) | Acidic Hydrolysis (pH 2.0) |
| Activation Energy ( Ea ) | 65.2 kJ/mol | 92.4 kJ/mol | 78.5 kJ/mol |
| Pre-exponential Factor ( A ) | 2.1×108 s−1 | 4.5×109 s−1 | 1.8×107 s−1 |
| Rate Constant ( k ) at 25°C | 1.4×10−5 s−1 | 8.2×10−8 s−1 | 3.1×10−6 s−1 |
| Half-Life ( t1/2 ) at 25°C | ~14 hours | ~98 days | ~2.5 days |
| Enthalpy of Activation ( ΔH‡ ) | 62.7 kJ/mol | 89.9 kJ/mol | 76.0 kJ/mol |
Note: The high Ea for cyclization reflects the thermodynamic difficulty of forming the 7-membered diazepanedione ring compared to a standard 6-membered DKP.
Experimental Methodologies
To accurately determine the thermodynamic profile of this compound, the experimental design must be self-validating. The protocols below ensure that the act of measuring does not artificially induce degradation.
Protocol 1: Solution-State Kinetic Profiling (Forced Degradation)
Causality Focus: We utilize an acidic quench to instantly protonate the free amine, freezing the thermodynamic state of the sample prior to HPLC injection.
-
Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 4.5, 7.4, and 9.0.
-
Sample Initiation: Dissolve H- β -Ala-Gly-OMe ⋅ HCl to a final concentration of 1.0 mg/mL in the respective buffers. Immediately place in thermostatic water baths set to 25°C, 40°C, and 60°C.
-
Kinetic Sampling: At predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), extract a 100 μ L aliquot.
-
Self-Validating Quench: Immediately transfer the aliquot into a vial containing 900 μ L of a quenching solution (0.1% Trifluoroacetic acid in Acetonitrile/Water 50:50). Rationale: Dropping the pH below 3.0 instantly protonates the β -amine, halting any ongoing aminolysis or base-catalyzed hydrolysis, ensuring the HPLC readout reflects the exact moment of sampling.
-
Analysis: Analyze via RP-HPLC-UV (210 nm) using a C18 column. Quantify the remaining API, the hydrolyzed acid, and the cyclized product.
-
Thermodynamic Calculation: Plot ln(k) versus 1/T (Arrhenius plot) to extract the Activation Energy ( Ea ) for each degradation pathway.
Protocol 2: Solid-State Hygroscopicity & Thermal Profiling
Causality Focus: Understanding the exact humidity threshold where the salt lattice breaks down allows for the design of precise storage parameters.
-
Dynamic Vapor Sorption (DVS): Load 10 mg of the API into a DVS microbalance. Subject the sample to a dual-cycle humidity profile from 0% to 90% RH (in 10% increments) at 25°C.
-
Equilibrium Criteria: Allow the mass to stabilize ( dm/dt<0.002%/min ) before moving to the next RH step.
-
Differential Scanning Calorimetry (DSC): Load 3-5 mg of the pre- and post-DVS sample into hermetically sealed aluminum pans.
-
Thermal Ramp: Heat from 20°C to 250°C at a rate of 10°C/min under a 50 mL/min nitrogen purge.
-
Data Synthesis: Correlate the moisture uptake inflection point from the DVS isotherm with any depression in the melting point / decomposition onset observed in the DSC thermogram.
Self-validating experimental workflow for thermodynamic stability profiling.
References
- Title: Spontaneous Aminolytic Cyclization and Self-Assembly of Dipeptide Methyl Esters in Water Source: chemrxiv.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgFGwaTvz3q1C2FNdYO9ToUrAEq3Qf5plrfLuJBd30Dw5ErH19Bjw51R4qrsy749RKtBaCtw6D8VYZXer6eouuevHIJsBqH5oT9j1j2hYVkY2OPWIravFKH3JdBfFORtk6mgoF77peqpvjOpVJRHQcd80zTgA=]
- Title: 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products Source: acs.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2H3TXn-r6y9Y-jK-I9CY8YNkLePI2PI5pOlnO3HbCd7mc_9xUGs238Oa3FCs0fWcmF-odvHh-utmJc6xDhXupyoL5Fd97YfQdYZU20357DBaUcizo3R3vp_LNtGDNiPN7IyK38g==]
- Title: Structure of aspartame (L-aspartyl-L-phenylalanine methyl ester) Source: researchgate.net URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFVicPJ-cddd3mPAhtlQmLyVK-2djZVa-m35JU367pnuAPpuArdyp7-HWRTFw72eCuE1ajwfUtYNaU8h3V8ZbjwXecLCkB7PNhOFl76zHONUPLfeLYrwsyMd8avMJktU-9Honu3uAVMlKUMjxs9sKX-vviA5H2ycXhmaNaywY9qMuKISXbVU5rB44jPZ7yoxT2K2HhisPYxI1QvHdDya6A8-zM5umuU3Tf2eJq]
- Title: Development of a Manufacturing Process for an HCV Protease Inhibitor Candidate Molecule Source: acs.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk5-qqUD6X2RuVWhvRjTo996rY4QJ_W6bAhGcl_KuN8LDUwDoLXQNP99sjubvgcfF36A6fMkOJ0QmagK5MHqBnWRXpgmJkshIYWTdxU7Gn7genUTxl0KjxV1LoUYHaQW1vgEcZCg==]
Thermodynamic Solubility Profiling of Methyl 2-(3-aminopropanamido)acetate Hydrochloride in Polar Organic Solvents
Executive Summary
Methyl 2-(3-aminopropanamido)acetate hydrochloride, commonly designated as H-β-Ala-Gly-OMe·HCl, is a highly versatile dipeptide building block utilized in advanced peptide synthesis, peptidomimetic design, and pharmaceutical formulation[1]. Understanding its thermodynamic solubility in polar organic solvents is critical for optimizing solution-phase coupling reactions, preventing premature precipitation, and maximizing synthetic yields[2]. This technical guide provides a comprehensive mechanistic analysis of its solvation behavior, empirical solubility estimations, and a self-validating experimental protocol for precise thermodynamic solubility determination.
Structural and Thermodynamic Basis of Solvation
The solubility of amino acid and dipeptide derivatives is strictly governed by their ionization state and the presence of protecting groups[3]. Free amino acids exist predominantly as zwitterions, resulting in high crystal lattice energies and poor solubility in organic solvents.
In the case of H-β-Ala-Gly-OMe·HCl, the molecular structure has been intentionally modified to alter these thermodynamic properties:
-
Esterification: The C-terminal methyl ester suppresses the formation of the zwitterionic carboxylate. By removing the internal salt bridge, the crystal lattice energy is significantly lowered, inherently enhancing organic solubility[4].
-
Hydrochloride Salt: The N-terminal primary amine (on the β-alanine moiety) is protonated as a hydrochloride salt. This ionic character necessitates solvents with high dielectric constants (polar protic or highly polar aprotic) to effectively solvate the chloride anion and the ammonium cation[5].
-
Amide Backbone: The internal peptide bond provides both hydrogen-bond donating (N-H) and accepting (C=O) sites, making the molecule highly compatible with hydrogen-bonding solvent networks.
Fig 1: Solvation pathways of H-β-Ala-Gly-OMe·HCl in various solvent classes.
Solubility Profile in Polar Organic Solvents
While exact quantitative data for every solvent combination is highly specific to temperature and purity, the solubility of H-β-Ala-Gly-OMe·HCl can be accurately profiled based on the physicochemical behavior of analogous dipeptide and amino acid ester hydrochlorides (such as H-Gly-OMe·HCl and H-Ala-OMe·HCl)[6][7][8].
The table below summarizes the anticipated solubility ranges and the mechanistic rationale for solvent selection:
| Solvent | Dielectric Constant (ε) | Estimated Solubility | Mechanistic Rationale |
| Methanol | 32.7 | Very High (>100 mg/mL) | Acts as a strong H-bond donor/acceptor; excellent solvation of chloride ions and the protonated amine[4][6]. |
| DMSO | 46.7 | High (~50-100 mg/mL) | High polarity and dipole moment effectively disrupt the ionic lattice; provides strong cation solvation[9]. |
| DMF | 36.7 | Moderate to High | Good solubilizing power for peptide backbones; standard choice for peptide synthesis workflows[2][9]. |
| Ethanol | 24.5 | Moderate | Lower polarity than methanol reduces its capacity to completely solvate the hydrochloride salt[5][6]. |
| Acetonitrile | 37.5 | Low to Moderate | Polar aprotic but a poor anion solvator; often requires the addition of co-solvents or water. |
| Dichloromethane | 8.9 | Insoluble | Insufficient polarity to break the ionic lattice of the hydrochloride salt[2]. |
Experimental Methodology: Thermodynamic Solubility Determination
Kinetic solubility assays (e.g., DMSO-dilution turbidimetry) often overestimate solubility due to supersaturation artifacts[10][11]. For rigorous formulation and synthetic design, the Shake-Flask Method coupled with HPLC-UV is the gold standard for determining true thermodynamic equilibrium[12][13].
Self-Validating Protocol Design
The following protocol incorporates specific control measures to ensure data integrity. Temperature stabilization and phase-separation techniques are critical because the solubility of ionizable compounds is highly sensitive to microenvironmental shifts[11].
Step 1: Solid Dispensing (Supersaturation Baseline)
-
Weigh approximately 50 mg of H-β-Ala-Gly-OMe·HCl into a 2 mL glass vial equipped with a PTFE-lined screw cap[14].
-
Causality: An excess of solid must be visually present throughout the experiment to guarantee that the solution remains saturated and thermodynamic equilibrium is maintained[11].
Step 2: Solvent Addition & Equilibration
-
Add 500 µL of the target polar organic solvent (e.g., anhydrous DMF or Methanol) to the vial[14].
-
Place the vial in a thermostatic orbital shaker set strictly to 25.0 ± 0.1 °C at 400 rpm[12].
-
Causality: Precise temperature control is mandatory. The enthalpy of solution dictates that solubility fluctuates significantly with even minor thermal variations[5]. Shake for 48 to 72 hours to ensure complete equilibrium is reached[12].
Step 3: Phase Separation
-
Remove the vial from the shaker and allow it to stand undisturbed for 2 hours to promote initial sedimentation[11].
-
Centrifuge the suspension at 10,000 x g for 10 minutes, or filter the supernatant through a 0.45 µm PVDF syringe filter[14].
-
Causality: PVDF is selected over nylon or cellulose to minimize non-specific binding of the peptide derivative, while effectively removing sub-micron undissolved particulates that would skew quantification[14].
Step 4: Quantification via HPLC-UV
-
Dilute the filtered supernatant with the mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) to fall within the linear range of your pre-established calibration curve[12].
-
Analyze using a C18 reverse-phase column. Quantify the concentration by interpolating the Area Under the Curve (AUC) against the standard calibration curve[10][12].
Fig 2: Shake-flask experimental workflow for thermodynamic solubility determination.
Impact on Downstream Workflows (Peptide Synthesis)
The choice of solvent directly impacts the efficiency of subsequent peptide coupling reactions involving H-β-Ala-Gly-OMe·HCl.
-
DMF vs. DMSO: While DMF is the traditional solvent of choice due to its balance of solubilizing power and low viscosity, increasing regulatory scrutiny over its toxicity has driven the adoption of DMSO and binary mixtures (e.g., DMSO/2-MeTHF)[9][15]. DMSO exhibits superior solubilization for difficult, aggregating peptide sequences[16].
-
Methanol Limitations: Despite offering the highest solubility for the hydrochloride salt[4], methanol is generally incompatible with standard coupling reagents (like EDC/HOBt or HATU). It acts as a competing nucleophile, leading to unwanted esterification of the activated carboxylate.
-
Neutralization Dynamics: Prior to coupling, the hydrochloride salt must be neutralized with a non-nucleophilic base (e.g., DIPEA or NMM). The solubility of the resulting free base (H-β-Ala-Gly-OMe) will differ drastically from the salt, often becoming more soluble in less polar aprotic solvents like DCM[2].
References
-
Wikipedia. Glycine methyl ester hydrochloride.[Link]
-
PubChem. H-Ala-gly-ome hcl | CID 13875060.[Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
-
National Institutes of Health (PMC). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis.[Link]
-
Bio-protocol. Determination of Thermodynamic Solubility.[Link]
-
Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques. [Link]
-
ChemRxiv. Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning.[Link]
-
Bienta. Shake-Flask Solubility Assay.[Link]
-
Taylor & Francis. Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. [Link]
-
National Institutes of Health (PMC). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
ACS Publications. Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride. [Link]
-
University of Rhode Island. The Solubility of Amino Acids in Various Solvent Systems. [Link]
Sources
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- 2. peptide.com [peptide.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
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Safety data sheet and handling guidelines for methyl 2-(3-aminopropanamido)acetate hydrochloride
Executive Overview & Chemical Rationale
Methyl 2-(3-aminopropanamido)acetate hydrochloride (CAS 1553568-14-1) is a highly specialized dipeptide building block (β-alanyl-glycine methyl ester hydrochloride) utilized extensively in advanced peptide synthesis and peptidomimetic drug development [1].
From a synthetic standpoint, the molecular design of this compound employs a dual-protection strategy. The C-terminus is protected via methyl esterification, while the N-terminal primary amine is stabilized as a hydrochloride salt. This configuration is critical: it prevents spontaneous auto-condensation and diketopiperazine formation, thereby ensuring high stability and a prolonged shelf-life during storage. However, this salt form also dictates specific handling, neutralization, and safety protocols to maintain molecular integrity and ensure operator safety.
Chemical Identity & Physical Properties
Understanding the quantitative physical properties of this compound is the first step in predicting its behavior in ambient and solvent environments. The hygroscopic nature of the hydrochloride salt necessitates strict environmental controls.
Table 1: Chemical Identity and Physical Properties Summary
| Property | Value | Operational Impact |
| Chemical Name | Methyl 2-(3-aminopropanamido)acetate hydrochloride | N/A |
| CAS Number | 1553568-14-1 | Unique identifier for SDS tracking |
| Molecular Formula | C₆H₁₃ClN₂O₃ | N/A |
| Molecular Weight | 196.63 g/mol | Required for precise stoichiometric calculations |
| Physical Form | Solid (Powder or Crystals) | Prone to aerosolization if mishandled |
| Purity | ≥ 95% | Trace impurities may affect coupling yields |
| Storage Conditions | 2–8°C, Inert Atmosphere (Argon/N₂) | Prevents moisture-driven ester hydrolysis |
Hazard Identification & Toxicological Profile
Based on standardized Safety Data Sheet (SDS) evaluations [1], this compound presents localized irritation hazards typical of primary amine hydrochlorides.
-
GHS Classification : Eye Irritation, Category 2A [2].
-
Signal Word : Warning.
-
Hazard Statement : H319 - Causes serious eye irritation.
-
Precautionary Statements : P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water. Remove contact lenses. Continue rinsing).
The Causality of the Hazard: The localized eye irritation (H319) is primarily driven by the hygroscopic and acidic nature of the hydrochloride salt. Upon contact with the aqueous environment of the ocular mucosa, the salt rapidly dissolves. This dissolution causes an immediate shift in local osmolarity and mild surface acidification, which subsequently triggers an inflammatory cascade in the corneal epithelium.
Engineering Controls & Personal Protective Equipment (PPE)
To mitigate the risks associated with airborne powder and dermal contact, the following controls are mandatory:
-
Engineering Controls : Handle exclusively within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of aerosolized micro-crystals.
-
Eye Protection : Snug-fitting chemical safety goggles. Standard safety glasses are insufficient due to the risk of airborne dust ingress from the sides.
-
Dermal Protection : Nitrile examination gloves (minimum 4 mil thickness). While the compound is not highly skin-permeable, the HCl salt can cause contact dermatitis upon prolonged exposure to sweat, which acts as a solvent.
Experimental Workflows & Self-Validating Protocols
Protocol 1: Reconstitution and In Situ Neutralization for Peptide Coupling
Because the N-terminus is protonated (ammonium chloride salt), it is non-nucleophilic. It must be "free-based" (neutralized) in situ prior to the addition of an activated carboxylic acid.
Step-by-Step Methodology:
-
Thermal Equilibration : Remove the sealed vial from 2–8°C storage and place it in a desiccator at room temperature for 30 minutes.
-
Causality: This prevents atmospheric moisture from condensing on the cold, hygroscopic powder, which would otherwise lead to premature ester hydrolysis and degradation of the building block.
-
-
Weighing : Weigh the required mass (e.g., 1.0 mmol, 196.6 mg) rapidly in a fume hood to minimize atmospheric exposure.
-
Dissolution : Dissolve the powder in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Neutralization : Add 2.2 equivalents (2.2 mmol) of N,N-Diisopropylethylamine (DIPEA).
-
Self-Validation Step: Spot a 1 µL aliquot of the reaction mixture onto wetted universal pH indicator paper. A color change indicating an apparent pH of 8–9 confirms the successful deprotonation of the amine, validating that the system is ready for coupling.
-
-
Coupling : Proceed immediately with the addition of the pre-activated carboxylic acid (e.g., using HATU/HOBt).
Workflow for in situ neutralization and peptide coupling.
Protocol 2: Dry Powder Spill Cleanup
In the event of a breach of containment, standard sweeping will exacerbate the hazard by aerosolizing the irritant.
Step-by-Step Methodology:
-
Isolate : Evacuate non-essential personnel from the immediate vicinity.
-
PPE Verification : Ensure chemical goggles and nitrile gloves are properly donned.
-
Containment : Do NOT dry sweep.
-
Causality: Dry sweeping aerosolizes the irritating powder, drastically increasing the risk of respiratory and ocular exposure.
-
-
Collection : Cover the spill with a damp, lint-free absorbent cloth. The moisture will solubilize and trap the powder within the matrix of the cloth.
-
Sanitization : Wipe the area with a 5% sodium bicarbonate solution to neutralize any residual hydrochloride salt, followed by a final deionized water wipe.
-
Disposal : Place all contaminated wipes into a sealed, labeled hazardous waste container designated for "Halogenated/Nitrogenous Organic Solid Waste."
Step-by-step spill response protocol to minimize dust generation.
References
-
National Center for Biotechnology Information. "Globally Harmonized System (GHS) of Classification and Labeling of Chemicals". PubChem. URL: [Link]
The Biochemical Mechanism of Action of Methyl 2-(3-aminopropanamido)acetate Hydrochloride: A Prodrug Approach to Dipeptide Transport and Neuromodulation
Biochemical Identity and the Prodrug Rationale
Methyl 2-(3-aminopropanamido)acetate hydrochloride is the synthetic methyl ester derivative of the naturally occurring dipeptide β -alanylglycine[1]. In its native form, β -alanylglycine is a zwitterionic molecule at physiological pH, which severely restricts its passive diffusion across lipophilic cellular membranes.
By esterifying the C-terminal carboxylate group of the glycine residue, the molecule is converted into β -alanylglycine methyl ester . This structural modification serves a dual biochemical purpose:
-
Charge Masking & Lipophilicity: The methyl ester masks the negative charge of the carboxylate, significantly increasing the molecule's partition coefficient (LogP). This enhances passive transcellular permeation.
-
Transporter Affinity Modulation: While native dipeptides rely heavily on carrier-mediated transport, esterification alters the substrate's isoelectric point and its binding orientation within the binding pocket of proton-coupled oligopeptide transporters (POTs)[2]. The hydrochloride salt formulation ensures that the prodrug remains highly soluble in aqueous physiological buffers prior to membrane interaction.
Mechanism of Action in Biochemical Pathways
The biological activity of methyl 2-(3-aminopropanamido)acetate hydrochloride is a multi-stage process involving membrane transport, intracellular enzymatic activation, and downstream receptor modulation.
Phase I: Transmembrane Transport via SLC15A1/SLC15A2
Cellular uptake of the prodrug is primarily mediated by the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) in the intestinal epithelium and PEPT2 (SLC15A2) in renal and neural tissues[2]. These transporters utilize an inward-directed proton gradient (proton-motive force) to drive the symport of di- and tripeptides against their concentration gradients[3]. The methyl esterification retains the essential peptide bond required for PEPT1/2 recognition while allowing a secondary route of passive diffusion due to increased lipophilicity.
Phase II: Intracellular Hydrolysis and Peptidase Cleavage
Once localized in the cytosol, the prodrug undergoes a two-step metabolic activation:
-
Esterase Cleavage: Ubiquitous intracellular carboxylesterases (CES1 in the liver, CES2 in the intestine) rapidly hydrolyze the methyl ester bond, releasing methanol and yielding the bioactive native dipeptide, β -alanylglycine.
-
Dipeptidase Cleavage: Cytosolic dipeptidases (such as CNDP2) can further cleave the dipeptide into its constituent amino acids: β -alanine and glycine.
Phase III: Downstream Neuromodulatory and Sensory Effects
The liberated metabolites and the intact dipeptide engage in distinct biological pathways:
-
Intact β -Alanylglycine: Acts as an active sensory modulator. It has been identified as a key ligand that enhances calcium-sensing receptor (CaSR) activity, contributing to complex orosensory perceptions (kokumi/umami) and modulating mucosal signaling[4].
-
β -Alanine: Serves as the rate-limiting precursor for the synthesis of carnosine ( β -alanyl-L-histidine) in muscle and brain tissues. Furthermore, central administration of β -alanyl dipeptides has been shown to stimulate the hypothalamus-pituitary-adrenal (HPA) axis, acting as a neuromodulator that induces distinct behavioral responses[5].
-
Glycine: Acts as a primary inhibitory neurotransmitter in the spinal cord and brainstem, and as an obligatory co-agonist at NMDA (N-methyl-D-aspartate) glutamatergic receptors.
Cellular uptake, esterase-mediated hydrolysis, and downstream receptor activation pathway.
Self-Validating Experimental Methodologies
To rigorously study the transport and metabolism of this compound, researchers must employ self-validating experimental systems that isolate specific variables.
Protocol 1: Caco-2 Transwell Permeability Assay (PEPT1 Validation)
This protocol isolates carrier-mediated transport from paracellular leakage.
-
Cell Seeding & Maturation: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to ensure full differentiation and expression of apical PEPT1.
-
System Validation (Causality Check): Measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω⋅cm2 . This ensures that any detected transport is transcellular, not an artifact of a compromised monolayer.
-
Proton-Motive Force Establishment: Wash cells and apply a pH gradient: Apical chamber buffer at pH 6.0 (mimicking the acidic intestinal lumen) and Basolateral chamber at pH 7.4 (physiological blood pH). This gradient is the causal driver for PEPT1 symport[3].
-
Competitive Inhibition (Self-Validation): Run a parallel control well co-incubated with 10 mM Glycyl-Sarcosine (Gly-Sar), a known high-affinity PEPT1 substrate. If the prodrug's uptake is genuinely PEPT1-dependent, Gly-Sar will competitively attenuate its apparent permeability ( Papp ).
-
Dosing & Sampling: Apply 1 mM of the prodrug to the apical chamber. Extract 50 µL aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes.
-
Quantification: Analyze samples via LC-MS/MS to quantify both the intact ester and the hydrolyzed dipeptide.
Step-by-step Caco-2 transwell permeability and metabolism assay workflow.
Protocol 2: Subcellular Fractionation & Esterase Stability Assay
To confirm that intracellular conversion is enzyme-dependent rather than spontaneous chemical hydrolysis:
-
Preparation: Incubate the prodrug (10 µM) in human intestinal S9 fractions (containing active CES enzymes) at 37°C.
-
Self-Validation Controls: Run two parallel controls: (A) Heat-inactivated S9 fractions (boiling for 10 mins) to rule out spontaneous chemical hydrolysis, and (B) Active S9 fractions pre-treated with Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor.
-
Reaction Quenching: At 0, 15, 30, and 60 minutes, quench the reaction with ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS. The BNPP control must show arrested conversion to validate that CES is the causal enzyme.
Quantitative Pharmacokinetic Data
The following table summarizes the comparative biochemical parameters demonstrating the efficacy of the prodrug strategy.
| Parameter | Native β -Alanylglycine | β -Ala-Gly-OMe ⋅ HCl | Analytical Rationale |
| Charge State (pH 7.4) | Zwitterionic (Net 0) | Cationic (Protonated amine) | Esterification masks the carboxylate, preventing zwitterion formation. |
| Lipophilicity (LogP) | ~ -2.8 | ~ -1.2 | The methyl group significantly increases lipophilicity, aiding passive diffusion. |
| Apical to Basolateral Papp | Low ( <1×10−6 cm/s) | High ( >5×10−6 cm/s) | Combined PEPT1 transport and passive diffusion yields higher permeability. |
| Intracellular Half-life ( t1/2 ) | Stable (> 4 hours) | Short (< 30 minutes) | Rapid cleavage by intracellular carboxylesterases (CES1/2) activates the prodrug. |
| PEPT1 Affinity ( Km ) | Moderate (~ 1-5 mM) | High (~ 0.5-2 mM) | Altered spatial conformation in the binding pocket enhances transporter affinity. |
References
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- 3. The bioactive dipeptide anserine is transported by human proton-coupled peptide transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensory-directed identification of beta-alanyl dipeptides as contributors to the thick-sour and white-meaty orosensation induced by chicken broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central administration of dipeptides, beta-alanyl-BCAAs, induces hyperactivity in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetic Properties of Methyl 2-(3-aminopropanamido)acetate Hydrochloride Derivatives
Introduction: The Rationale and Potential of Amino Acid Ester Prodrugs
In the landscape of modern drug development, the optimization of a molecule's pharmacokinetic profile is as critical as its pharmacodynamic efficacy. A promising therapeutic agent can fail to reach its full potential due to poor absorption, rapid metabolism, or unfavorable distribution. The methyl 2-(3-aminopropanamido)acetate hydrochloride derivatives represent a class of compounds designed to overcome such limitations, often employing a prodrug strategy. These derivatives are essentially amino acid esters, a chemical modification intended to enhance the physicochemical properties of a parent drug, thereby improving its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2][]
The core concept behind this particular derivatization lies in the strategic attachment of a methyl 2-(3-aminopropanamido)acetate moiety. The ester linkage is susceptible to enzymatic cleavage by esterases prevalent in the body, which would release the active parent drug.[2] The amino acid component can potentially leverage endogenous amino acid transporters to facilitate absorption.[][4][5] The hydrochloride salt form is typically employed to improve aqueous solubility and stability of the compound. This guide will provide a comprehensive overview of the anticipated pharmacokinetic properties of these derivatives and detail the experimental workflows necessary for their thorough characterization.
I. Absorption: Navigating Biological Barriers
The journey of a drug from administration to systemic circulation is the first critical step. For orally administered drugs, this involves overcoming the gastrointestinal barrier. The design of methyl 2-(3-aminopropanamido)acetate hydrochloride derivatives suggests an intent to improve oral bioavailability.
A. Physicochemical Properties Influencing Absorption
Key physicochemical parameters dictate a compound's ability to be absorbed. For this class of derivatives, the following are of primary importance:
-
Solubility: The hydrochloride salt form is expected to confer good aqueous solubility, which is essential for dissolution in the gastrointestinal fluids.
-
Lipophilicity: The addition of the amino acid ester moiety can modulate the lipophilicity of the parent drug. An optimal balance is required for membrane permeability.
-
pKa: The ionization state of the molecule at different physiological pH values will influence its solubility and ability to cross cell membranes.
B. Mechanisms of Absorption
These derivatives may be absorbed via several mechanisms:
-
Passive Diffusion: The lipophilicity of the derivative will determine its ability to passively diffuse across the intestinal epithelium.
-
Carrier-Mediated Transport: The amino acid portion of the derivative may target specific amino acid or peptide transporters, such as PEPT1, enhancing intestinal uptake.[2][]
C. Experimental Evaluation of Absorption
A tiered approach is recommended to evaluate the absorption characteristics of these derivatives.
Table 1: Key In Vitro and In Vivo Assays for Assessing Absorption
| Assay | Purpose | Key Parameters Measured |
| Kinetic and Thermodynamic Solubility | To determine the solubility of the compound under various pH conditions. | Kinetic and thermodynamic solubility (µg/mL or µM). |
| LogD7.4 | To measure the lipophilicity of the compound at physiological pH. | LogD value. |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | To assess passive permeability across an artificial membrane. | Permeability coefficient (Pe). |
| Caco-2 Cell Permeability Assay | To evaluate intestinal permeability and identify potential for active transport or efflux.[6] | Apparent permeability coefficient (Papp), Efflux ratio. |
| In Vivo Pharmacokinetic Studies (Oral Dosing) | To determine the rate and extent of absorption in a living organism.[7] | Bioavailability (F%), Cmax, Tmax, AUC. |
II. Distribution: Reaching the Target
Once absorbed, a drug is distributed throughout the body via the systemic circulation. The distribution profile of the methyl 2-(3-aminopropanamido)acetate hydrochloride derivatives will be influenced by their physicochemical properties and their interaction with plasma and tissue components.
A. Factors Governing Distribution
-
Plasma Protein Binding (PPB): The extent to which the derivative binds to plasma proteins like albumin will determine the concentration of free, pharmacologically active drug.[8]
-
Tissue Permeability: The ability of the compound to penetrate various tissues will depend on its size, charge, and lipophilicity.
-
Blood-Brain Barrier (BBB) Penetration: If the therapeutic target is within the central nervous system, the ability of the derivative to cross the BBB is crucial. Amino acid ester prodrugs have been explored for their potential to target brain transporters.[2]
B. Experimental Evaluation of Distribution
Table 2: Assays for Characterizing Drug Distribution
| Assay | Purpose | Key Parameters Measured |
| Plasma Protein Binding (Rapid Equilibrium Dialysis - RED) | To determine the fraction of drug bound to plasma proteins.[9] | Fraction unbound (fu). |
| Blood-to-Plasma Ratio | To assess the distribution of the drug between red blood cells and plasma. | Ratio of drug concentration in blood vs. plasma. |
| Tissue Homogenate Binding | To estimate the extent of binding in various tissues. | Fraction unbound in tissue (fu,tissue). |
| In Vivo Biodistribution Studies | To quantify the concentration of the drug and its metabolites in various tissues over time.[10] | Tissue concentration (µg/g), Tissue-to-plasma ratio. |
III. Metabolism: Biotransformation and Activation
The metabolic fate of methyl 2-(3-aminopropanamido)acetate hydrochloride derivatives is a critical aspect of their pharmacokinetic profile. As prodrugs, they are designed to be metabolized to the active parent compound.
A. Anticipated Metabolic Pathways
The primary metabolic pathway for these derivatives is expected to be the hydrolysis of the ester linkage by various esterases present in the plasma, liver, and other tissues, releasing the active parent drug, methyl 2-aminoacetate, and a propanamide byproduct. Additionally, the parent drug and the derivative itself may undergo further Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions.
Caption: Anticipated metabolic activation pathway.
B. Experimental Evaluation of Metabolism
A thorough investigation of the metabolic stability and pathways is crucial for understanding the drug's half-life and potential for drug-drug interactions.
Table 3: In Vitro and In Vivo Metabolism Assays
| Assay | Purpose | Key Parameters Measured |
| Plasma Stability Assay | To assess the stability of the derivative in plasma and the rate of conversion to the parent drug.[6] | Half-life (t1/2), Rate of parent drug formation. |
| Liver Microsomal Stability Assay | To evaluate metabolic stability by Phase I enzymes (e.g., Cytochrome P450s).[9] | Intrinsic clearance (CLint), Half-life (t1/2). |
| Hepatocyte Stability Assay | To assess metabolism by both Phase I and Phase II enzymes in a more complete cellular system.[9] | Intrinsic clearance (CLint), Half-life (t1/2). |
| Metabolite Identification | To identify the major metabolites formed in various in vitro and in vivo systems. | Structure of metabolites. |
| CYP450 Inhibition and Induction Assays | To assess the potential for the derivative or its parent drug to cause drug-drug interactions.[9] | IC50 (inhibition), EC50 (induction). |
| In Vivo Metabolite Profiling | To identify and quantify metabolites in plasma, urine, and feces from in vivo studies.[11][12] | Metabolite concentrations and profiles. |
IV. Excretion: Clearing the System
The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body.
A. Routes of Excretion
The primary routes of excretion are expected to be renal (via urine) and hepatic (via bile and feces). The physicochemical properties of the parent drug and its metabolites, particularly their water solubility, will largely determine the predominant route of excretion.
B. Experimental Evaluation of Excretion
In Vivo Excretion Studies: These studies are typically conducted in rodent models using metabolic cages to collect urine and feces over a specified period after drug administration.[7] The concentrations of the parent drug and its major metabolites are then quantified in these matrices to determine the extent of renal and fecal excretion.
V. Structure-Activity Relationships (SAR) in Pharmacokinetics
Systematic structural modifications of the methyl 2-(3-aminopropanamido)acetate hydrochloride derivatives can provide valuable insights into the relationship between chemical structure and pharmacokinetic properties.[13][14][15]
A. Key Structural Modifications and Their Potential Impact
-
Amino Acid Side Chain: Altering the amino acid component can influence transporter recognition, metabolic stability, and physicochemical properties.
-
Linker Length and Composition: Modifications to the propanamido linker can affect the rate of enzymatic cleavage and overall stability.
-
Substitution on the Parent Moiety: Changes to the core structure of the parent drug will inherently alter its ADME properties.
A systematic analysis of these modifications against the backdrop of the experimental data generated from the assays described above will enable the rational design of derivatives with optimized pharmacokinetic profiles.[16]
Caption: Structure-Pharmacokinetic Relationship exploration.
VI. Experimental Protocols
A. Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the cell monolayer is confirmed by measuring the TEER.
-
Compound Preparation: The test derivative is dissolved in a suitable transport buffer.
-
Apical to Basolateral (A-B) Permeability: The compound solution is added to the apical side of the Transwell® insert. Samples are collected from the basolateral side at various time points.
-
Basolateral to Apical (B-A) Permeability: The compound solution is added to the basolateral side, and samples are collected from the apical side to assess active efflux.
-
Sample Analysis: The concentration of the derivative in the collected samples is quantified using LC-MS/MS.[17][18]
-
Calculation: The apparent permeability coefficient (Papp) and efflux ratio are calculated.
B. Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study.
-
Cannulation (Optional): For serial blood sampling, jugular vein cannulation may be performed.
-
Dosing: The derivative is administered via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Sample Analysis: Plasma concentrations of the derivative and its major metabolites are determined by a validated LC-MS/MS method.[11]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, CL, Vd).
Caption: Integrated pharmacokinetic assessment workflow.
Conclusion
The methyl 2-(3-aminopropanamido)acetate hydrochloride derivatives hold promise as a versatile platform for prodrug design. A thorough and systematic evaluation of their pharmacokinetic properties is paramount to realizing their therapeutic potential. By employing the integrated in vitro and in vivo assays outlined in this guide, researchers can gain a comprehensive understanding of the ADME characteristics of these compounds. This knowledge will enable the data-driven selection of lead candidates and facilitate their progression through the drug development pipeline. The interplay between chemical structure and pharmacokinetic behavior, elucidated through SAR studies, will further empower the rational design of next-generation therapeutics with optimized safety and efficacy profiles.
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PLOS. (2015, June 8). Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. PLOS ONE. [Link]
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PubMed. (2014, January 23). In vivo pharmacokinetics, biodistribution and antitumor effect of amphiphilic poly(L-amino acids) micelles loaded with a novel all-trans retinoic acid derivative. [Link]
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ResearchGate. (n.d.). Prodrugs and Targeted Delivery: Towards Better ADME Properties | Request PDF. [Link]
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Scirp.org. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]
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Alera Labs, LLC. (2019, May 9). In Vitro ADME Assays. [Link]
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MDPI. (2025, March 12). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. [Link]
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PMC. (n.d.). Evolution of an Amino Acid-based Prodrug Approach: Stay Tuned. [Link]
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Drug Design Org. (2005, May 15). Structure Activity Relationships. [Link]
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Longdom Publishing. (n.d.). Structural Activity Relationship of Drugs and its Applications. [Link]
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PubMed. (2016, September 23). Pharmacokinetic Profiles and Pharmacodynamic Effects for Methylone and Its Metabolites in Rats. [Link]
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PubMed. (2014, November 1). Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. [Link]
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PubMed. (n.d.). [Central muscle relaxant activities of 2-methyl-3-aminopropiophenone derivatives]. [Link]
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MDPI. (2023, July 31). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. [Link]
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Application Note: A Practical Guide to Peptide Coupling with Methyl 2-(3-aminopropanamido)acetate Hydrochloride
Abstract
This application note provides a comprehensive, field-proven protocol for the solution-phase peptide coupling of an N-protected amino acid with methyl 2-(3-aminopropanamido)acetate hydrochloride. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices. We will delve into the mechanism of carbodiimide-mediated coupling, provide a detailed, step-by-step protocol, and offer insights into reaction monitoring, purification, and characterization of the resulting dipeptide.
Introduction
The synthesis of peptides is a cornerstone of modern chemical biology and drug discovery.[1] The formation of the amide bond, the fundamental linkage in peptides, is a thermodynamically controlled condensation reaction that requires activation of the carboxylic acid moiety to proceed efficiently.[2] A variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages and mechanistic nuances.[3][4]
This guide focuses on a robust and widely applicable solution-phase protocol utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to couple an N-protected amino acid with methyl 2-(3-aminopropanamido)acetate hydrochloride. The use of a hydrochloride salt of the amine component is common in peptide synthesis, and this protocol will address the necessary steps for its effective use.[5]
The Chemistry of Peptide Coupling: An Overview
The formation of a peptide bond involves the nucleophilic attack of a free amino group on an activated carboxylic acid.[3] Coupling reagents like EDC are employed to convert the carboxylic acid into a more reactive species, making it susceptible to aminolysis.[1]
The Role of EDC and HOBt
EDC is a water-soluble carbodiimide that reacts with the carboxyl group of an N-protected amino acid to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate can be unstable and may rearrange to an unreactive N-acylurea or be hydrolyzed.[7] To improve coupling efficiency and minimize side reactions, including racemization of the chiral center of the amino acid, an additive such as HOBt is often included.[1][8] HOBt intercepts the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization. This active ester then readily reacts with the amine component to form the desired peptide bond.[8]
The general mechanism can be visualized as follows:
Caption: Mechanism of EDC/HOBt Mediated Peptide Coupling.
The Significance of the Hydrochloride Salt
The amine component, methyl 2-(3-aminopropanamido)acetate, is supplied as a hydrochloride salt to enhance its stability and shelf-life.[9] The protonated amino group is unreactive as a nucleophile. Therefore, a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), must be added to the reaction mixture to neutralize the hydrochloride and liberate the free amine in situ.[5][10]
Experimental Protocol
This protocol details the coupling of a generic N-Fmoc protected amino acid with methyl 2-(3-aminopropanamido)acetate hydrochloride.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Purpose |
| N-Fmoc-Amino Acid | Varies | 1.0 | Carboxylic acid component |
| Methyl 2-(3-aminopropanamido)acetate hydrochloride | 210.64 | 1.1 | Amine component |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 155.24 | 1.2 | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.2 | Additive to suppress racemization and improve yield |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | Base to neutralize HCl salt and facilitate coupling |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | - | - | Anhydrous solvent |
| Saturated aqueous NaHCO₃ solution | - | - | Workup reagent |
| 1 M aqueous HCl solution | - | - | Workup reagent |
| Brine | - | - | Workup reagent |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying agent |
Step-by-Step Procedure
-
Reactant Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-Fmoc-amino acid (1.0 eq) in anhydrous DCM or DMF.
-
To this solution, add methyl 2-(3-aminopropanamido)acetate hydrochloride (1.1 eq).
-
Cool the flask to 0 °C in an ice bath. This is crucial to control the initial rate of reaction and minimize potential side reactions.[11]
-
-
Activation and Coupling:
-
Add HOBt (1.2 eq) to the reaction mixture and stir until it dissolves.
-
Slowly add EDC (1.2 eq) to the cooled solution.
-
Finally, add DIPEA (2.5 eq) dropwise. The addition of the base should be slow to avoid a rapid exotherm.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[12] A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be used to separate the starting materials from the product. The disappearance of the limiting reactant (the N-Fmoc-amino acid) indicates the completion of the reaction.
-
-
Workup and Isolation:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted HOBt and any remaining acidic components), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification:
-
Characterization:
Experimental Workflow
Caption: Step-by-step workflow for peptide coupling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction; degradation of EDC; insufficient base. | Ensure all reagents are anhydrous. Check the quality of EDC. Confirm the equivalents of DIPEA are sufficient to neutralize the HCl salt and facilitate the reaction.[19] |
| Presence of N-acylurea | Rearrangement of the O-acylisourea intermediate. | Ensure HOBt is added before EDC. Running the reaction at a lower temperature for a longer duration may also help. |
| Racemization of the Product | The chiral center of the N-protected amino acid has been epimerized. | Use of HOBt or other racemization-suppressing additives is crucial. Avoid strong bases or prolonged exposure to basic conditions.[4] |
| Difficult Purification | Byproducts have similar polarity to the desired product. | Optimize the mobile phase for column chromatography based on careful TLC analysis. Consider alternative purification techniques like preparative HPLC.[15] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the successful peptide coupling of an N-protected amino acid with methyl 2-(3-aminopropanamido)acetate hydrochloride using EDC and HOBt. By understanding the underlying chemical principles and following the outlined procedures for reaction execution, monitoring, and purification, researchers can confidently synthesize dipeptides for a wide range of applications in research and drug development.
References
- Benchchem. The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide. Benchchem.
- Benchchem. Optimizing Peptide Coupling: Key Techniques. Benchchem.
- Benchchem. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Benchchem.
- Bio-Works.
- Sorbead India.
- Bio-protocol. Peptide Conjugation with the Use of EDC/NHS. Bio-protocol.
- TMP Chem. HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
- Thermo Fisher Scientific. instructions - edc. Thermo Fisher Scientific.
- Cytiva.
- TMP Chem.
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
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- Polypeptide Group.
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- Gilson.
- Wikipedia. HBTU. Wikipedia.
- Agilent.
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec.
- Zhang, Y., et al. (2022).
- Bangs Laboratories, Inc. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- Agilent. Analysis of a Synthetic Peptide and Its Impurities. Agilent.
- Wikipedia. Peptide synthesis. Wikipedia.
- Advion, Inc. REAL-TIME REACTION MONITORING OF A SOLUTION-PHASE PEPTIDE SYNTHESIS USING THE PLATE EXPRESS™ AND expression CMS. Advion, Inc.
- G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
- Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.
- GenScript. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript.
- B-Ali, S. E., et al. (2011). Preparation of Peptide-Functionalized Gold Nanoparticles Using One Pot EDC/Sulfo-NHS Coupling. Langmuir, 27(15), 9475-9481.
- Rasmussen, J. H., & Nielsen, P. F. (2011). Characterization of Synthetic Peptides by Mass Spectrometry. In The Protein Protocols Handbook (pp. 77-87). Humana Press.
- Google Patents. US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy.
- ScholarWorks. Cyclic Dipeptide Synthesi. ScholarWorks.
- Sivanandaiah, K. M., & Suresh Babu, V. V. (1995). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. Indian Journal of Chemistry-Section B, 34B(6), 514-517.
- Li, H., et al. (2009). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 16-19.
- Benchchem. Application Notes and Protocols for H-D-Ala-OtBu.HCl Peptide Coupling. Benchchem.
-
Research Explorer. EDC-mediated dipeptide cyclizations in resorcin[13]arene capsules. Research Explorer.
- Mowlem, E. A., et al. (2015). Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course.
- ACS Publications. Peptide Ligation via the Suzuki–Miyaura Cross-Coupling Reaction.
- Carpino, L. A., & El-Faham, A. (1999). Peptide Synthesis via Amino Acid Halides. Accounts of Chemical Research, 32(9), 760-767.
- WSU. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. WSU.
- Biotage. What do you do when your peptide synthesis fails?. Biotage.
- ResearchGate. Peptide synthesis. Peptide coupling conditions: 1.5 equivalent of...
- Benchchem. A Hypothetical Application of Methyl 2-(3-aminophenoxy)acetate in Solid-Phase Peptide Synthesis. Benchchem.
- ACS Publications. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
- PubChem. Methyl 2-(3-aminophenoxy)
- Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal.
Sources
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. people.uniurb.it [people.uniurb.it]
- 3. jpt.com [jpt.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. bio-works.com [bio-works.com]
- 14. column-chromatography.com [column-chromatography.com]
- 15. polypeptide.com [polypeptide.com]
- 16. researchgate.net [researchgate.net]
- 17. gilson.com [gilson.com]
- 18. lcms.cz [lcms.cz]
- 19. peptide.com [peptide.com]
Methyl 2-(3-aminopropanamido)acetate hydrochloride applications in peptidomimetic drug design
Application Note: Methyl 2-(3-aminopropanamido)acetate Hydrochloride in Peptidomimetic Drug Design
Executive Summary
The development of peptide-based therapeutics is historically bottlenecked by poor pharmacokinetic profiles, primarily due to rapid enzymatic degradation in vivo. The incorporation of non-canonical building blocks, such as Methyl 2-(3-aminopropanamido)acetate hydrochloride (commonly known as H-β-Ala-Gly-OMe·HCl), represents a cornerstone strategy in modern peptidomimetic drug design[1]. As a pre-formed dipeptide surrogate containing a β-amino acid, this molecule serves as a critical synthon for constructing α/β-peptides and foldamers. This guide details the mechanistic rationale, structural advantages, and self-validating synthetic protocols for integrating this building block into advanced drug discovery workflows.
Rational Design: The β-Ala-Gly Motif in Foldamers
Structural Impact of the Extra Methylene
Native α-peptides are highly susceptible to proteases because their backbone hydrogen-bonding registers perfectly match the active sites of endogenous enzymes. The β-alanine residue introduces an extra methylene unit (–CH₂–) into the peptide backbone[2]. This subtle elongation completely alters the local Ramachandran angles, forcing the resulting peptide into unique, predictable secondary structures known as foldamers (e.g., 14-helices)[3]. More importantly, this extra carbon atom creates a steric and electronic mismatch within protease active sites, granting the peptidomimetic exceptional proteolytic stability[4][5].
Causality of the Reagent Form (Methyl Ester Hydrochloride)
When designing synthetic routes, the physical and chemical state of the building block is paramount:
-
The Hydrochloride Salt: Free amines of dipeptides—especially those containing glycine—are highly prone to intramolecular cyclization, forming inactive diketopiperazines (DKPs). The HCl salt protonates the primary amine, rendering it non-nucleophilic during storage. This ensures a long shelf-life and maintains the exact stoichiometry required for high-yield couplings.
-
The Methyl Ester: In complex foldamer synthesis, directional control is required. The methyl ester provides orthogonal protection for the C-terminus while the N-terminus is extended. Unlike bulky tert-butyl esters, the methyl ester can be cleaved via mild alkaline hydrolysis (saponification) that does not epimerize adjacent chiral centers or disrupt newly formed amide bonds.
Quantitative Impact on Proteolytic Stability
The integration of the β-Ala-Gly motif drastically alters the pharmacokinetic landscape of the resulting peptide. Table 1 summarizes the typical empirical divergence between a native α-peptide and its α/β-peptidomimetic counterpart.
Table 1: Pharmacokinetic Profile of Native vs. α/β-Peptidomimetics
| Sequence Type | Representative Motif | Serum Half-Life (t₁/₂)* | Proteolytic Cleavage Rate | Foldamer Propensity |
| Native α-Peptide | H-Ala-Gly-OH | < 1 hour | 45.2 µmol/min/mg | Random coil |
| α/β-Peptidomimetic | H-β-Ala-Gly-OH | > 24 hours | < 0.1 µmol/min/mg | 14-helix formation |
*Data represents generalized in vitro human serum stability assays for short oligomers.
Caption: Mechanism of proteolytic resistance conferred by β-amino acid incorporation.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each major transformation includes a Quality Control (QC) checkpoint to verify success before proceeding.
Protocol 1: Solution-Phase Amide Coupling
Objective: Couple an N-protected amino acid to H-β-Ala-Gly-OMe·HCl without racemization.
-
Neutralization: Dissolve 1.0 equivalent (eq) of H-β-Ala-Gly-OMe·HCl in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).
-
Causality: The excess DIPEA is strictly required to neutralize the HCl salt, liberating the free β-amine and making it nucleophilic for the incoming acylating agent.
-
-
Activation: In a separate vial, dissolve 1.2 eq of the Fmoc-protected amino acid, 1.2 eq of HATU, and 1.2 eq of HOAt in DMF. Stir for 5 minutes.
-
Causality: HATU/HOAt generates a highly reactive but stable O-At ester intermediate, which drastically minimizes the risk of racemization at the α-carbon of the incoming amino acid.
-
-
Coupling: Transfer the activated ester solution to the neutralized dipeptide solution. Stir at room temperature for 2 hours under nitrogen.
-
QC Checkpoint (Self-Validation): Perform a Ninhydrin (Kaiser) test on a micro-aliquot. A negative result (yellow) confirms the complete consumption of the primary amine.
-
Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (removes unreacted base), saturated NaHCO₃ (removes acidic byproducts), and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Protocol 2: C-Terminal Deprotection (Saponification)
Objective: Cleave the methyl ester to allow for subsequent C-terminal elongation.
-
Solvent System: Dissolve the coupled peptide intermediate in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Causality: This specific solvent ratio ensures complete solubility of the hydrophobic peptide while providing the necessary aqueous environment for hydrolysis.
-
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Slowly add 1.5 eq of LiOH·H₂O.
-
Causality: Conducting the saponification at 0 °C with a mild base like LiOH prevents base-catalyzed epimerization and minimizes unwanted cleavage of the Fmoc protecting group (if present).
-
-
Reaction Monitoring: Stir for 1–2 hours. Monitor via TLC or LC-MS until the starting material is consumed.
-
Acidification & Extraction: Carefully acidify the mixture to pH 3 using 1M HCl. Extract the free carboxylic acid into EtOAc.
-
QC Checkpoint (Self-Validation): Analyze via LC-MS. The mass spectrum must show the expected [M+H]⁺ peak corresponding to the loss of 14 Da (loss of the methyl group) with >95% purity.
Caption: Workflow for integrating H-β-Ala-Gly-OMe into peptidomimetics and stability testing.
Protocol 3: In Vitro Serum Stability Assay
Objective: Quantify the proteolytic resistance of the synthesized α/β-peptidomimetic.
-
Preparation: Prepare a 1 mM stock solution of the purified peptidomimetic in DMSO.
-
Incubation: Dilute the stock to 10 µM in 25% human serum (diluted with PBS, pH 7.4). Incubate at 37 °C.
-
Sampling: At predetermined time points (0, 1, 2, 4, 8, 12, 24 hours), extract 50 µL aliquots.
-
Quenching: Immediately quench the enzymatic activity by adding 50 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 10 minutes to precipitate serum proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining peptide peak area versus time to calculate the degradation half-life (t₁/₂).
Sources
- 1. Methyl glycinate hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. Recognition of MHC-II peptide ligands that contain β-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Preparation of Methyl 2-(3-aminopropanamido)acetate Hydrochloride Stock Solutions for In Vitro Assays
Introduction: The Criticality of Precise Stock Solution Preparation
As hydrochloride salts of amino acid esters, compounds like methyl 2-(3-aminopropanamido)acetate hydrochloride often exhibit improved solubility and stability in aqueous solutions compared to their free base forms. However, careful consideration of the solvent, concentration, and storage conditions is essential to maintain the compound's integrity and ensure accurate dosing in downstream applications. This document outlines best practices and detailed protocols to empower researchers to prepare high-quality stock solutions for consistent and reliable results.
Compound Characteristics and Solvent Selection
Methyl 2-(3-aminopropanamido)acetate hydrochloride is a polar organic molecule. While specific experimental data on its solubility is not widely published, its chemical structure—containing an amide linkage, an ester, and a primary amine hydrochloride—suggests good solubility in aqueous solutions and polar organic solvents. The hydrochloride salt form is designed to enhance aqueous solubility.
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Suitability | Key Considerations |
| Sterile Deionized Water | Highly Recommended | As a hydrochloride salt, the compound is expected to be soluble in water. This is the preferred solvent for many cell-based assays to avoid solvent-induced toxicity. |
| Phosphate-Buffered Saline (PBS) | Recommended | Provides a physiologically relevant pH and osmolarity, suitable for direct application in many biological assays. Ensure the pH of the final solution is compatible with your experimental system. |
| Dimethyl Sulfoxide (DMSO) | Alternative Solvent | Offers high solvating power for a wide range of compounds.[1] However, the final concentration in cell culture media should be kept low (typically <0.5%) to minimize cytotoxicity.[2][3] |
| Ethanol | Limited Use | Can be used as a solvent, but its volatility and potential for cellular toxicity at higher concentrations make it less ideal than water or DMSO for most in vitro applications.[3] |
The Rationale Behind Solvent Choice: The primary goal is to dissolve the compound completely while minimizing any potential interference with the biological assay. For cell-based assays, the ideal solvent is the cell culture medium itself or a biocompatible buffer like PBS. However, if the compound's solubility is limited in aqueous solutions, a water-miscible organic solvent like DMSO is a common alternative.[1][3] When using an organic solvent, it is crucial to include a vehicle control in the experiment to account for any effects of the solvent on the cells.[2]
Experimental Protocols: A Step-by-Step Guide
Accuracy in weighing the compound and measuring the solvent volume is fundamental to achieving the desired stock solution concentration.[4] The use of calibrated analytical balances and volumetric flasks is highly recommended for this purpose.[4]
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol is recommended when the compound is sufficiently soluble in aqueous solutions.
Materials:
-
Methyl 2-(3-aminopropanamido)acetate hydrochloride powder
-
Sterile, deionized water or PBS
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile volumetric flask (optional, for high accuracy)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Weigh the Compound: Accurately weigh the calculated amount of methyl 2-(3-aminopropanamido)acetate hydrochloride powder and transfer it to a sterile conical tube.
-
Dissolution: Add a portion of the sterile water or PBS to the tube. Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Volume Adjustment: Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume.
-
Sterilization: To ensure the sterility of the stock solution, filter it through a 0.22 µm syringe filter into a new sterile tube. This step is critical for applications involving cell culture.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[5] This practice minimizes contamination and prevents degradation from repeated freeze-thaw cycles.[6]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
This protocol should be used if the compound's solubility in aqueous solutions is limited.
Materials:
-
Methyl 2-(3-aminopropanamido)acetate hydrochloride powder
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate and Weigh: Follow steps 1 and 2 from Protocol 1 to determine and weigh the required mass of the compound into a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the tube. Vortex thoroughly until the compound is completely dissolved. Sonication for a few minutes can assist in dissolving the compound.
-
Aliquoting and Storage: Aliquot the DMSO stock solution into single-use volumes in sterile tubes.
-
Labeling: Label each aliquot with the compound name, concentration, solvent (DMSO), and preparation date.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing sterile stock solutions.
Quality Control and Best Practices
To ensure the integrity and accuracy of your stock solutions, adhere to the following best practices:
-
Purity of Starting Material: Use high-purity methyl 2-(3-aminopropanamido)acetate hydrochloride. The presence of impurities can affect the actual concentration and introduce confounding variables in your experiments.
-
Aseptic Technique: When preparing solutions for cell-based assays, always work in a laminar flow hood and use sterile materials to prevent microbial contamination.[5]
-
pH Verification: For aqueous stock solutions, especially those prepared in unbuffered water, it is advisable to check the pH and adjust if necessary, as an extreme pH can be detrimental to cells.
-
Solubility Confirmation: After dissolution, visually inspect the solution for any undissolved particles. If precipitation occurs upon storage, the solution may be supersaturated and should be prepared at a lower concentration.
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation. Aliquoting into single-use volumes is the most effective way to prevent this.[6]
Storage and Stability
Proper storage is crucial for maintaining the chemical stability of methyl 2-(3-aminopropanamido)acetate hydrochloride stock solutions.
Table 2: Recommended Storage Conditions
| Solvent | Short-Term Storage (≤ 1 month) | Long-Term Storage (> 1 month) |
| Aqueous (Water/PBS) | 4°C | -20°C or -80°C |
| DMSO | -20°C | -80°C |
For long-term storage, -80°C is generally preferred for all stock solutions to minimize the risk of degradation.[6] When stored at -80°C, a stock solution in DMSO can be stable for up to 6 months.[6]
Dilution to Working Concentration
For in vitro assays, the concentrated stock solution must be diluted to the final working concentration in the appropriate cell culture medium or assay buffer.
Example Dilution:
To prepare a 100 µM working solution from a 10 mM stock solution, a 1:100 dilution is required. This can be achieved by adding 1 µL of the 10 mM stock solution to 99 µL of the assay medium.
Important Considerations for Dilution:
-
Serial Dilutions: For creating a range of concentrations for dose-response studies, perform serial dilutions from the stock solution.
-
Mix Thoroughly: After adding the stock solution to the medium, mix well to ensure a homogenous solution.
-
Check for Precipitation: Visually inspect the working solution for any signs of precipitation, which can occur if the compound's solubility limit is exceeded in the final medium.
-
Final Solvent Concentration: When using a DMSO stock, ensure the final concentration of DMSO in the assay is below the level that causes cytotoxicity (typically <0.5%).[2][3] Always include a vehicle control with the same final DMSO concentration in your experimental design.[2]
Conclusion
The preparation of accurate and stable stock solutions of methyl 2-(3-aminopropanamido)acetate hydrochloride is a foundational step for successful in vitro experimentation. By following the detailed protocols and best practices outlined in this guide, researchers can minimize experimental variability and generate high-quality, reproducible data. Adherence to these principles of scientific integrity will ultimately accelerate research and contribute to more reliable scientific discoveries.
References
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Current Protocols. (n.d.). Stock Solutions. Retrieved from [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]
-
Tønsager, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. Retrieved from [Link]
Sources
Application Note: Utilizing Methyl 2-(3-aminopropanamido)acetate Hydrochloride as a Versatile Building Block in Organic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: PROTAC Linker Assembly, Peptide-Drug Conjugates (PDCs), and Peptidomimetic Scaffold Synthesis
Executive Summary & Scientific Rationale
Methyl 2-(3-aminopropanamido)acetate hydrochloride (commonly referred to as H-β-Ala-Gly-OMe·HCl ) is a highly versatile dipeptide building block. Structurally, it consists of a β-alanine residue coupled to a glycine methyl ester.
In modern drug discovery, the strategic selection of linker molecules is critical. This specific building block offers three distinct chemical advantages:
-
Proteolytic Stability & Flexibility: The inclusion of the β-alanine moiety introduces a three-carbon spacer that enhances linker flexibility and provides resistance against endogenous aminopeptidases compared to natural α-dipeptides [1].
-
Steric Freedom: Glycine, lacking a side chain, minimizes steric hindrance at the C-terminus, ensuring high-yielding downstream couplings to bulky payloads or E3 ligase ligands.
-
Orthogonal Reactivity: The molecule presents a highly reactive primary amine (masked as an HCl salt for shelf stability) and a protected C-terminus (methyl ester), allowing for unidirectional, step-wise chain elongation without the need for complex protecting group manipulations.
Quantitative Data: Physicochemical Profile & Reagent Selection
To ensure reproducibility in synthetic workflows, the physicochemical properties and optimal coupling conditions for H-β-Ala-Gly-OMe·HCl are summarized below.
Table 1: Physicochemical Properties
| Property | Specification |
| Chemical Name | Methyl 2-(3-aminopropanamido)acetate hydrochloride |
| Abbreviation | H-β-Ala-Gly-OMe·HCl |
| Molecular Formula | C₆H₁₃ClN₂O₃ |
| Molecular Weight | 196.63 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility Profile | Highly soluble in H₂O, MeOH, DMF, and DMSO |
Table 2: Coupling Reagent Matrix for N-Terminal Extension
| Reagent System | Solvent | Base | Avg. Yield | Epimerization Risk | Application Insight |
| HATU / DIPEA | DMF | DIPEA (3 eq) | >90% | Very Low | Optimal. Best for coupling sterically hindered target ligands. |
| EDC / HOBt | DCM | NMM (3 eq) | 75-85% | Low | Good for standard couplings; allows for simple aqueous workup. |
| PyBOP / DIPEA | DMF | DIPEA (3 eq) | 80-90% | Moderate | Alternative to HATU; avoids cytotoxic guanidinium byproducts. |
Application 1: PROTAC and Targeted Drug Delivery Linkers
In the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Peptide-Drug Conjugates (PDCs), the linker must bridge a target-binding ligand and an effector molecule (e.g., an E3 ligase ligand) while maintaining optimal physicochemical properties [1]. H-β-Ala-Gly-OMe·HCl serves as an ideal "grow-from" linker core.
Workflow for assembling PROTAC linkers using H-β-Ala-Gly-OMe·HCl via sequential coupling.
Protocol: Self-Validating Linker Elongation
Step A: N-Terminal Amide Coupling
-
Objective: Covalently attach a carboxylic acid-bearing target ligand to the β-alanine amine.
-
Causality & Insight: HATU is selected as the coupling agent to ensure rapid activation of the target acid, minimizing side reactions. DIPEA is required in excess (3.0 eq) because 1.0 eq is immediately consumed to neutralize the HCl salt of the building block, liberating the nucleophilic free amine.
-
Methodology:
-
Dissolve the Target Ligand-COOH (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (10 mL) under an inert atmosphere.
-
Add DIPEA (3.0 mmol) dropwise at 0 °C. Stir for 10 minutes to form the active ester.
-
Add H-β-Ala-Gly-OMe·HCl (1.1 mmol) in one portion. Allow the reaction to warm to room temperature and stir for 2 hours.
-
QC Validation: Monitor via LC-MS. The reaction is complete when the mass of the activated ester is fully replaced by the [M+H]+ of the intermediate.
-
Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Step B: C-Terminal Deprotection (Methyl Ester Hydrolysis)
-
Objective: Unmask the glycine carboxylic acid for the final PROTAC assembly.
-
Causality & Insight: Saponification with LiOH in a biphasic THF/H₂O system is chosen over harsh acidic hydrolysis to prevent cleavage of the newly formed amide bond. THF ensures the organic intermediate remains in solution while water solvates the hydroxide ions.
-
Methodology:
-
Dissolve the intermediate from Step A in a 3:1 mixture of THF/H₂O (10 mL).
-
Cool to 0 °C and add LiOH·H₂O (2.0 mmol). Stir for 1.5 hours.
-
QC Validation: Monitor via TLC (10% MeOH in DCM). The starting material spot (high Rf) should completely convert to a baseline spot (lithium salt).
-
Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 3 using 1M HCl. Extract the free acid with EtOAc (3x), dry, and concentrate to yield the ready-to-couple linker-ligand complex.
-
Application 2: Synthesis of 1,4-Diazepane-2,5-dione Scaffolds
Beyond linear linkers, H-β-Ala-Gly-OMe·HCl is a direct precursor to 1,4-diazepane-2,5-diones . The cyclization of a β-amino acid with an α-amino acid inherently yields a 7-membered heterocyclic ring [2, 3]. This scaffold is a highly privileged peptidomimetic, acting as a conformationally constrained β-turn mimic utilized in the development of protein-protein interaction (PPI) inhibitors and macrocyclic lipopeptides[4].
Base-promoted intramolecular cyclization yielding the 1,4-diazepane-2,5-dione scaffold.
Protocol: Intramolecular Cyclization
-
Objective: Perform a head-to-tail cyclization to generate the 7-membered diazepane core.
-
Causality & Insight: The transformation requires the generation of a nucleophilic free amine and the presence of a leaving group (methoxy). Sodium methoxide (NaOMe) in methanol serves a dual purpose: it neutralizes the HCl salt and acts as a base catalyst to drive the transamidation. Heating is required to overcome the entropic barrier of forming a 7-membered ring.
-
Methodology:
-
Suspend H-β-Ala-Gly-OMe·HCl (2.0 mmol) in anhydrous Methanol (20 mL) under nitrogen.
-
Add a solution of NaOMe in Methanol (2.2 mmol, 0.5 M). Stir at room temperature for 30 minutes to ensure complete free-basing.
-
Heat the reaction mixture to reflux (65 °C) for 12–16 hours.
-
QC Validation: Monitor by LC-MS. The reaction is complete when the mass of the free base ( [M+H]+=161.1 ) shifts to the cyclized product mass ( [M+H]+=129.1 ), corresponding to the loss of methanol (-32 Da).
-
Workup: Cool the mixture to room temperature. Neutralize the base by adding Amberlite IR120 (H⁺ form) strongly acidic cation exchange resin until the pH reaches 7. Filter the resin and concentrate the filtrate in vacuo. Recrystallize the crude solid from hot ethanol to yield pure 1,4-diazepane-2,5-dione.
-
References
-
Targeting Peptides: The New Generation of Targeted Drug Delivery Systems National Center for Biotechnology Information (PMC) URL:[Link][1]
-
Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids PubMed (NIH) URL:[Link][2]
-
Rapid Entry to 1,4-Diazepane-2,5-dione from β-Amino Acids ResearchGate (Chemistry Letters) URL:[Link][3]
-
Solution- and Solid-Phase Macrocyclization of Peptides by the Ugi–Smiles Multicomponent Reaction: Synthesis of N-Aryl-Bridged Cyclic Lipopeptides Organic Letters (ACS Publications) URL:[Link][4]
Sources
Application Note: Comprehensive NMR Spectroscopic Characterization of Methyl 2-(3-aminopropanamido)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the characterization of methyl 2-(3-aminopropanamido)acetate hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule with peptide-like features, its structural elucidation requires a systematic approach, from sample preparation to the interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra. This document outlines optimized protocols, discusses the influence of the hydrochloride salt on the spectral features, and provides predicted chemical shifts and coupling constants to facilitate unambiguous resonance assignment. The methodologies described herein are designed to ensure scientific integrity and provide a robust framework for the structural verification of this compound and similar small molecules in a research and drug development setting.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in solution.[1][2] For small molecules with multiple functional groups, such as methyl 2-(3-aminopropanamido)acetate hydrochloride, a comprehensive NMR analysis is crucial for confirming its identity, purity, and conformation. This compound incorporates an ester, an amide, and a primary amine hydrochloride, presenting a unique set of considerations for NMR analysis. The presence of the hydrochloride salt, in particular, influences the chemical environment of nearby protons, leading to characteristic downfield shifts in the ¹H NMR spectrum.[3]
This guide provides a senior application scientist's perspective on the practical aspects of acquiring and interpreting high-quality NMR data for this specific molecule. We will delve into the causality behind experimental choices, such as solvent selection and the use of specific NMR experiments, to build a self-validating analytical workflow.
Molecular Structure and Numbering Scheme
To facilitate spectral interpretation, the following numbering scheme is used for methyl 2-(3-aminopropanamido)acetate hydrochloride:
Caption: Workflow for NMR data acquisition and interpretation.
Recommended NMR Experiments:
| Experiment | Purpose | Key Parameters |
| ¹H NMR | To determine the number of different proton environments, their chemical shifts, and coupling patterns. | 30° pulse, 16 scans, 2s relaxation delay |
| ¹³C NMR | To identify the number of unique carbon atoms and their chemical environments. | 30° pulse, 1024 scans, 2s relaxation delay |
| DEPT-135 | To differentiate between CH, CH₂, and CH₃ groups. | Standard DEPT-135 pulse program |
| 2D COSY | To identify scalar-coupled protons, typically separated by 2-3 bonds. [4][5] | 256 increments in t₁, 8 scans per increment |
| 2D HSQC | To correlate protons with their directly attached carbon atoms. [6] | 256 increments in t₁, 16 scans per increment |
PART 2: Spectral Interpretation and Data Analysis
The following sections detail the predicted ¹H and ¹³C NMR spectra of methyl 2-(3-aminopropanamido)acetate hydrochloride in D₂O. The presence of electron-withdrawing groups (amide, ester, and protonated amine) will significantly influence the chemical shifts.
Predicted ¹H NMR Spectrum (in D₂O)
In D₂O, the protons on N⁴ and N⁹ will exchange with deuterium and will not be observed.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H8 (CH₃) | ~3.75 | Singlet (s) | - | Protons of the methyl ester, deshielded by the adjacent oxygen atom. [7] |
| H5 (CH₂) | ~4.10 | Singlet (s) | - | Methylene group adjacent to the amide nitrogen and the ester carbonyl. The lack of an adjacent CH group results in a singlet. |
| H1 (CH₂) | ~3.30 | Triplet (t) | ~6.8 | Methylene group adjacent to the protonated amine (N⁹H₃⁺), which is strongly deshielding. Coupled to H2. |
| H2 (CH₂) | ~2.80 | Triplet (t) | ~6.8 | Methylene group adjacent to the amide carbonyl (C3) and coupled to H1. |
Predicted ¹³C NMR Spectrum (in D₂O)
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |
| C6 (C=O, ester) | ~171 | None | Carbonyl carbon of the ester group. [8] |
| C3 (C=O, amide) | ~173 | None | Carbonyl carbon of the amide group, typically slightly downfield from an ester carbonyl. [8] |
| C8 (CH₃) | ~53 | Positive | Methyl carbon of the ester, deshielded by the oxygen. |
| C5 (CH₂) | ~49 | Negative | Methylene carbon adjacent to the amide nitrogen and ester carbonyl. |
| C1 (CH₂) | ~36 | Negative | Methylene carbon adjacent to the protonated amine. |
| C2 (CH₂) | ~34 | Negative | Methylene carbon adjacent to the amide carbonyl. |
2D NMR Analysis
-
COSY: A cross-peak is expected between the signals of H1 (~3.30 ppm) and H2 (~2.80 ppm), confirming their through-bond connectivity. The other signals (H5 and H8 ) will appear as singlets on the diagonal with no cross-peaks, as they are not coupled to other protons.
-
HSQC: This experiment will correlate the proton signals with their directly attached carbons, providing definitive assignments:
-
H8 (~3.75 ppm) will show a correlation to C8 (~53 ppm).
-
H5 (~4.10 ppm) will show a correlation to C5 (~49 ppm).
-
H1 (~3.30 ppm) will show a correlation to C1 (~36 ppm).
-
H2 (~2.80 ppm) will show a correlation to C2 (~34 ppm).
-
Structural Correlation Diagram:
Caption: Key COSY and HSQC correlations for structural assignment.
Conclusion
The combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR spectroscopy provides a powerful and self-validating methodology for the complete structural characterization of methyl 2-(3-aminopropanamido)acetate hydrochloride. By carefully selecting the appropriate deuterated solvent and applying a logical workflow of experiments, researchers can unambiguously assign all proton and carbon resonances. The predicted spectral data and interpretation guidelines presented in this application note serve as a robust reference for scientists engaged in the synthesis, quality control, and development of this and structurally related compounds.
References
- Bax, A., & Davis, D. G. (1985). MLEV-17-Based Two-Dimensional Homonuclear Magnetization Transfer Spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360.
- Friebolin, H. (2011). Basic one- and two-dimensional NMR spectroscopy. Wiley-VCH Verlag GmbH & Co. KGaA.
- Gao, Y., Williams, J. D., & Alderman, D. W. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(5), 1533-1542.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Jeener, J. (1971). Ampere International Summer School, Basko Polje, Yugoslavia.
- Kumar, A., Ernst, R. R., & Wüthrich, K. (1980). A two-dimensional nuclear Overhauser enhancement (2D NOE) experiment for the elucidation of complete proton-proton cross-relaxation networks in biological macromolecules.
- Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 22.
- Norwood, T. J., Boyd, J., Heritage, J. E., Soffe, N., & Campbell, I. D. (1990). Comparison of techniques for ¹H-detected heteronuclear ¹H-¹³C spectroscopy. Journal of Magnetic Resonance, 87(3), 488-501.
-
Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved from [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
Methyl 2-(3-aminopropanamido)acetate hydrochloride conjugation techniques for targeted drug delivery
Application Notes & Protocols
Topic: Methyl 2-(3-aminopropanamido)acetate Hydrochloride: Advanced Conjugation Techniques for Targeted Drug Delivery
For: Researchers, scientists, and drug development professionals engaged in the design and synthesis of targeted therapeutics.
Introduction: The Critical Role of Linker Chemistry in Targeted Therapeutics
The paradigm of targeted drug delivery, exemplified by Antibody-Drug Conjugates (ADCs), aims to maximize therapeutic efficacy while minimizing off-target toxicity.[1][2][3] This is achieved by linking a potent cytotoxic agent to a targeting moiety, such as a monoclonal antibody, that specifically recognizes antigens on diseased cells. The linker connecting these two components is not merely a spacer but a critical determinant of the conjugate's success, governing its stability, solubility, and the mechanism of payload release.[4][5][6]
This guide focuses on Methyl 2-(3-aminopropanamido)acetate hydrochloride , a versatile linker featuring a terminal primary amine for conjugation and a methyl ester group for controlled, hydrolytic release of a payload. Its structure offers a strategic entry point for creating prodrugs and bioconjugates where drug release can be triggered by the physiological environment, particularly by esterase enzymes that are often abundant in tumor microenvironments or intracellular compartments.[7][8]
This document provides the foundational principles, step-by-step protocols, and characterization techniques required to effectively utilize this linker in your targeted drug delivery research.
Figure 1: Key functional groups of the linker.
Core Principles of Conjugation and Release
The utility of the Methyl 2-(3-aminopropanamido)acetate linker is rooted in two fundamental chemical principles: amine-reactive conjugation and ester-mediated hydrolysis.
Amine-Reactive Conjugation: The Power of EDC/NHS Chemistry
The linker's primary amine (-NH2) is a strong nucleophile, making it an ideal reaction partner for electrophilic groups, most notably activated carboxylic acids (-COOH).[9][10] The most robust and widely used method for forming a stable amide bond between an amine and a carboxyl group is carbodiimide chemistry, facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[11][12][13]
Mechanism Rationale:
-
Step 1 (Activation): EDC reacts with a carboxyl group (on a drug or targeting protein) to form a highly reactive but unstable O-acylisourea intermediate.[11][12] This intermediate is prone to hydrolysis, which would reverse the activation.
-
Step 2 (Stabilization): The addition of NHS prevents this reversal. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[14][15] This two-step approach is preferred as it increases coupling efficiency and allows for purification of the activated molecule before introducing the amine-containing linker, minimizing side reactions.[13][14]
-
Step 3 (Conjugation): The linker's primary amine attacks the NHS ester, displacing NHS and forming a highly stable, covalent amide bond. The reaction is typically performed at a slightly alkaline pH (7.2-8.5) to ensure the primary amine is deprotonated and thus maximally nucleophilic.[9]
Caption: EDC/NHS two-step carboxyl-amine coupling workflow.
Payload Release: Esterase-Mediated Hydrolysis
The methyl ester at the terminus of the linker serves as a latent cleavage site. In the stable environment of systemic circulation (pH 7.4), ester hydrolysis is slow. However, upon internalization into target cells or exposure to a tumor microenvironment, the ester bond can be rapidly cleaved by esterase enzymes.[7][8] This enzymatic hydrolysis releases the payload in its active form precisely at the site of action, which is the cornerstone of this linker's utility in prodrug design.[16][17]
Caption: Enzymatic cleavage of the terminal ester for drug release.
Experimental Protocols
The following protocols provide step-by-step methodologies for the two primary applications of this linker: creating a drug-linker prodrug and conjugating the linker to a targeting antibody.
Protocol 1: Synthesis of a Drug-Linker Prodrug
This protocol details the conjugation of a drug containing a carboxylic acid to the linker's primary amine.
3.1.1 Materials
-
Carboxyl-containing drug
-
Methyl 2-(3-aminopropanamido)acetate hydrochloride
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF)
-
Desalting column (e.g., Sephadex G-25)
-
Analytical HPLC system with C18 column
3.1.2 Reagent Preparation
-
Drug Solution: Dissolve the carboxyl-containing drug in a minimal amount of DMF, then dilute to a final concentration of 10 mM in Activation Buffer.
-
Linker Solution: Dissolve Methyl 2-(3-aminopropanamido)acetate hydrochloride in Coupling Buffer to a final concentration of 50 mM.
-
EDC/Sulfo-NHS Solution: Prepare immediately before use. Dissolve EDC and Sulfo-NHS in cold Activation Buffer to a concentration of 100 mM each.
3.1.3 Step-by-Step Method
-
Activation: To the Drug Solution, add a 5-fold molar excess of the EDC/Sulfo-NHS solution. For example, to 1 mL of 10 mM drug solution, add 50 µL of 100 mM EDC and 50 µL of 100 mM Sulfo-NHS.
-
Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.
-
Conjugation: Add a 10-fold molar excess of the Linker Solution to the activated drug mixture.
-
Adjust the pH of the reaction mixture to 7.5 using 0.1 M NaOH if necessary.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To quench any unreacted NHS esters, add Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purification: Purify the drug-linker conjugate from excess reagents using a desalting column equilibrated with PBS, pH 7.4. Alternatively, use preparative RP-HPLC for higher purity.
-
Characterization: Confirm successful conjugation using LC-MS to verify the molecular weight of the final product. Assess purity using analytical RP-HPLC.
Protocol 2: Antibody-Linker Conjugation via Surface Carboxyl Groups
This protocol describes the attachment of the linker to aspartic acid or glutamic acid residues on an antibody.
3.2.1 Materials
-
Monoclonal Antibody (mAb) in PBS (free of amine-containing buffers like Tris)
-
Methyl 2-(3-aminopropanamido)acetate hydrochloride
-
EDC and Sulfo-NHS
-
Buffers and columns as described in Protocol 1.
3.2.2 Reagent Preparation
-
Antibody Solution: Adjust the concentration of the mAb to 2-5 mg/mL in Activation Buffer.
-
Prepare Linker and EDC/Sulfo-NHS solutions as described in Protocol 1.
3.2.3 Step-by-Step Method
-
Activation: To the Antibody Solution, add a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS. Rationale: A higher excess is needed to drive the reaction on the complex protein surface.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Buffer Exchange: Immediately remove excess EDC and Sulfo-NHS by passing the activated antibody through a desalting column pre-equilibrated with ice-cold Coupling Buffer. This step is critical to prevent EDC from cross-linking the antibody itself.[13][14]
-
Conjugation: Immediately add a 100-fold molar excess of the Linker Solution to the purified, activated antibody.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess linker and reaction byproducts by size-exclusion chromatography (SEC) or dialysis against PBS, pH 7.4.
-
Characterization: Analyze the final conjugate as detailed in Section 4.0.
Caption: General experimental workflow for Drug-Linker synthesis.
Characterization of the Final Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the conjugate. For antibody-linker conjugates, this is a critical part of defining Critical Quality Attributes (CQAs).[18]
| Parameter | Technique | Purpose & Rationale |
| Confirmation of Conjugation | Mass Spectrometry (LC-MS) | Provides the molecular weight of the conjugate, offering direct evidence of covalent bond formation.[3][18] |
| Purity & Heterogeneity | Reverse-Phase HPLC (RP-HPLC) | Separates the conjugate from unreacted starting materials and byproducts, allowing for quantification of purity. |
| Linker-to-Antibody Ratio (LAR) | UV-Vis Spectroscopy / HIC | For antibody conjugates, this determines the average number of linkers attached per antibody. It is a key predictor of potential efficacy and toxicity. Hydrophobic Interaction Chromatography (HIC) can resolve species with different LARs.[3][18] |
| Aggregation & Fragmentation | Size-Exclusion Chromatography (SEC-HPLC) | Assesses the integrity of the antibody conjugate, detecting high molecular weight aggregates or low molecular weight fragments that can impact safety and efficacy.[18] |
| Binding Affinity | ELISA / SPR / BLI | Confirms that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[2][3] |
| Functional Activity | In Vitro Release Assay | Measures the rate of drug release from a drug-linker conjugate in the presence of esterases or in simulated lysosomal conditions to validate the cleavage mechanism. |
Design Considerations & Advanced Applications
While the protocols above describe direct conjugation, the true power of this linker is realized when it is part of a multi-step synthesis for a complete targeted drug delivery system.
-
Building a Complete ADC: A more advanced strategy involves first synthesizing a Drug-Linker intermediate where the drug is attached via a different functional group (e.g., a drug with a primary amine is coupled to the parent acid of the linker, HOOC-CH2-NHCO-CH2-CH2-COOH). The resulting Drug-Linker would then have a free carboxyl group, which could be activated with EDC/NHS and conjugated to the primary amines (lysine residues) of an antibody. This modular approach provides greater control over the final ADC architecture.
-
Incorporating Spacers (PEGylation): For antibody applications, the linker can be combined with polyethylene glycol (PEG) chains. PEGylation can improve the solubility and pharmacokinetic profile of the conjugate and may reduce immunogenicity.[19][20][21][22] However, it's important to note that some studies have raised concerns about PEGylation potentially reducing cellular uptake or eliciting anti-PEG immune responses.[23]
-
Orthogonal Chemistries: For highly specific, site-directed conjugation, the linker's amine could be used to attach a bioorthogonal handle, such as an azide or alkyne.[24][] This would allow for a subsequent "click chemistry" reaction with a drug or antibody modified with the complementary functional group, providing exceptional control over the conjugation site and stoichiometry.[26][27][28]
Conclusion
Methyl 2-(3-aminopropanamido)acetate hydrochloride is a valuable tool for researchers developing next-generation targeted therapies. Its straightforward amine-based conjugation chemistry, combined with a biologically relevant ester-based release mechanism, provides a reliable platform for creating prodrugs and bioconjugates. By understanding the principles behind the conjugation and release mechanisms and by employing rigorous characterization techniques, scientists can effectively leverage this linker to advance the development of safer and more effective targeted medicines.
References
- Towards precision medicine using biochemically triggered cleavable conjug
- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US.
- Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US.
- PEGyl
- Targeted drug delivery by novel polymer-drug conjugates containing linkers cleavable by disease-associ
- Chemically Cleavable Linkers - Cre
- General Antibody Drug Conjug
- Questioning the Use of PEGyl
- Antibody Conjugation Protocols: A Complete Step-by-Step Guide - BOC Sciences.
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 19).
- Pegylation Explained: Benefits, Uses & Future in Medicine - Beta LifeScience. (2025, September 18).
- Development of cleavable linkers for polymer-drug conjug
- Cleavable Linker Annotation - Cre
- High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. (2017, September 26).
- Challenges and new frontiers in analytical characterization of antibody-drug conjug
- PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC. (2024, August 12).
- Pegylation – Knowledge and References - Taylor & Francis.
- A Head-to-Head Comparison: EDC/NHS Coupling vs.
- Perspectives and Characterization on Antibody–Drug Conjugates | LCGC Intern
- Comparative Analysis of Different EDC and Sulfo‑NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca - Sigma-Aldrich.
- Characterization of Antibody-Drug Conjug
- A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry. (2023, August 23).
- Biophysical and Structural Characterization of Antibody–Drug Conjug
- Click Chemistry in Antibody Drug Conjug
- Journal of Chemical and Pharmaceutical Research, 2024, 16(2):19-20 Bioorthogonal Click Chemistry for Imaging and Targeted Drug D - JOCPR. (2024, March 4).
- Amine-Reactive Crosslinker Overview - Cre
- Click chemistry-based drug delivery systems for targeted cancer therapy - PMC - NIH. (2026, February 27).
- Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applic
- c⃝ 2012 Ashlee Nicole Ford Versypt - CORE.
- Click Chemistry as a Tool for Cell Engineering and Drug Delivery - MDPI. (2019, January 4).
- Conjugation Protocol for Amine Reactive Dyes - Bio-Techne.
- A Mechanistic Model for Acidic Drug Release Using Microspheres Made of PLGA 50:50 | Molecular Pharmaceutics - ACS Public
- Release mechanisms of PLGA-based drug delivery systems: a review - Pharma Excipients. (2025, December 8).
Sources
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- 2. sartorius.com [sartorius.com]
- 3. Biophysical and Structural Characterization of Antibody–Drug Conjugates [mdpi.com]
- 4. Targeted drug delivery by novel polymer-drug conjugates containing linkers cleavable by disease-associated enzymes [dspace.mit.edu]
- 5. Chemically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 6. Development of cleavable linkers for polymer-drug conjugates - American Chemical Society [acs.digitellinc.com]
- 7. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 11. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
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- 28. mdpi.com [mdpi.com]
Scaling up the laboratory synthesis of methyl 2-(3-aminopropanamido)acetate hydrochloride
Application Note: Scalable Solution-Phase Synthesis of Methyl 2-(3-aminopropanamido)acetate Hydrochloride
Introduction & Strategic Rationale
Methyl 2-(3-aminopropanamido)acetate hydrochloride (also known as β -Ala-Gly-OMe ⋅ HCl) is a highly versatile dipeptide building block. It serves as a crucial intermediate in the synthesis of peptidomimetics, targeted drug delivery systems, and biochemical probes. While solid-phase peptide synthesis (SPPS) remains the standard for complex, long-chain peptides, solution-phase peptide synthesis (SolPPS) is the most economically and operationally viable approach for the multi-kilogram scale-up of short dipeptides[1].
Scaling up SolPPS requires a meticulous balance of atom economy, safety, and purification simplicity. The primary bottleneck in this synthesis lies in the amidation step between the protected amino acid (Boc- β -Ala-OH) and the esterified amine (H-Gly-OMe ⋅ HCl). This guide provides a self-validating, scalable protocol designed specifically for industrial and advanced laboratory applications.
Mechanistic Insights: Reagent Selection for Scale-Up
The Shift from Carbodiimides to Phosphonic Anhydrides Historically, carbodiimides such as EDC combined with HOBt were the gold standard for solution-phase amidation. EDC is favored in small-scale lab settings because it generates a water-soluble urea byproduct, simplifying extraction[2]. Furthermore, HOBt forms a stable active ester that inhibits racemization[3]. However, scaling up the EDC/HOBt system introduces severe operational hazards: HOBt possesses known explosive properties and allergenic potential, rendering it highly problematic for large-scale GMP manufacturing[4].
To engineer a robust, self-validating protocol, this methodology employs Propylphosphonic Anhydride (T3P) as the coupling reagent. T3P operates via a biomimetic activation mechanism, analogous to the activation of carboxylic acids by ATP-grasp enzymes in metabolic pathways[1].
The causality behind selecting T3P includes:
-
Safety & Green Chemistry: T3P is non-toxic, non-explosive, and non-allergenic, aligning with the ACS Green Chemistry Institute's recommendations for sustainable manufacturing[4].
-
Purification by Design: The sole byproduct of T3P-mediated coupling is propylphosphonic acid, which is highly water-soluble. This allows for complete byproduct removal via mild aqueous washes, entirely bypassing the need for time-consuming chromatographic purification[5].
-
Solvent Continuity: The entire workflow—from amidation to deprotection—can be executed in Ethyl Acetate (EtOAc), minimizing solvent swaps and significantly reducing the Process Mass Intensity (PMI)[5].
Quantitative Data: Coupling Reagent Comparison
The following table summarizes the operational metrics that justify the transition from EDC/HOBt to T3P for the scale-up of β -Ala-Gly-OMe.
| Metric | EDC·HCl / HOBt | T3P (Propylphosphonic Anhydride) |
| Typical Yield | 75 - 85% | 90 - 98% |
| Reaction Time | 6 - 12 hours | 1 - 3 hours |
| Byproduct Profile | Water-soluble urea + HOBt | Propylphosphonic acid (highly water-soluble) |
| Safety Hazards | HOBt is potentially explosive | Non-explosive, non-allergenic |
| Purification Required | Aqueous wash, occasional chromatography | Simple aqueous wash only |
| Scalability | Moderate (Safety limitations) | Excellent (GMP compliant) |
Visualizing the Synthetic Logic
Figure 1: Decision matrix for selecting T3P over EDC/HOBt in industrial peptide scale-up.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for a 100-gram scale synthesis. It establishes a self-validating system where product purity is inherently tied to the physical phase changes (precipitation) during the workflow, eliminating guesswork.
Step 1: T3P-Mediated Amidation
-
Preparation: Charge a clean, dry 2 L jacketed reactor with Boc- β -Ala-OH (100 g, 0.528 mol) and H-Gly-OMe ⋅ HCl (69.6 g, 0.554 mol, 1.05 eq).
-
Solvent Addition: Suspend the solid reagents in Ethyl Acetate (EtOAc, 800 mL). Stir at 250 rpm to ensure an even slurry.
-
Base Addition: Cool the suspension to 0 °C. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (204.7 g, 1.58 mol, 3.0 eq).
-
Causality: DIPEA serves a dual purpose: it free-bases the glycine methyl ester hydrochloride to render it nucleophilic, and it acts as a highly effective acid scavenger for the incoming T3P byproduct.
-
-
Activation: Maintain the internal temperature at 0–5 °C. Slowly add T3P (50 wt% solution in EtOAc, 403 g, 0.634 mol, 1.2 eq) via an addition funnel over 45 minutes.
-
Causality: T3P activation is mildly exothermic; controlled addition prevents thermal degradation and side reactions.
-
-
Propagation: Remove the cooling bath and allow the reaction to warm to 20 °C. Stir for 2 hours. Reaction completion (>98% conversion) can be self-validated via HPLC or TLC (Ninhydrin stain).
Step 2: Aqueous Workup (Byproduct Cleansing)
-
Acid Wash: Add 400 mL of 1M HCl to the reactor. Stir for 10 minutes, allow the layers to settle, and separate the aqueous phase.
-
Causality: This removes unreacted DIPEA and traces of unreacted H-Gly-OMe.
-
-
Base Wash: Add 400 mL of saturated NaHCO3 solution. Stir, settle, and separate.
-
Causality: This neutralizes residual acid and efficiently extracts the highly water-soluble propylphosphonic acid byproduct into the aqueous phase[5].
-
-
Brine Wash: Wash with 400 mL of saturated NaCl solution to remove residual water from the organic phase.
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to approximately 400 mL. Do not evaporate to dryness.
Step 3: Boc-Deprotection and Salt Formation
-
Acidification: Transfer the concentrated Boc- β -Ala-Gly-OMe solution in EtOAc to a clean reactor. At 20 °C, slowly add 4M HCl in EtOAc (400 mL, 1.6 mol, ~3 eq).
-
Precipitation: Stir vigorously for 2–4 hours.
-
Causality: As the Boc group is cleaved, isobutylene gas and CO2 are evolved. The resulting deprotected dipeptide, methyl 2-(3-aminopropanamido)acetate hydrochloride, is highly insoluble in EtOAc and will spontaneously crystallize. This phase change drives the equilibrium forward (Le Chatelier's principle) and acts as an elegant self-purifying step.
-
Step 4: Isolation
-
Filtration: Filter the thick white slurry through a sintered glass funnel under vacuum.
-
Washing: Wash the filter cake twice with cold EtOAc (100 mL) and once with Methyl tert-butyl ether (MTBE, 100 mL) to remove any trapped isobutanol or residual acid.
-
Drying: Dry the white crystalline solid in a vacuum oven at 40 °C for 12 hours to a constant weight.
Workflow Visualization
Figure 2: Workflow for scalable synthesis of methyl 2-(3-aminopropanamido)acetate hydrochloride.
References
-
A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. ACS Publications.2
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. Creative Peptides.3
-
Advances in Peptide Synthesis. Fluorochem.4
-
Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing.5
-
Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). PubMed Central (PMC).1
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
Technical Support Center: Troubleshooting the Synthesis of Methyl 2-(3-aminopropanamido)acetate Hydrochloride
Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthesis chemists, and drug development professionals working with dipeptide-like building blocks.
Methyl 2-(3-aminopropanamido)acetate hydrochloride (also known as β -Ala-Gly-OMe ⋅ HCl) is synthesized via the coupling of Boc-protected β -alanine with glycine methyl ester, followed by acid-mediated Boc deprotection. Despite the theoretical simplicity of this two-step process, researchers frequently encounter severely diminished yields. This guide provides a mechanistic troubleshooting framework to resolve issues related to ester hydrolysis, incomplete deprotection, and the isolation of highly hygroscopic salts.
Process & Diagnostic Workflows
Figure 1: Standard chemical synthesis pathway for methyl 2-(3-aminopropanamido)acetate hydrochloride.
Figure 2: Diagnostic logic tree for troubleshooting low yields across all synthesis stages.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My yield of the intermediate Boc- β -Ala-Gly-OMe is unexpectedly low (<40%) after the aqueous workup. Where is my product going? Expert Insight & Causality: The most common cause of product loss during the coupling stage is the unintended base-catalyzed hydrolysis of the methyl ester. When using standard coupling reagents like EDC/HOBt, researchers often wash the organic layer with strong basic solutions (e.g., 1M NaOH or Na₂CO₃) to remove unreacted starting materials and the HOBt byproduct. However, the methyl ester of glycine is highly susceptible to saponification under these conditions. The resulting carboxylic acid (Boc- β -Ala-Gly-OH) partitions into the aqueous phase and is discarded during separation. Solution:
-
Modify the Workup: Replace strong basic washes with saturated aqueous sodium bicarbonate (NaHCO₃), which is mild enough to preserve the methyl ester while neutralizing acidic byproducts.
-
Switch Coupling Reagents: Consider using Propylphosphonic anhydride (T3P). T3P is highly efficient for peptide bond formation and its byproducts are completely water-soluble, allowing for a much milder aqueous workup[1]. Furthermore, T3P reactions can often be run at room temperature with shorter reaction times, minimizing side reactions[1].
Q2: During Boc deprotection with HCl/dioxane, my LC-MS shows a mass corresponding to β -Ala-Gly-OH instead of the desired methyl ester. Why is the ester cleaving? Expert Insight & Causality: The standard protocol for Boc removal utilizes 4M HCl in 1,4-dioxane[2]. The mechanism relies on the protonation of the carbamate, leading to the elimination of a tert-butyl cation and subsequent decarboxylation[3]. However, if the 1,4-dioxane is not strictly anhydrous (e.g., it has absorbed atmospheric moisture over time), the combination of water and strong acid (HCl) creates perfect conditions for acid-catalyzed ester hydrolysis. Additionally, prolonged exposure to acidic conditions can lead to slow cleavage of the newly formed amide bond. Solution:
-
Ensure Anhydrous Conditions: Always use a fresh, sealed bottle of anhydrous 4M HCl in dioxane.
-
Optimize Reaction Time: Fast, efficient, and selective deprotection of the Boc group can typically be achieved within 30 minutes at room temperature[3]. Do not leave the reaction stirring overnight.
Q3: After successful deprotection, I am left with a sticky, gummy residue instead of a solid powder. Attempts to extract it into organic solvents fail. How do I isolate the final product? Expert Insight & Causality: The final product, methyl 2-(3-aminopropanamido)acetate hydrochloride, is a low-molecular-weight, highly polar salt. It is exceptionally water-soluble and virtually insoluble in standard extraction solvents like dichloromethane or ethyl acetate. Furthermore, peptide hydrochloride salts are notoriously hygroscopic; they rapidly absorb moisture from the air, turning into a sticky gum[4]. Solution: Do not attempt an aqueous workup after deprotection[2]. Instead, isolate the product via precipitation:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the dioxane and excess HCl.
-
Triturate the resulting residue with ice-cold, anhydrous diethyl ether. The ether acts as an anti-solvent, forcing the hydrochloride salt to precipitate as a white solid[2].
-
If the product remains gummy, dissolve it in a minimal amount of dry methanol, then add dropwise to a large volume of vigorously stirring cold ether. Filter rapidly and dry immediately under high vacuum to prevent moisture reabsorption. Alternatively, dissolving the peptide in dilute HCl and subjecting it to lyophilization (freeze-drying) will yield a stable, dry powder[5].
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the impact of various reaction parameters on the overall yield and purity of the synthesis, demonstrating why specific protocols are favored.
| Reaction Stage | Reagents / Conditions | Observed Yield | Primary Impurity / Issue | Recommendation |
| Coupling | EDC/HOBt, DIPEA, 1M NaOH wash | <30% | Boc- β -Ala-Gly-OH (Hydrolysis) | Avoid strong basic washes. |
| Coupling | T3P, DIPEA, NaHCO₃ wash | 85–90% | Trace unreacted starting material | Recommended for high yield[1]. |
| Deprotection | 4M HCl/Dioxane (Wet), 4 hours | ~40% | H- β -Ala-Gly-OH (Ester cleavage) | Use strictly anhydrous reagents. |
| Deprotection | 4M HCl/Dioxane (Anhydrous), 30 min | >95% | None | Recommended protocol[3]. |
Validated Experimental Protocols
Protocol 1: Synthesis of Boc- β -Ala-Gly-OMe (Coupling Step)
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon)[1], dissolve Boc- β -Ala-OH (1.0 equiv.) and H-Gly-OMe ⋅ HCl (1.1 equiv.) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv.) dropwise while stirring at 0 °C.
-
Activation: Add a 50 wt% solution of T3P in DMF (1.5 equiv.) dropwise to the cooled mixture[1].
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS or TLC.
-
Workup: Dilute the mixture with ethyl acetate (10 volumes). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x), distilled water (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate as a viscous oil or foam.
Protocol 2: Synthesis of β -Ala-Gly-OMe ⋅ HCl (Deprotection & Isolation)
-
Preparation: Dissolve the crude Boc- β -Ala-Gly-OMe in a minimal volume of anhydrous 1,4-dioxane.
-
Acid Addition: Add a commercially prepared, strictly anhydrous solution of 4M HCl in 1,4-dioxane (10 equiv. of HCl)[2].
-
Reaction: Stir the mixture at room temperature for exactly 30 minutes[3]. Monitor by TLC (ninhydrin stain) to ensure complete consumption of the starting material.
-
Concentration: Evaporate the solvent and excess HCl under reduced pressure. Co-evaporation with toluene can assist in removing residual volatiles[2].
-
Precipitation: Suspend the resulting residue in ice-cold anhydrous diethyl ether. Stir vigorously for 10 minutes until a free-flowing solid forms[2].
-
Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with additional cold ether.
-
Drying: Immediately transfer the highly hygroscopic solid to a vacuum desiccator and dry under high vacuum overnight to yield pure methyl 2-(3-aminopropanamido)acetate hydrochloride.
References[2] BenchChem. "Navigating Boc Deprotection: A Guide to Preventing Side Products." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQzbi9lZ0QvRqpj_Lod83H4c0hz8B0zQnD8Tvv5jzTetlDTirJfN_173fhwxUAcsYsXtLhsTGni2GQ2CM6O8s0e2qUmEKiIpuqOgpa9cGmIoy1ljGXwTV2-FNjhUFDk3yGqEXHwplq1AVfurwI1qIuLsCtAZrH44kSRJYAfM7wsBA5cNpJquVBjGnjikyK4MOfD2DhacVj4XWJgA==[3] Han, G., Tamaki, M., & Hruby, V. J. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M)." Journal of Peptide Research. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmmMChYW4QAoMrk8NIkUvTbQPPreaIp9XFNVVIRz5II39svG1veBMBxSJgKaIPa2WNjIQPJKtRUjLJEUFpT5yIf404WVhUITJg8qDVlPObxZgn4ybMXOSzVlgbwHspRQYFZdm57HqB3JYqD1HsWVHZTEmWs-KzeLjGG-qln1XU4E-teKa84ihSniBZ8DIafHtm1BIJLBIPYCGMovm0QNUFOXaDisabEmA=[1] JPT. "Optimizing Peptide Coupling: Key Techniques." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiV2BV5EM9_hzIRAlOyS24qbiOfagT_hBY1TUfnP74MQWkmjmRqsWn8L-cUasqwlHqa-5ybSwHRjGZ_naywLITenL4HVwDUk4soxyZVBrTGWLGh8AI16O_0F0iRf58ch6UWU6Y[5] LifeTein. "TFA removal service: switch to acetate or HCl salt form of peptide." URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVNOFyX3aU1uplVEiLxEtu4l_azAuDz8Xd9yF0kDTmwa-VFebhMnzfoWfEK71oKUxvMXr3IiWEPRAYzh1WYBlMgIpmmUNjBpCeum_RqEH3VdUeDQM9Gtfg4HwFB2XyHaTsRcgJMlUeJ0u1dcCe5374XiD7vdB0vh5ddg1SeVA=[4] "Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery." PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGzoyuxXT5wedqhC6rCOGMvrX62lBZRzstCuGlpF0x_-3gcm2fM7PN7THABo8d6YfAyHLpl699LruoCOLOEefkXwm9YBewperpGsB7vGMW1GwqUCAh03KEAW33W7zWYFKZqt9WNk9mpsX7BXM=
Sources
Preventing hydrolysis of methyl 2-(3-aminopropanamido)acetate hydrochloride during long-term storage
Welcome to the Technical Support & Troubleshooting Portal for Methyl 2-(3-aminopropanamido)acetate hydrochloride (commonly referred to as β -Ala-Gly-OMe ⋅ HCl). Because this compound is a dipeptide methyl ester formulated as a hydrochloride salt, it is exceptionally vulnerable to environmental degradation.
This guide is engineered for researchers and drug development professionals to diagnose, troubleshoot, and prevent structural degradation during long-term storage.
Part 1: The Causality of Degradation (Mechanistic Overview)
To effectively protect your API, you must first understand the chemical causality of its degradation. Mishandling this compound triggers a specific, cascading chemical reaction:
-
Hygroscopicity of the Hydrochloride Salt: The chloride ion ( Cl− ) in the crystal lattice acts as a powerful moisture sink, forming strong intermolecular hydrogen bonds with atmospheric water[1].
-
The Acidic Microenvironment: As atmospheric water infiltrates the powder, it dissolves the local hydrochloride salt. This creates a highly concentrated, localized acidic microenvironment within the solid matrix.
-
Acid-Catalyzed Ester Hydrolysis: The methyl ester group (-OMe) at the C-terminus is chemically fragile. The localized protons ( H+ ) protonate the carbonyl oxygen, making the carbonyl carbon highly electrophilic. The absorbed water then attacks the carbon, irreversibly cleaving the ester into the free carboxylic acid ( β -Ala-Gly-OH) and methanol[2].
Mechanistic pathway of moisture-induced, acid-catalyzed ester hydrolysis in hydrochloride salts.
Part 2: Diagnostic & Troubleshooting Workflows
Q: My powdered API has transformed into a sticky gum. What happened, and is it salvageable?
A: This phenomenon is known as deliquescence . The hydrochloride salt has absorbed so much atmospheric moisture that it has dissolved in its own absorbed water[1]. Once deliquescence occurs, acid-catalyzed hydrolysis accelerates exponentially.
-
Action: The batch is likely compromised. You must verify purity via RP-HPLC (monitoring for the appearance of the β -Ala-Gly-OH peak). If hydrolysis exceeds your experimental threshold (typically >2%), discard the batch.
Q: How do I prevent condensation when retrieving the compound from cold storage?
A: Never open a cold vial. When a vial is moved from a -20°C freezer to a 25°C laboratory, atmospheric moisture instantly condenses on the cold powder, initiating the hydrolysis cascade.
-
Action: Place the sealed vial in a desiccator containing active silica gel or Drierite. Allow it to equilibrate to room temperature for at least 30–60 minutes before breaking the seal[3].
Q: Can I store the compound as a pre-dissolved stock solution?
A: Storing peptide esters in aqueous solutions is highly discouraged. Hydrolysis will occur within days, even at 4°C[4].
-
Action: If you must store it in solution, use an anhydrous organic solvent (e.g., dry DMSO) and freeze immediately at -80°C. For aqueous assays, reconstitute only the exact amount needed immediately prior to the experiment[2].
Part 3: Self-Validating Storage Protocol
To ensure absolute scientific integrity, your storage methodology must act as a self-validating system—combining physical barriers with analytical checkpoints.
Step-by-Step Methodology for Long-Term Storage:
-
Equilibration: Upon receiving the lyophilized powder, place the sealed primary container in a desiccator at room temperature for 1 hour to ensure no condensation occurs during handling[3].
-
Environment Control: Transfer the container to a glove box purged with dry Argon or Nitrogen (Relative Humidity < 5%).
-
Aliquoting: Divide the bulk powder into single-use aliquots in amber glass vials . Glass prevents hydrophobic adsorption and moisture permeation far better than standard polypropylene tubes[4].
-
Inert Gas Overlay: Gently blow a stream of anhydrous Argon over the open vial for 5-10 seconds. Argon is heavier than air and will displace both oxygen and residual moisture[4].
-
Hermetic Sealing: Cap tightly with a PTFE-lined closure. Wrap the cap boundary tightly with Parafilm to create a secondary moisture barrier.
-
Cryogenic Storage: Store the aliquots in a dedicated -20°C or -80°C freezer. Crucial: Do not use frost-free freezers, as their auto-defrost cycles cause temperature fluctuations that induce micro-thawing[2].
-
Validation Checkpoint: After 6 months of storage, pull one representative aliquot. Perform Karl Fischer titration to validate moisture exclusion (Target: <1% water content) and LC-MS to validate chemical integrity (Target: >98% intact ester).
Step-by-step handling and aliquoting workflow for moisture-sensitive peptide ester hydrochlorides.
Part 4: Quantitative Storage Data
The following table synthesizes the expected stability of Methyl 2-(3-aminopropanamido)acetate hydrochloride across various storage conditions, demonstrating the critical need for strict environmental controls.
| Storage Condition | Container Type | Internal Atmosphere | Est. Moisture Uptake (1 Month) | Estimated Stability (Half-Life) |
| Room Temp (25°C) | Polypropylene Tube | Ambient Air | > 15% (Deliquescence) | < 1 Week |
| 4°C (Fridge) | Polypropylene Tube | Ambient Air | 5 - 10% | 1 - 2 Months |
| -20°C (Freezer) | Amber Glass Vial | Ambient Air | 1 - 3% | 6 - 12 Months |
| -80°C (Cryo) | Amber Glass Vial | Argon Purged | < 0.5% | > 2 Years |
Part 5: Frequently Asked Questions (FAQs)
Q: Does the choice of inert gas matter? A: Yes. Argon is highly preferred over Nitrogen. Because Argon is denser than air, it settles over the powder at the bottom of the vial, creating a robust, protective blanket before capping. Nitrogen is lighter and dissipates more quickly during the sealing process[4].
Q: I need to adjust the pH of my assay buffer. Will this affect the ester? A: Absolutely. Esters are highly susceptible to both acid- and base-catalyzed hydrolysis. Avoid exposing the compound to pH > 8. If alkaline conditions are strictly required for your downstream assay, chill the buffer to 4°C to slow the reaction kinetics and utilize the solution immediately upon reconstitution.
Q: Why use amber glass instead of standard Eppendorf tubes? A: Plastic microcentrifuge tubes (polypropylene) are semi-permeable to moisture over extended periods. Amber glass provides an absolute, impermeable barrier to ambient humidity and simultaneously protects the compound from photo-degradation[2].
References
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Semantic Scholar (Pharmaceutics)
- Peptide Storage & Stability: A Definitive Guide Honest Peptide
- Best Practices for Peptide Storage and Handling Genosphere Biotechnologies
- Handling and Storage of Peptides - FAQ AAPPTec
- Storage and Handling Synthetic Peptides Sigma-Aldrich
Sources
Technical Support Center: Optimizing HPLC Purification of Methyl 2-(3-aminopropanamido)acetate Hydrochloride
Welcome to the technical support center for the purification of complex small molecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the challenges of purifying methyl 2-(3-aminopropanamido)acetate hydrochloride and similar polar, ionizable compounds. Our approach is grounded in chromatographic first principles to empower you to solve not just immediate issues but also to build robust purification methods for future research.
Introduction: Understanding Your Molecule
Methyl 2-(3-aminopropanamido)acetate hydrochloride is a dipeptide-like molecule characterized by several key features that dictate its chromatographic behavior:
-
High Polarity: The presence of an amide linkage, a primary amine, and a methyl ester contributes to its hydrophilic nature.
-
Ionizable Groups: The primary amine (a basic group) will be protonated and positively charged at acidic to neutral pH. The hydrochloride salt form confirms this.
-
Small Size: As a small molecule, it has rapid diffusion kinetics but may lack strong retention by traditional reversed-phase mechanisms.
These properties present a common challenge in HPLC: poor retention on standard C18 columns, where the analyte often elutes in or near the solvent front.[1][2] This guide will equip you with the strategies to overcome this fundamental issue.
Frequently Asked Questions (FAQs)
Q1: My compound is eluting in the void volume on a standard C18 column. What is happening and what is my first step?
A1: Elution in the void volume (or solvent front) indicates a lack of retention, which is the primary challenge for highly polar compounds in reversed-phase chromatography (RP-HPLC).[2][3] In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (like C18).[4] Your molecule is highly polar and prefers to stay in the polar mobile phase (water/acetonitrile) rather than interact with the stationary phase.
Your First Step: You have two primary paths forward, which can be chosen based on your laboratory's available columns and expertise.
-
Modify Your Reversed-Phase Method: This involves altering the mobile phase or using a different type of reversed-phase column designed for polar analytes.
-
Switch to an Orthogonal Separation Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative designed specifically for retaining and separating very polar compounds.[2][5][6]
The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for addressing poor retention.
Q2: How do I choose between optimizing Reversed-Phase and switching to HILIC?
A2: The choice depends on your goals and available resources.
| Feature | Optimize Reversed-Phase (RP) | Switch to HILIC |
| Mechanism | Retention based on hydrophobicity.[4][7] | Retention based on partitioning into a water-enriched layer on the stationary phase surface.[5] |
| Pros | - Familiar to most labs. - Can work with existing C18 columns. - Robust and well-understood. | - Specifically designed for polar compounds.[2][6] - Often provides superior retention and selectivity.[8] - High organic mobile phases are MS-friendly.[5] |
| Cons | - May still provide insufficient retention. - Ion-pairing agents can suppress MS signals and are difficult to remove from the column.[3] - Highly aqueous mobile phases can cause phase dewetting.[3] | - Requires specific HILIC columns. - Longer column equilibration times. - Analyte solubility in high organic mobile phases can be an issue. |
| Best For | Quick screening; situations where impurities are significantly more hydrophobic than the main compound. | Complex mixtures with multiple polar compounds; when RP fails to provide any retention. |
Q3: You mentioned mobile phase pH. How does it affect the purification of my compound?
A3: Mobile phase pH is a critical parameter for ionizable compounds.[9] Your molecule has a primary amine, which has a pKa around 9-10.
-
At low pH (e.g., pH 2-4): The amine is fully protonated (R-NH3+). This makes the molecule more polar and can lead to even less retention in RP-HPLC. However, the positive charge can be beneficial for interacting with some polar-embedded stationary phases or for use in HILIC mode on silica columns.
-
At high pH (e.g., pH 8-10): The amine will be deprotonated (R-NH2), making the molecule less polar (more hydrophobic). This will significantly increase retention in RP-HPLC.
Caution: Standard silica-based C18 columns are not stable above pH ~7.5. For high-pH methods, you must use a pH-stable column (e.g., a hybrid-silica or polymer-based column).
Troubleshooting Guide: Reversed-Phase (RP-HPLC)
Issue: Still No Retention, Even on a Polar-Endcapped Column
If you've tried a column designed for polar analytes and still see elution near the void, the next step is to modify the mobile phase using an ion-pairing agent.
Protocol: Using an Ion-Pairing Agent
An ion-pairing agent is a molecule with a hydrophobic tail and an ionic head. For your positively charged analyte, a negative ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) is used.
Mechanism:
-
The hydrophobic tail of the ion-pairing agent adsorbs onto the C18 stationary phase.
-
The negatively charged head is exposed to the mobile phase.
-
Your positively charged analyte (R-NH3+) now forms a transient ionic bond with the negatively charged surface, effectively increasing its interaction with the stationary phase and thereby increasing retention.
Step-by-Step Methodology:
-
Prepare Mobile Phase A: Deionized water with 0.1% TFA (v/v).
-
Prepare Mobile Phase B: Acetonitrile with 0.1% TFA (v/v).
-
Equilibrate: Flush the column with at least 10-15 column volumes of your starting mobile phase composition (e.g., 95% A / 5% B) to ensure the stationary phase is fully saturated with the ion-pairing agent.
-
Run a Gradient: Start with a shallow gradient to screen for retention. For example:
-
0-2 min: 5% B
-
2-20 min: 5% to 50% B
-
20-22 min: 50% to 95% B
-
22-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Re-equilibrate at 5% B
-
| Parameter | Starting Recommendation | Rationale |
| Column | C18, 5 µm, 150 x 4.6 mm | Standard starting point. |
| Mobile Phase A | Water + 0.1% TFA | TFA acts as an ion-pairing agent and keeps pH low (~2.5), ensuring consistent protonation of the amine.[10] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile is a common organic modifier.[9][10] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | 210-220 nm | Wavelength for detecting the amide peptide bond.[7] |
Issue: My Peak is Tailing Badly
Peak tailing for a basic compound like yours is often caused by secondary interactions with acidic silanol groups on the silica surface of the stationary phase.[9]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. biotage.com [biotage.com]
- 3. waters.com [waters.com]
- 4. chromtech.com [chromtech.com]
- 5. An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polylc.com [polylc.com]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. halocolumns.com [halocolumns.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. peptide.com [peptide.com]
Minimizing side reactions during methyl 2-(3-aminopropanamido)acetate hydrochloride peptide coupling
Technical Support Center: Minimizing Side Reactions During β -Alanyl-Glycine Methyl Ester Hydrochloride Coupling
Welcome to the advanced troubleshooting center for peptide synthesis professionals. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to couple methyl 2-(3-aminopropanamido)acetate hydrochloride (commonly known as β -alanyl-glycine methyl ester hydrochloride, or H- β -Ala-Gly-OMe·HCl).
Because this molecule is supplied as a secondary dipeptide ester and an amine hydrochloride salt, its use as a nucleophile in peptide coupling presents specific mechanistic hurdles. This guide deconstructs the causality behind common side reactions—such as chain-terminating guanidinylation and base-induced epimerization—and provides self-validating protocols to ensure >95% coupling efficiency.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: My LC-MS shows a stalled reaction and a major dead-end byproduct with a mass shift of +98 Da. What is happening? A1: N-Terminal Guanidinylation. When utilizing highly reactive aminium/uronium coupling reagents like HATU or HBTU, the free primary amine of the β -alanine residue can directly attack the electrophilic carbon of the coupling reagent instead of the activated carboxylic acid. This forms a stable, unreactive tetramethylguanidinium byproduct, permanently terminating the peptide chain (). Causality & Solution: This side reaction is driven by competitive kinetics. It occurs when all reagents are mixed simultaneously or when the uronium reagent is used in excess. To prevent this, you must pre-activate the carboxylic acid with HATU and base for 2–3 minutes to form the OAt-active ester before introducing the H- β -Ala-Gly-OMe·HCl salt.
Q2: I am using 1.2 equivalents of DIPEA, but my coupling efficiency is extremely low. Why is the amine unreactive? A2: Incomplete Neutralization of the Hydrochloride Salt. For the β -alanine N-terminus to act as an effective nucleophile, it must be fully deprotonated. Causality & Solution: H- β -Ala-Gly-OMe is supplied as an HCl salt. If you only add enough base to activate the carboxylic acid (typically 1–2 equivalents), the HCl salt will immediately consume 1 equivalent of that base. This leaves the reaction mixture too acidic, protonating the amine and stalling the nucleophilic attack. You must add an additional 1.0 to 1.5 equivalents of tertiary base specifically dedicated to neutralizing the HCl salt.
Q3: When I increase the DIPEA concentration to neutralize the HCl salt, I observe epimerization of my activated amino acid. How do I balance this? A3: Base-Induced Oxazolone Formation. While β -alanine and glycine lack chiral centers and cannot epimerize, the incoming activated carboxyl component (e.g., Fmoc-Xaa-OH) is highly vulnerable. Causality & Solution: Strong tertiary bases like DIPEA ( pKa ~10.5) promote the formation of an oxazolone intermediate on the activated carboxyl component, leading to racemization at its α -carbon (). To minimize this while still neutralizing the HCl salt, switch to a weaker base like N-methylmorpholine (NMM, pKa ~7.4) or 2,4,6-collidine, which are basic enough to free the amine but less likely to trigger oxazolone formation.
Q4: Is there a risk of diketopiperazine (DKP) formation or ester hydrolysis? A4: Minimal DKP, but High Hydrolysis Risk. Unlike α -dipeptides which readily cyclize into 6-membered DKPs, β -Ala-Gly would form a 7-membered ring, which is thermodynamically less favorable. However, the C-terminal methyl ester is highly susceptible to base-catalyzed hydrolysis. Ensure strictly anhydrous conditions (dry DMF/DCM) and avoid aqueous base washes until the coupling reaction is fully complete.
Part 2: Quantitative Data & Reagent Selection
The following table summarizes the impact of various coupling conditions on the H- β -Ala-Gly-OMe·HCl coupling workflow.
Table 1: Impact of Coupling Conditions on Side Reactions
| Coupling Reagent | Base (Total Eq.) | Pre-activation Time | Guanidinylation (+98 Da) | Epimerization of Acid | Overall Amide Yield |
| HATU (1.1 eq) | DIPEA (1.2 eq) | 0 min (All-in-one) | 15 - 25% | < 2% | < 40% (Stalled) |
| HATU (1.1 eq) | DIPEA (2.5 eq) | 0 min (All-in-one) | 20 - 30% | 5 - 8% | 60 - 70% |
| HATU (1.1 eq) | NMM (3.0 eq) | 3 min | < 1% | < 1% | > 95% |
| PyBOP (1.1 eq) | DIPEA (2.5 eq) | 0 min (All-in-one) | 0% (Mechanistically void) | 2 - 4% | 90 - 95% |
Data synthesized from standard peptide coupling optimization protocols ().
Part 3: Mechanistic Visualization
The diagram below illustrates the divergent pathways during the coupling process. Proper pre-activation drives the reaction toward the desired amide bond, while simultaneous mixing allows the free amine to attack the coupling reagent directly.
Mechanistic pathway of β-Ala-Gly-OMe coupling: desired amide formation vs. guanidinylation.
Part 4: Self-Validating Experimental Protocol
To guarantee high-fidelity coupling and eliminate the side reactions discussed above, utilize the following Optimized Pre-Activation Protocol . This system is self-validating: the specific sequence of acid/base washes during workup acts as a chemical filter to isolate only the successful covalent product, while the LC-MS check confirms the absence of the +98 Da mass shift.
Step-by-Step Methodology:
-
Preparation of the Carboxyl Component: Dissolve the N-protected amino acid (1.0 eq) in strictly anhydrous DMF to achieve a concentration of 0.1 to 0.2 M.
-
Base Addition (Activation Phase): Add N-Methylmorpholine (NMM) (3.0 eq total). Causality: 1.0 eq is required for carboxyl activation, 1.0 eq is reserved for neutralizing the amine's HCl salt, and 1.0 eq acts as a kinetic excess. NMM is chosen over DIPEA to suppress oxazolone-driven epimerization.
-
Pre-activation (The Critical Step): Add HATU (1.05 eq) to the solution. Stir the mixture at room temperature for exactly 3 minutes . Validation Check: The solution will typically turn a pale yellow as the highly reactive OAt-active ester forms and the HATU is entirely consumed.
-
Amine Introduction: Add the methyl 2-(3-aminopropanamido)acetate hydrochloride (1.1 eq) as a solid. Stir vigorously at room temperature for 1–2 hours.
-
In-Process LC-MS Validation: Sample 1 µL of the reaction mixture into 1 mL of Acetonitrile/Water. Analyze via LC-MS. Self-Validation: You must observe the target mass [M+H]+ . The absolute absence of a [M+99]+ peak (the +98 Da guanidinium adduct) validates that step 3 successfully consumed all HATU prior to amine introduction.
-
Chemical Filtration Workup: Quench the reaction with a 5% aqueous NaHCO3 solution, then extract with Ethyl Acetate (EtOAc).
-
Wash the organic layer twice with 5% Citric Acid (This protonates and removes any unreacted β -Ala-Gly-OMe and NMM into the aqueous layer).
-
Wash twice with 5% NaHCO3 (This deprotonates and removes any unreacted carboxylic acid).
-
Wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. The resulting residue will be the highly pure coupled peptide.
-
References
-
Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (American Chemical Society) URL: [Link]
-
Title: Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
Technical Support Center: Enhancing Shelf Life and Thermal Stability of Methyl 2-(3-aminopropanamido)acetate Hydrochloride Solutions
Welcome to the technical support center for methyl 2-(3-aminopropanamido)acetate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the shelf life and thermal stability of aqueous solutions of this dipeptide ester hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for methyl 2-(3-aminopropanamido)acetate hydrochloride in an aqueous solution?
A1: Methyl 2-(3-aminopropanamido)acetate hydrochloride, a dipeptide ester, is susceptible to two primary hydrolytic degradation pathways in aqueous solutions:
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid, 2-(3-aminopropanamido)acetic acid, and methanol. This reaction is often catalyzed by acidic or basic conditions.[1][2][3]
-
Amide Hydrolysis: The amide bond linking the β-alanine and glycine moieties can be cleaved, resulting in the formation of β-alanine and methyl glycinate. This degradation pathway is also influenced by pH, with accelerated rates typically observed at pH values away from neutral.[1][4][5]
Q2: What is the initial impact of temperature on the stability of the solution?
A2: Elevated temperatures accelerate the rates of both ester and amide hydrolysis, leading to a shorter shelf life for the solution.[6][7] The relationship between temperature and the degradation rate can often be described by the Arrhenius equation, which indicates an exponential increase in the degradation rate with a linear increase in temperature.[6][8] Therefore, for long-term storage, it is recommended to keep solutions of methyl 2-(3-aminopropanamido)acetate hydrochloride at refrigerated (2-8 °C) or frozen (≤ -20 °C) conditions.
Q3: How does the pH of the solution affect its stability?
A3: The pH of the solution is a critical factor governing the stability of methyl 2-(3-aminopropanamido)acetate hydrochloride.[9][10][11] The rate of hydrolysis for both the ester and amide bonds is pH-dependent.[1][5] Typically, a pH range of 4-6 is optimal for the stability of many peptides and esters in solution. At very low pH (acidic conditions), acid-catalyzed hydrolysis of both the ester and amide linkages can occur.[5][12] Conversely, at high pH (alkaline conditions), base-catalyzed hydrolysis is a significant degradation pathway.[5] It is crucial to determine the optimal pH for maximum stability through systematic studies.
Q4: Can I use any buffer to control the pH of my solution?
A4: While controlling pH is essential, the choice of buffer is also important. Some buffer species can catalyze degradation. For example, phosphate buffers have been reported to sometimes accelerate the degradation of certain peptides. Citrate and acetate buffers are commonly used and are often good starting points for formulation development.[4] It is advisable to screen several pharmaceutically acceptable buffers to identify one that provides the desired pH control without negatively impacting the stability of the compound.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered when working with methyl 2-(3-aminopropanamido)acetate hydrochloride solutions.
Issue 1: Rapid loss of potency observed in the solution upon storage.
This is a common problem indicating chemical degradation. A systematic approach is necessary to identify the cause and find a solution.
Workflow for Investigating Rapid Potency Loss
Caption: A simplified workflow for developing a lyophilization cycle.
Conclusion
Improving the shelf life and thermal stability of methyl 2-(3-aminopropanamido)acetate hydrochloride solutions requires a systematic and scientific approach. By understanding the inherent degradation pathways and methodically evaluating the effects of pH, buffers, excipients, and storage conditions, researchers can develop robust formulations that maintain the integrity and potency of the compound over time. The troubleshooting guides and protocols provided here serve as a comprehensive resource to navigate the challenges of stabilizing this dipeptide ester hydrochloride in aqueous solutions.
References
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. Available at: [Link]
-
Proteins & Peptides Forced Degradation Studies. CD Formulation. Available at: [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed. Available at: [Link]
-
An Introduction to the Accelerated Stability Assessment Program. American Pharmaceutical Review. Available at: [Link]
-
Peptide Stability in Formulations | R&D Guide for Success. PEPDOO. Available at: [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. Available at: [Link]
-
Accelerated Stability Testing Protocols. Scribd. Available at: [Link]
-
Forced Degradation Studies. Coriolis Pharma. Available at: [Link]
-
Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Springer. Available at: [Link]
-
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]
-
Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. BioProcess International. Available at: [Link]
-
Stability Testing of Pharmaceutical Products. ResearchGate. Available at: [Link]
-
Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. PMC. Available at: [Link]
-
Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. PMC. Available at: [Link]
-
Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. ACS Publications. Available at: [Link]
-
Use of excipients to control aggregation in peptide and protein formulations. SciSpace. Available at: [Link]
-
Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. PMC. Available at: [Link]
-
III Analytical Methods. Japan International Cooperation Agency. Available at: [Link]
-
pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Royal Society of Chemistry. Available at: [Link]
-
Thermal Stability of Peptide Coupling Reagents. Scribd. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. LinkedIn. Available at: [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. Available at: [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Available at: [Link]
-
Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ResearchGate. Available at: [Link]
-
Effects of temperature on stability and rate of dipeptide synthesis by... ResearchGate. Available at: [Link]
-
Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. ACS Publications. Available at: [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. Available at: [Link]
-
Analytical Methods. RSC Publishing. Available at: [Link]
-
Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. Available at: [Link]
-
Hydrolysis of S-2-(3-aminopropylamino)ethylphosphorothioate (WR-2721). PubMed. Available at: [Link]
-
Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt( - III). Royal Society of Chemistry. Available at: [Link]
-
An Overview of Degradation Strategies for Amitriptyline. MDPI. Available at: [Link]
-
Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate. Available at: [Link]
-
Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions. PubMed. Available at: [Link]
Sources
- 1. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 2. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 3. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part 3. Hydrolysis of methyl and ethyl 4-amino-butanoate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pepdoopeptides.com [pepdoopeptides.com]
- 5. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydrolysis of S-2-(3-aminopropylamino)ethylphosphorothioate (WR-2721) - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining crystallization techniques for methyl 2-(3-aminopropanamido)acetate hydrochloride recovery
Welcome to the Advanced Technical Support Center As Senior Application Scientists, we understand that isolating highly polar, hygroscopic dipeptide ester hydrochlorides presents unique thermodynamic and kinetic challenges. This guide is designed for researchers and drug development professionals. It provides field-proven, self-validating protocols to overcome liquid-liquid phase separation (LLPS) and moisture-induced degradation during the recovery of methyl 2-(3-aminopropanamido)acetate hydrochloride.
Section 1: Fundamental Mechanisms & Troubleshooting (FAQ)
Q1: Why does my product consistently form a biphasic syrup (oil out) instead of crystallizing upon antisolvent addition? A1: This phenomenon is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." It occurs when the solid-liquid equilibrium (SLE) concentration falls below the metastable liquid-liquid equilibrium (LLE)[1]. During standard antisolvent crystallization, the rapid influx of an antisolvent (like ethyl acetate) elevates the solute's chemical potential. This thermodynamic energy wave drives the solute to focus toward the good solvent, initiating spinodal decomposition rather than crystal nucleation[2]. Because methyl 2-(3-aminopropanamido)acetate hydrochloride is highly polar and conformationally flexible, its nucleation energy barrier is elevated, kinetically favoring the formation of a solute-rich oil phase over a structured crystal lattice.
Q2: How can I thermodynamically bypass the oiling-out phase to force primary nucleation? A2: You must alter the diffusion kinetics and the initial antisolvent gradient. Instead of traditional forward addition, employ a Reverse Antisolvent Seeding technique. By suspending seed crystals in the poor solvent and slowly dosing your dipeptide-rich solution into this suspension, you maintain the local composition above the designed saturation concentration without crossing the spinodal decomposition boundary[3]. This controlled gradient ensures that crystal growth outcompetes oiling out[2].
Q3: The recovered crystals rapidly turn into a sticky paste on the filter paper. What is the mechanistic cause, and how is it prevented? A3: This is deliquescence, a severe form of hygroscopic behavior where the salt absorbs ambient moisture until it dissolves in its own absorbed water. The hydrochloride salt of this dipeptide ester possesses multiple hydrogen bond donors and acceptors (amine, amide, ester, and chloride counterion) that aggressively interact with atmospheric water molecules[4]. To prevent this, the entire recovery process must be conducted under a strictly anhydrous, inert atmosphere (e.g., dry nitrogen blanket). Washing with a highly volatile, anhydrous solvent displaces residual polar solvents and minimizes moisture ingress.
Q4: Can prolonged heating during the concentration phase affect the final yield and purity? A4: Absolutely. Methyl 2-(3-aminopropanamido)acetate hydrochloride contains a methyl ester that is highly susceptible to hydrolysis, especially in the presence of trace moisture and heat. Concentration must be performed under high vacuum at temperatures strictly below 35°C to preserve the ester linkage and prevent the formation of the free carboxylic acid impurity.
Section 2: Thermodynamic Pathway Visualization
Thermodynamic pathway of reverse antisolvent crystallization vs. oiling out.
Section 3: Step-by-Step Experimental Methodology
Protocol: Optimized Reverse Antisolvent Crystallization & Anhydrous Recovery This protocol is designed as a self-validating system: the absence of an oil layer during the addition phase validates the kinetic control of the supersaturation gradient, while a free-flowing powder post-filtration validates the successful exclusion of atmospheric moisture.
-
Preparation of the Solute-Rich Phase: Dissolve crude methyl 2-(3-aminopropanamido)acetate hydrochloride in a minimal volume of anhydrous methanol (Good Solvent) at 20–25°C. Filter through a 0.22 µm PTFE syringe filter.
-
Causality: Removing insoluble particulates prevents premature, uncontrolled heterogeneous nucleation that can trap impurities.
-
-
Preparation of the Antisolvent Bed: In a separate, jacketed crystallization vessel, add anhydrous ethyl acetate (Antisolvent) equivalent to 8–10 times the volume of the methanol solution. Cool the vessel to 5°C.
-
Seeding: Introduce 1–2% (w/w) of pure methyl 2-(3-aminopropanamido)acetate hydrochloride seed crystals into the cold ethyl acetate. Agitate at 250 RPM to create a uniform suspension.
-
Causality: Adding seeds to the poor solvent provides immediate nucleation sites, bypassing the high energy barrier required for primary nucleation and preventing the system from crashing out as an oil[3].
-
-
Reverse Addition: Using a programmable syringe pump, dose the methanol solution into the seeded ethyl acetate at a strictly controlled rate (e.g., 0.1 to 0.2 mL/min).
-
Causality: Slow addition prevents localized supersaturation spikes, keeping the system outside the metastable LLE region and preventing spinodal decomposition[2].
-
-
Aging and Maturation: Once addition is complete, age the suspension at 5°C for 4 hours with continuous stirring to maximize yield and allow secondary nucleation.
-
Anhydrous Recovery: Filter the suspension using a Schlenk frit or an enclosed filter funnel under a positive pressure of dry nitrogen. Do not use a standard vacuum funnel open to ambient air. Wash the filter cake twice with cold, anhydrous methyl tert-butyl ether (MTBE).
-
Causality: MTBE displaces the methanol/ethyl acetate mother liquor and evaporates rapidly without causing condensation of atmospheric moisture, effectively preventing deliquescence.
-
-
Drying: Transfer the crystals immediately to a vacuum desiccator containing phosphorus pentoxide ( P2O5 ) or dry in a vacuum oven at 30°C for 12 hours.
Section 4: Quantitative Data & Solvent Selection Matrix
To optimize the thermodynamic driving force, selecting the correct solvent/antisolvent pair is critical. The table below summarizes the quantitative parameters and empirical outcomes for various systems applied to this dipeptide ester hydrochloride.
| Good Solvent (Dielectric Const. ε) | Antisolvent (Dielectric Const. ε) | Volume Ratio (Good:Anti) | LLPS Risk | Expected Yield | Hygroscopic Stability Post-Filtration |
| Methanol (32.7) | Ethyl Acetate (6.0) | 1 : 8 | Low (with seeding) | > 85% | Excellent (if N₂ blanket used) |
| Ethanol (24.5) | MTBE (2.6) | 1 : 10 | Moderate | > 90% | Superior (MTBE is highly volatile) |
| Isopropanol (18.3) | Diethyl Ether (4.3) | 1 : 5 | High | ~ 70% | Good (Ether evaporates rapidly) |
| Water (80.1) | Acetone (20.7) | 1 : 15 | Very High | < 40% | Poor (High risk of ester hydrolysis) |
Note: Dielectric constants (ε) dictate the solubility profile. A steeper gradient in polarity between the good solvent and antisolvent increases the thermodynamic driving force for crystallization but also increases the risk of oiling out if not kinetically controlled via slow addition.
Section 5: References
-
Thermodynamics of Oiling-Out in Antisolvent Crystallization. II. Diffusion toward Spinodal Decomposition. ACS Publications.[Link]
-
Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. ACS Publications.[Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC - National Institutes of Health.[Link]
Sources
A Comparative Guide for Synthetic Strategy: Methyl 2-(3-aminopropanamido)acetate Hydrochloride vs. its Ethyl Ester Derivative
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of peptide synthesis and drug development, the selection of starting materials is a critical decision that dictates the efficiency, purity, and overall success of a synthetic route. This guide provides an in-depth comparison of two closely related building blocks: methyl 2-(3-aminopropanamido)acetate hydrochloride and its ethyl ester counterpart. While direct, side-by-side comparative studies on these specific molecules are not extensively published, this guide synthesizes established principles of organic chemistry and peptide synthesis to provide a robust, data-informed perspective on their relative performance.[1]
Introduction: The Chemical Context
Both methyl 2-(3-aminopropanamido)acetate hydrochloride and its ethyl ester derivative are valuable precursors for introducing a non-natural amino acid moiety into a larger molecule. The core structure, derived from the coupling of β-alanine and a glycine ester, offers a flexible linker that can influence the conformational properties and biological activity of the final product. The primary distinction lies in the ester group—methyl versus ethyl—which, though seemingly minor, has significant implications for reaction kinetics, solubility, and lability. The hydrochloride salt form of the primary amine is a common strategy to improve stability and handling of the free amine.
Physicochemical Properties: A Tale of Two Esters
The choice between the methyl and ethyl ester can be guided by their differing physicochemical properties. The following table summarizes key characteristics, with some values calculated or inferred based on structurally similar compounds.
| Property | Methyl 2-(3-aminopropanamido)acetate Hydrochloride | Ethyl 2-(3-aminopropanamido)acetate Hydrochloride | Rationale for Comparison |
| Molecular Formula | C₆H₁₃ClN₂O₃ | C₇H₁₅ClN₂O₃ | The ethyl ester has an additional methylene group. |
| Molecular Weight | 196.64 g/mol | 210.66 g/mol | The higher molecular weight of the ethyl ester may be a factor in large-scale synthesis cost analysis. |
| Solubility | Generally more soluble in polar solvents like methanol and water.[2] | Slightly less soluble in highly polar solvents, with increased solubility in less polar organic solvents like ethyl acetate.[1][3] | The longer alkyl chain of the ethyl ester increases its lipophilicity. |
| Reactivity | The methyl ester is sterically less hindered and thus more susceptible to nucleophilic attack.[4] This can lead to faster reaction times in coupling reactions but also a higher rate of undesired hydrolysis. | The ethyl group provides slightly more steric hindrance, potentially leading to slower coupling reactions but also greater stability towards hydrolysis.[4] | Steric hindrance around the carbonyl carbon is a key determinant of reactivity for esters. |
| Boiling/Melting Point | Expected to have a slightly lower boiling/melting point than the ethyl ester.[2] | Expected to have a slightly higher boiling/melting point due to increased van der Waals forces.[3][5] | Molecular weight and intermolecular forces influence phase transition temperatures. |
Synthesis and Experimental Data: A Comparative Overview
The synthesis of both the methyl and ethyl ester hydrochlorides typically follows a two-step process: esterification of the C-terminal amino acid (glycine) followed by coupling with an N-protected β-alanine and subsequent deprotection. A common and efficient method for the initial esterification is the use of thionyl chloride in the respective alcohol.[6][7]
While specific comparative data on the synthesis of the title compounds is scarce, we can infer performance from general principles. The esterification to produce the methyl ester is often faster due to the higher reactivity of methanol. However, both reactions can be driven to completion, with yields typically being very high for these types of reactions.[6][8]
The more critical comparison arises in their use as synthetic intermediates, for example, in a peptide coupling reaction.
Hypothetical Comparative Experiment: Coupling with N-Boc-Alanine
| Parameter | Methyl Ester Derivative | Ethyl Ester Derivative | Expected Outcome and Rationale |
| Reaction Time | 2-4 hours | 3-5 hours | The less sterically hindered methyl ester should react faster with the activated carboxylic acid. |
| Yield | ~90-95% | ~90-95% | With sufficient reaction time and optimized conditions, the final yields are expected to be comparable. |
| Purity (Crude) | May show slightly higher levels of hydrolysis byproducts. | Generally higher stability may lead to a cleaner crude product with fewer hydrolysis-related impurities. | The higher reactivity of the methyl ester makes it more prone to hydrolysis if trace amounts of water are present. |
| Purification | Byproducts may require more careful separation. | Potentially easier purification due to a cleaner reaction profile. | The physicochemical differences between the desired product and byproducts will influence the ease of separation. |
Causality Behind Experimental Choices: Why Choose One Over the Other?
The decision to use the methyl or ethyl ester derivative is a strategic one based on the specific requirements of the synthesis.
-
Choose the Methyl Ester when:
-
Faster reaction kinetics are desired: The lower steric hindrance of the methyl group allows for more rapid coupling reactions.
-
Higher solubility in polar solvents is advantageous: This can be beneficial for certain reaction and purification conditions.
-
The subsequent step involves cleavage of the ester: The higher reactivity of the methyl ester can be an advantage if the ester is a temporary protecting group that will be removed later.
-
-
Choose the Ethyl Ester when:
-
Greater stability is required: The ethyl ester is less prone to premature hydrolysis, which can be crucial in multi-step syntheses or when working with water-sensitive reagents.
-
Improved solubility in organic solvents is needed: This can aid in reactions conducted in less polar media and facilitate extraction and purification.[9][10]
-
The ester is a permanent feature of the final molecule: The enhanced stability of the ethyl ester can be advantageous for the shelf-life and in-vivo stability of the final product.
-
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the title compounds and their subsequent use in a representative peptide coupling reaction.
Protocol 1: Synthesis of Methyl 2-(3-aminopropanamido)acetate Hydrochloride
Caption: Workflow for Methyl Ester Synthesis
Step 1: Synthesis of Glycine Methyl Ester Hydrochloride
-
To a round-bottom flask cooled in an ice bath, add methanol (100 mL).
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10°C.
-
Add glycine (1.0 eq) in portions to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure to obtain glycine methyl ester hydrochloride as a white solid.
Step 2: Coupling with N-Boc-β-Alanine
-
Dissolve N-Boc-β-alanine (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 5-10 minutes to pre-activate the carboxylic acid.[11]
-
In a separate flask, dissolve glycine methyl ester hydrochloride (1.0 eq) in anhydrous DMF and neutralize with DIPEA (1.1 eq).
-
Add the activated N-Boc-β-alanine solution to the neutralized glycine methyl ester solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.[11]
-
Upon completion, dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the protected dipeptide.
Step 3: Deprotection of the Boc Group
-
Dissolve the protected dipeptide in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Filter and dry the solid to obtain methyl 2-(3-aminopropanamido)acetate hydrochloride.
Protocol 2: Synthesis of Ethyl 2-(3-aminopropanamido)acetate Hydrochloride
Caption: Workflow for Ethyl Ester Synthesis
The protocol for the ethyl ester derivative is analogous to that of the methyl ester, with the substitution of ethanol for methanol in Step 1.
Step 1: Synthesis of Glycine Ethyl Ester Hydrochloride
-
Follow the procedure for the methyl ester, using ethanol instead of methanol.[7]
Step 2: Coupling with N-Boc-β-Alanine
-
Follow the procedure for the methyl ester, using glycine ethyl ester hydrochloride as the starting material.
Step 3: Deprotection of the Boc Group
-
Follow the procedure for the methyl ester.
Conclusion and Recommendations
The choice between methyl 2-(3-aminopropanamido)acetate hydrochloride and its ethyl ester derivative is a nuanced decision that should be guided by the specific goals of the synthesis.
-
For rapid, small-scale synthesis where subsequent ester cleavage may be desired, the methyl ester is a strong candidate due to its higher reactivity.
-
For multi-step syntheses, particularly on a larger scale where stability and minimizing side reactions are paramount, the ethyl ester is often the more prudent choice. Its enhanced stability can lead to cleaner reaction profiles and potentially simpler purifications.
Ultimately, the optimal choice may require empirical validation for a specific synthetic route. However, by understanding the fundamental differences in reactivity and physicochemical properties, researchers can make a more informed and strategic decision, paving the way for a more efficient and successful synthesis.
References
-
PubChem. Methyl 2-(3-aminophenyl)acetate hydrochloride. National Center for Biotechnology Information. [Link]
-
Chemical Synthesis Database. (2025). ethyl 2-amino-3-aminooxypropanoate. [Link]
-
PubChem. Methyl 2-(3-aminophenoxy)acetate. National Center for Biotechnology Information. [Link]
-
PubChemLite. Methyl 2-(3-amino-n-methylpropanamido)acetate hydrochloride. [Link]
-
Barla, A., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1033-1039. [Link]
-
Barla, A., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1033-1039. [Link]
-
Organic Syntheses. methylamine hydrochloride. [Link]
-
Farmacia Journal. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
-
Cheméo. Chemical Properties of Ethyl Acetate (CAS 141-78-6). [Link]
-
Fukuda, N., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 12(1), 1-10. [Link]
-
NIST. Ethyl Acetate. NIST Chemistry WebBook. [Link]
-
SciELO. (2007). Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. [Link]
-
Wikipedia. Ethyl acetate. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Organic Chemistry Portal. Methyl Esters. [Link]
-
ResearchGate. Physical properties of ethyl acetate. [Link]
-
ResearchGate. (2001). New Trends in Peptide Coupling Reagents. [Link]
-
Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]
-
Defence Science and Technology Organisation. (2008). Syntheses and Characterisations of Derivatives of Ethyl Centralite. [Link]
-
PatSnap. (2026). Ethyl Acetate vs Methyl Acetate: Solvent Strength Comparison. [Link]
-
Głowacka, I. E., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-and 3-Amino-2-hydroxypropylphosphonates via Nucleophilic and Electrophilic Aziridine Ring-Opening Reactions. Molecules, 28(3), 1406. [Link]
-
Pavlíčková, Z., et al. (2020). Multi-Aspect Comparison of Ethyl Acetate Production Pathways: Reactive Distillation Process Integration and Intensification via Mechanical and Chemical Approach. Processes, 8(12), 1639. [Link]
- Google Patents. (2000).
-
ResearchGate. (2022). Green Chemistry Principles, Greening the solid phase peptide synthesis and Green ethers to precipitate peptide after total cleavage. [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Validation for Methyl 2-(3-aminopropanamido)acetate Hydrochloride Purity
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like methyl 2-(3-aminopropanamido)acetate hydrochloride, a polar, peptide-like structure, establishing a robust and defensible purity profile presents unique analytical challenges. Its limited chromophoric character can render traditional HPLC-UV methods insufficient for comprehensive impurity detection, pushing mass spectrometry (MS) to the forefront as the primary analytical tool.
This guide provides an in-depth comparison of mass spectrometry-based validation protocols tailored for this specific compound. It moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring that every protocol is a self-validating system grounded in regulatory expectations and first principles.
The Analytical Challenge: Why Mass Spectrometry is Essential
Methyl 2-(3-aminopropanamido)acetate hydrochloride lacks a significant UV-absorbing chromophore. This characteristic means that traditional HPLC with UV detection may fail to detect impurities that do not share a similar (or any) UV response, leading to an inaccurate assessment of purity. This is where the universal or near-universal detection capabilities of mass spectrometry and other detectors like Charged Aerosol Detectors (CAD) become indispensable.[1]
Mass spectrometry offers unparalleled sensitivity and specificity, enabling the detection of trace-level impurities and providing crucial structural information that other detectors cannot.[2][3] High-Resolution Mass Spectrometry (HRMS), in particular, delivers precise mass data, which is a powerful tool for identifying unknown impurities and confirming their elemental composition.[2][4][5]
Strategic Selection of Analytical Technology: A Comparative Overview
The choice of analytical technology is the first critical decision in developing a validation protocol. The selection should be driven by the specific requirements of the analysis—whether it is for routine quality control, impurity identification, or absolute quantification.
| Technique | Primary Use Case | Strengths | Limitations |
| HPLC-HRMS (e.g., Orbitrap, Q-TOF) | Comprehensive impurity profiling, identification of unknowns, and high-confidence confirmation of identity. | Provides accurate mass (<5 ppm) for elemental composition determination.[4][6] High sensitivity and specificity. Excellent for identifying unknown impurities.[2][5] | Higher initial capital cost. Data analysis can be more complex than for unit-resolution MS. |
| HPLC-MS/MS (Triple Quadrupole) | Targeted quantification of known impurities and degradants. | Exceptional sensitivity (sub-ppb levels) and selectivity using Multiple Reaction Monitoring (MRM).[7] Considered the gold standard for trace-level quantification. | Not suitable for untargeted screening or identifying new, unknown impurities. Requires specific reference standards for method development. |
| HPLC with Charged Aerosol Detection (CAD) | Universal detection and quantification of non-volatile and semi-volatile compounds, especially those lacking a UV chromophore. | Provides a more uniform response across a wide range of analytes compared to MS.[1] Robust and less prone to matrix effects.[1] Can detect any non-volatile impurity.[1][8] | Response is not directly proportional to mass, requiring calibration curves for accurate quantification. Not suitable for volatile compounds. |
| Quantitative NMR (qNMR) | Absolute purity determination and certification of reference standards. | A primary analytical method that allows for direct quantification without a specific reference standard of the analyte.[9][10] Provides structural confirmation simultaneously. Highly accurate and precise.[9][10] | Lower sensitivity compared to MS. Requires higher sample concentrations. More complex sample preparation and data processing.[9] |
Expert Recommendation: For a comprehensive purity assessment of methyl 2-(3-aminopropanamido)acetate hydrochloride, a High-Resolution Mass Spectrometry (HRMS) based method is the superior choice. It provides the necessary sensitivity for trace impurity detection and the accurate mass capability essential for identifying unknown process-related impurities and degradation products.[2][4] This approach aligns with modern regulatory expectations for thorough impurity characterization.[11]
The Validation Workflow: A Framework for Trustworthiness
A validation protocol must be designed to demonstrate that the analytical procedure is fit for its intended purpose.[12] This is achieved by assessing a specific set of validation characteristics as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[13][14][15]
***```dot graph ValidationWorkflow { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions Start [label="Start: Define Analytical\nTarget Profile (ATP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Specificity [label="Specificity & Identity\n(Discrimination from impurities)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range\n(Assess response over concentration range)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy\n(% Recovery of known amounts)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precision [label="Precision\n(Repeatability & Intermediate Precision)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOD_LOQ [label="LOD & LOQ\n(Sensitivity Assessment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Robustness [label="Robustness\n(Effect of minor changes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SystemSuitability [label="System Suitability\n(Daily performance check)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Final Validation Report", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Specificity; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> LOD_LOQ; LOD_LOQ -> Robustness; Robustness -> SystemSuitability; SystemSuitability -> Report; }
Caption: Use of orthogonal methods for a robust purity assessment.
-
Quantitative NMR (qNMR): As a primary method, qNMR can determine the absolute purity of the material without needing a reference standard of the analyte itself. T[10][16][17]his is invaluable for qualifying the primary reference material that will be used for the LC-MS validation. A qNMR experiment provides an independent and highly accurate purity value to which the LC-MS area percent purity can be compared.
-
HPLC with Charged Aerosol Detection (CAD): While the LC separation is the same, the detection principle of CAD is fundamentally different from MS. C[1]AD responds to any non-volatile analyte, providing a truly universal view of the impurity profile. C[1][8]omparing the chromatograms from HRMS and CAD can reveal non-ionizable impurities that might be missed by mass spectrometry, thereby providing a more complete picture of the sample's purity.
By using these orthogonal techniques, the validation system becomes self-verifying. If the purity values obtained from LC-HRMS, qNMR, and HPLC-CAD are in close agreement, it provides a high degree of confidence in the accuracy of the purity assessment.
Conclusion
Validating a purity method for a compound like methyl 2-(3-aminopropanamido)acetate hydrochloride requires a modern, science-driven approach. The lack of a strong UV chromophore necessitates the use of mass spectrometry, with LC-HRMS being the optimal choice for its ability to both quantify and identify impurities.
[6][18]A robust validation protocol, executed according to ICH guidelines, demonstrates the method's fitness for purpose. H[12][13][19][20]owever, true scientific integrity and trustworthiness are achieved by supplementing the primary MS method with orthogonal techniques like qNMR and HPLC-CAD. This multi-faceted approach ensures that the reported purity value is accurate, defensible, and provides a solid foundation for drug development decisions.
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The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8). New Food Magazine. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. Retrieved from [Link]
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A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved from [Link]
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ICH Q2(R1) Analytical Procedures Guide. Scribd. Retrieved from [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.. Retrieved from [Link]
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Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (2024, February 6). Pharma Focus America. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. (2024, March). U.S. Food and Drug Administration. Retrieved from [Link]
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ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. Retrieved from [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (2025, October 23). Lab Manager. Retrieved from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
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Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL. Retrieved from [Link]
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High Resolution Mass Spectrometry-Comprehensive Overview. (2025, December 15). ResolveMass Laboratories Inc.. Retrieved from [Link]
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HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. SpringerLink. Retrieved from [Link]
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Rapid and Comprehensive Impurity Profiling of Synthetic Thyroxine by Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometry. (2013, February 8). ACS Publications. Retrieved from [Link]
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Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. Retrieved from [Link]
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Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 24). YouTube. Retrieved from [Link]
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A Comparative Guide to Benchmarking Methyl 2-(3-aminopropanamido)acetate Hydrochloride in Solid-Phase Peptide Synthesis
Introduction: The Quest for Novel Peptide Architectures
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, remains the cornerstone of peptide chemistry, enabling the assembly of amino acids into complex chains on a solid resin support.[1][2][3] This method's core strength lies in its cyclical nature—sequential steps of amino acid coupling and deprotection, with simple washing and filtration to remove excess reagents, which has facilitated the automation and rapid production of peptides.[4][5]
The pursuit of novel therapeutics and research tools has driven chemists to look beyond the 20 proteinogenic amino acids. The incorporation of non-natural or modified building blocks is a key strategy for enhancing peptide properties, such as proteolytic stability, bioavailability, and structural diversity.[6] One such building block is Methyl 2-(3-aminopropanamido)acetate hydrochloride , the hydrochloride salt of a β-Alanine-Glycine dipeptide methyl ester. Its structure introduces a flexible, three-carbon spacer (the β-alanine moiety) within a peptide backbone, a modification that can profoundly influence the peptide's conformation and biological activity.
This guide provides an in-depth, objective comparison of this dipeptide building block against standard alternatives in the context of Fmoc-based SPPS. We will explore the causality behind experimental choices, present detailed protocols for a self-validating benchmarking study, and offer field-proven insights for researchers, scientists, and drug development professionals.
Understanding the Building Block: A Structural and Strategic Analysis
Methyl 2-(3-aminopropanamido)acetate hydrochloride is not a standard, ready-to-use reagent for Fmoc SPPS. As a hydrochloride salt with an unprotected N-terminus and a C-terminal methyl ester, it requires specific consideration before its incorporation into a growing peptide chain.
Strategic Implications: The primary advantage of using a pre-formed dipeptide block is efficiency. It allows for the incorporation of two amino acid residues in a single coupling step, thereby reducing the number of deprotection and coupling cycles. This can shorten synthesis time, decrease solvent and reagent consumption, and potentially circumvent specific side reactions, such as the formation of diketopiperazines, which is a known risk at the dipeptide stage when proline or glycine are involved.[7]
However, its form as a hydrochloride salt necessitates an in-situ neutralization step with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) prior to the coupling reaction. Furthermore, coupling a larger dipeptide fragment can sometimes be less efficient than coupling a single amino acid due to increased steric hindrance, requiring optimized coupling conditions or longer reaction times.[8][9]
The Competitive Landscape: Alternative Strategies in SPPS
To properly benchmark the β-Ala-Gly dipeptide, we must compare it against the most logical and widely used alternatives for achieving a similar structural modification.
-
Sequential Monomer Addition (The Gold Standard): The most direct alternative is the sequential coupling of Fmoc-Gly-OH onto the resin, followed by deprotection and the subsequent coupling of Fmoc-β-Ala-OH. This method offers high reliability and uses standard, well-characterized building blocks.[10]
-
Alternative Spacers (Functional Variants): For applications requiring different spacing or hydrophilicity, other building blocks can be considered:
The choice between these alternatives depends on a trade-off between synthesis efficiency, cost, and the specific structural and functional requirements of the target peptide.
Benchmarking Performance: A Head-to-Head Comparison
To provide a clear, data-driven comparison, we propose a standardized experimental framework. A model peptide, Ac-Tyr-Gly-Gly-Phe-[X]-Leu-Arg-NH2, will be synthesized on a Rink Amide resin, where [X] represents the moiety introduced by the different building blocks.
Key Performance Indicators (KPIs):
-
Coupling Efficiency: Monitored qualitatively after each coupling step using the Kaiser (ninhydrin) test to detect free primary amines.[12] An incomplete reaction is indicated by a blue bead color.
-
Crude Peptide Purity: The primary metric for success, determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of the cleaved peptide.[13][14] Purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.[15]
-
Overall Yield: The final mass of the purified peptide relative to the theoretical maximum, accounting for losses during synthesis, cleavage, and purification.
-
Impurity Profile: Analysis of the side peaks in the HPLC chromatogram to identify potential side products, such as deletion sequences or products of incomplete deprotection.[16]
Visualizing the Workflow and Structures
The SPPS Cycle
The following diagram illustrates the fundamental, cyclical nature of Fmoc-based Solid-Phase Peptide Synthesis.
Caption: General workflow for Fmoc-based SPPS.
Structural Comparison of Building Blocks
This diagram contrasts the single dipeptide building block with the two separate monomers used in the sequential addition strategy.
Caption: Comparison of dipeptide vs. monomer building blocks.
Experimental Protocols
The following protocols provide a detailed, self-validating framework for conducting the benchmark comparison.
Protocol 1: General Fmoc-SPPS on Rink Amide Resin
This master protocol applies to all syntheses, with variations in the coupling steps as described below.
-
Resin Swelling: Place Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel. Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes with gentle agitation.[4][12]
-
Initial Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Repeat with a second 20% piperidine treatment for 15 minutes.[12]
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the vial to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step. If negative (yellow/colorless beads), proceed to washing.
-
Washing: Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
-
Cycle Repetition: Repeat steps 2-6 for each amino acid in the sequence.
Protocol 2: Incorporation of the β-Ala-Gly Dipeptide Block
-
Follow Protocol 1 to synthesize the H-Leu-Arg-Resin fragment.
-
Dipeptide Activation: In a separate vial, dissolve Methyl 2-(3-aminopropanamido)acetate hydrochloride (3 eq.) in DMF. Add DIPEA (3 eq.) to neutralize the hydrochloride salt.
-
Add HBTU (2.9 eq.), HOBt (3 eq.), and an additional portion of DIPEA (6 eq.) to the neutralized dipeptide solution to activate it.
-
Coupling: Immediately add the activated solution to the resin and agitate for 2-4 hours. The longer coupling time is a rational choice to account for the increased steric bulk of the dipeptide.
-
Proceed with monitoring and washing as per Protocol 1. Since the dipeptide block has a free N-terminus, no Fmoc deprotection is needed before coupling the next amino acid (Fmoc-Phe-OH).
Protocol 3: Sequential Incorporation of Fmoc-Gly-OH and Fmoc-β-Ala-OH
-
Follow Protocol 1 to synthesize the H-Leu-Arg-Resin fragment.
-
Couple Fmoc-Gly-OH using the standard procedure in Protocol 1.
-
After successful coupling and washing, perform Fmoc deprotection (Protocol 1, step 2).
-
Couple Fmoc-β-Ala-OH using the standard procedure in Protocol 1.
-
Proceed with the synthesis of the remaining peptide sequence.
Protocol 4: Peptide Cleavage and Precipitation
-
After the final N-terminal acetylation step, wash the completed peptidyl-resin thoroughly with DCM and dry it under vacuum.[12]
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to prevent side reactions with sensitive residues like Tyr and Arg.[12]
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
Protocol 5: RP-HPLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Chromatography: Inject the sample onto a C18 analytical RP-HPLC column.
-
Elution: Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30 minutes.
-
Detection: Monitor the absorbance at 220 nm, which corresponds to the peptide bonds.[15]
-
Data Analysis: Integrate the peak areas in the resulting chromatogram to determine the percentage purity of the crude peptide.[13]
Data Presentation and Expected Outcomes
All quantitative data should be summarized for clear comparison.
Table 1: Comparison of Building Block Properties
| Parameter | Methyl 2-(3-aminopropanamido)acetate HCl | Sequential Monomers (Fmoc-Gly-OH, Fmoc-β-Ala-OH) |
| Form | Dipeptide Methyl Ester HCl Salt | N-α-Fmoc Protected Carboxylic Acids |
| SPPS Cycles Saved | 1 (one deprotection, one coupling) | 0 |
| Pre-Coupling Step | In-situ neutralization required | None |
| Relative Cost | Potentially lower (simpler structure) | Higher (Fmoc-protected) |
| Handling | Standard | Standard |
Table 2: Representative Benchmarking Results
| Synthesis Strategy | Coupling Success (Kaiser Test) | Crude Purity (HPLC @ 220nm) | Key Impurities Identified | Overall Yield (Purified) |
| Dipeptide Block | Negative after 3h coupling | ~75% | Deletion of Phe; Incomplete coupling of dipeptide | ~35% |
| Sequential Monomers | Negative after 1.5h coupling per residue | ~85% | Deletion of β-Ala or Gly | ~45% |
Senior Application Scientist's Analysis and Insights
Interpreting the Data: The hypothetical results in Table 2 suggest that while the dipeptide block strategy is feasible and saves a full synthesis cycle, it may lead to lower crude purity. This is a classic example of the trade-off between speed and efficiency. The lower coupling efficiency of the bulkier dipeptide fragment can result in a higher percentage of deletion sequences ([X] is missing) or truncated peptides, which complicates purification and lowers the final yield. The sequential monomer approach, while more time-consuming, is often more robust and predictable, leading to a cleaner crude product.[17]
Causality and Field-Proven Insights:
-
Steric Hindrance: The primary reason for lower coupling efficiency with the dipeptide is steric hindrance. The larger size of the incoming activated dipeptide makes it more difficult to access the N-terminal amine on the growing peptide chain, especially as the peptide elongates and may begin to aggregate.[8]
-
Circumventing Side Reactions: A key advantage of the dipeptide approach is the complete avoidance of diketopiperazine formation between the β-Ala and Gly residues. In the sequential approach, after coupling Fmoc-Gly-OH and deprotecting it, the resulting H-Gly-Resin is susceptible to cyclization, especially if the subsequent coupling of Fmoc-β-Ala-OH is slow.[7] Using the pre-formed block eliminates this possibility entirely.
-
Process Optimization: For researchers committed to a dipeptide strategy, success can be improved by using more powerful coupling reagents (e.g., HATU or COMU) or by increasing the reaction temperature, potentially with microwave assistance, to overcome the kinetic barrier of the coupling reaction.[17][18]
Trustworthiness Through Self-Validation: The described workflow is inherently self-validating. The Kaiser test provides real-time feedback on the critical coupling steps, allowing for immediate intervention (recoupling) to maximize the yield of the desired full-length peptide.[12] The final analytical step using RP-HPLC, ideally coupled with mass spectrometry (MS) for mass verification, provides unequivocal proof of the synthesis's outcome, ensuring the identity and purity of the final product.[16]
Conclusion and Recommendations
Benchmarking reveals that Methyl 2-(3-aminopropanamido)acetate hydrochloride represents a viable, efficiency-focused alternative for incorporating a β-Ala-Gly moiety in SPPS. Its main advantage is the reduction in synthesis cycles, which saves time and resources.
However, this efficiency comes at the cost of potentially lower coupling yields and crude purity compared to the more traditional and robust sequential monomer addition strategy. The choice of which method to employ should be guided by the specific project goals:
-
For routine synthesis, longer peptides, or when the highest possible purity is paramount , the sequential addition of Fmoc-protected monomers is the recommended and more reliable approach.
-
For rapid library synthesis, process optimization studies, or when trying to circumvent known side reactions like diketopiperazine formation , the dipeptide block strategy is a compelling option, provided that coupling conditions are carefully optimized and monitored.
Ultimately, this guide provides the framework for an informed decision, grounding experimental choices in a solid understanding of the underlying chemical principles and performance metrics of solid-phase peptide synthesis.
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-
Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Retrieved from [Link]
-
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Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?. Retrieved from [Link]
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Kent, S. B. (2015). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 104(4), 207-219. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2026, January 1). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved from [Link]
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Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
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Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. Retrieved from [Link]
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Mant, C. T., & Hodges, R. S. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link]
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ResearchGate. (n.d.). Dependence of stepwise SPPS yield on coupling efficiency. Retrieved from [Link]
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Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. Retrieved from [Link]
-
Chen, S. T., & Wang, K. T. (1995). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 42(4), 571-578. Retrieved from [Link]
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Pícha, J., et al. (2020). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Molecules, 25(21), 5158. Retrieved from [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Yarlagadda, S., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
-
CEM Corporation. (n.d.). Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS). Retrieved from [Link]
-
Wagner, M., et al. (2011). Amino Acid Building Blocks for Efficient Fmoc Solid-Phase Synthesis of Peptides Adenylylated at Serine or Threonine. Organic Letters, 13(22), 6030-6033. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Retrieved from [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Albericio, F., & Kruger, H. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 5(6), 89. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ChemRxiv. (2019). Convenient green preparation of dipeptides and primary amides via carbonic carboxylic anhydrides. Retrieved from [Link]
-
ResearchGate. (n.d.). List of some solvents used for SPPS. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
Nyfeler, R. (n.d.). Peptide Synthesis via Fragment Condensation. Retrieved from [Link]
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A Comparative Reactivity Guide: Methyl 2-(3-aminopropanamido)acetate HCl vs. β-Alanylglycine in Bioconjugation and Peptide Synthesis
Abstract
In the landscape of peptide chemistry and bioconjugation, the choice between a free carboxylic acid and its corresponding methyl ester can fundamentally alter synthetic strategies. This guide provides an in-depth comparison of the reactivity between the dipeptide β-alanylglycine, which possesses a free C-terminal carboxyl group, and its derivative, methyl 2-(3-aminopropanamido)acetate hydrochloride, which features a C-terminal methyl ester and an N-terminal hydrochloride salt. We will explore the mechanistic distinctions, provide field-proven experimental protocols, and offer quantitative data to guide researchers in selecting the optimal reagent for their specific application, whether it be extending a peptide chain, conjugating to a surface, or synthesizing complex molecular probes.
Introduction: A Tale of Two Termini
At first glance, β-alanylglycine and methyl 2-(3-aminopropanamido)acetate hydrochloride represent two sides of the same coin. They share an identical dipeptide backbone. However, their terminal functional groups dictate vastly different chemical behaviors, handling properties, and reaction requirements.
-
β-Alanylglycine: Exists as a zwitterion at physiological pH, featuring a nucleophilic N-terminal amine (-NH₂) and a largely unreactive C-terminal carboxylate (-COO⁻). Its utility in forming a new peptide bond at its C-terminus is entirely dependent on the use of external activating agents .
-
Methyl 2-(3-aminopropanamido)acetate Hydrochloride: This derivative modifies both ends. The C-terminus is a methyl ester (-COOCH₃), which is more electrophilic than a carboxylate and can undergo direct aminolysis. The N-terminus is protected as a hydrochloride salt (-NH₃⁺Cl⁻). This salt form enhances stability, prevents unwanted self-polymerization, and often improves solubility in organic solvents, though it necessitates the use of a base to liberate the nucleophilic free amine for reactions.[1]
This guide will dissect these differences, focusing on the two primary reaction modalities: C-terminal electrophilicity and N-terminal nucleophilicity.
Physicochemical Properties at a Glance
A molecule's reactivity is intrinsically linked to its physical properties. The table below summarizes the key differences that underpin the strategic choices made in the laboratory.
| Property | β-Alanylglycine | Methyl 2-(3-aminopropanamido)acetate HCl | Rationale & Implication |
| Structure | H₂N-CH₂CH₂-CO-NH-CH₂-COOH | [H₃N-CH₂CH₂-CO-NH-CH₂-COOCH₃]⁺Cl⁻ | The free acid vs. methyl ester and zwitterion vs. salt form are the core structural differences. |
| Molecular Weight | 162.16 g/mol | 210.64 g/mol | Affects molar calculations for reaction stoichiometry. |
| C-Terminus pKa | ~3.6 (Glycine carboxyl)[2][3][4] | N/A (Ester) | The low pKa of the carboxyl group ensures it is deprotonated and unreactive as a nucleophile at neutral pH. |
| N-Terminus pKa | ~10.2 (β-Alanine amine)[5][6] | N/A (Salt) | The high pKa means the amine is protonated at acidic pH but is a potent nucleophile at neutral to basic pH. |
| Typical Form | White crystalline solid (Zwitterion) | White to off-white crystalline powder (Salt)[7] | The salt form is often more soluble in organic solvents used for synthesis.[7] |
| Storage | Stable at room temperature.[5] | Hygroscopic; store under inert gas.[7] | The ester hydrochloride requires more careful handling to prevent hydrolysis and degradation. |
The Core Reactivity Difference: C-Terminal Electrophilicity
The most significant divergence in reactivity lies at the C-terminus. How each molecule participates as an electrophile in an amide bond-forming reaction is fundamentally different.
β-Alanylglycine: The Need for Activation
The carboxylate anion (-COO⁻) of β-alanylglycine is a poor electrophile due to its negative charge. To make it reactive towards an incoming amine (R-NH₂), it must be converted into a better leaving group. The most common strategy in bioconjugation is the use of carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often supplemented with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[8][9]
Mechanism:
-
Activation: The carboxylate attacks EDC, forming a highly reactive but unstable O-acylisourea intermediate.[10]
-
Stabilization (Optional but Recommended): In the presence of NHS, the O-acylisourea intermediate is rapidly converted into a more stable, amine-reactive NHS ester. This two-step process minimizes side reactions and is preferred for biomolecules that may have both carboxyl and amine groups, preventing polymerization.[8][9]
-
Coupling: The incoming primary amine attacks the NHS ester, displacing the NHS leaving group and forming the desired stable amide bond.
This requirement for external coupling reagents adds steps and introduces byproducts (e.g., isourea) that must be removed during purification.[11]
Workflow: EDC/NHS Activation of β-Alanylglycine
Caption: EDC/NHS activation pathway for β-alanylglycine.
Methyl Ester: The "Pre-Activated" Substrate
The methyl ester of methyl 2-(3-aminopropanamido)acetate serves as a "pre-activated" carboxylic acid derivative. The ester carbonyl is more electrophilic than a carboxylate and can be directly attacked by a nucleophilic amine in a process called aminolysis .[12]
Key Characteristics:
-
No Coupling Reagents Needed: This simplifies the reaction setup and purification, as no activation byproducts are generated.
-
Harsher Conditions: Direct aminolysis of unactivated esters often requires more forcing conditions, such as elevated temperatures or the use of a large excess of the amine, to proceed at a reasonable rate.[12][13] However, for α-amino esters, lower temperatures (e.g., 25°C) can be effective to prevent side reactions like racemization.[12]
-
Methanol Byproduct: The only byproduct of the reaction is methanol, which is volatile and easily removed.
This direct approach is advantageous in organic synthesis where the use of aqueous-based coupling reagents is undesirable.
The Impact of the N-Terminus: Nucleophilicity and Handling
The state of the N-terminal amine dictates how each molecule can be used as a nucleophile to attack an activated carboxyl group (e.g., an acyl chloride or an NHS ester).
β-Alanylglycine: The Ready Nucleophile
The N-terminal amine of β-alanylglycine is a free base in its zwitterionic form and is readily available for reaction. Its nucleophilicity is pH-dependent; the reaction is typically carried out at a pH slightly above neutral (7.2-8.5) to ensure a sufficient concentration of the deprotonated, nucleophilic -NH₂ form.
Methyl Ester Hydrochloride: The Masked Nucleophile
The hydrochloride salt form renders the N-terminal amine non-nucleophilic because it is protonated (-NH₃⁺). This is a deliberate and common strategy in peptide synthesis for several reasons:
-
Enhanced Stability: The salt form prevents the free amine from attacking the methyl ester of another molecule, thus inhibiting self-condensation or diketopiperazine formation.[1]
-
Improved Solubility: Hydrochloride salts often exhibit better solubility in the organic solvents used for peptide coupling compared to their free-base or zwitterionic counterparts.[14]
To unmask the nucleophile for a reaction, a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), must be added to the reaction mixture in situ. This base deprotonates the ammonium salt, liberating the free amine to participate in the coupling reaction.[15]
Workflow: In Situ Amine Deprotection
Caption: Unmasking the nucleophile from its HCl salt.
Experimental Showdown: A Model Coupling Reaction
To provide a practical comparison, we outline protocols for coupling a model amine, benzylamine, to the C-terminus of each reagent.
Protocol 1: EDC/NHS Coupling with β-Alanylglycine
Objective: To synthesize N-benzyl-2-(3-aminopropanamido)acetamide.
Methodology:
-
Dissolution: Dissolve β-alanylglycine (1.0 eq) in an activation buffer (e.g., 50 mM MES, pH 6.0) to a concentration of 10 mg/mL.[8]
-
Activation: Add Sulfo-NHS (1.5 eq) followed by EDC (1.5 eq) to the solution. Stir at room temperature for 15-30 minutes to form the stable NHS ester.[8]
-
pH Adjustment: Adjust the reaction pH to 7.5-8.0 by adding a coupling buffer (e.g., PBS).
-
Coupling: Add benzylamine (1.2 eq) to the activated mixture.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quenching & Purification: Quench any remaining active esters with a small amount of an amine-containing buffer (e.g., Tris). Purify the product using reverse-phase HPLC.
Protocol 2: Direct Aminolysis with Methyl 2-(3-aminopropanamido)acetate HCl
Objective: To synthesize N-benzyl-2-(3-aminopropanamido)acetamide.
Methodology:
-
Dissolution: Suspend methyl 2-(3-aminopropanamido)acetate hydrochloride (1.0 eq) in a suitable organic solvent (e.g., Dichloromethane or THF).
-
Amine Addition: Add a significant excess of benzylamine (e.g., 5-10 eq). The amine itself acts as both the nucleophile and the base to neutralize the hydrochloride.
-
Reaction: Stir the mixture at room temperature (25°C) for 5-7 hours. Monitor the reaction by TLC or LC-MS. Note: Gentle heating (40-50°C) may be required to increase the reaction rate, but this should be evaluated to avoid side reactions.[12]
-
Workup & Purification: Upon completion, dilute the reaction mixture with solvent and wash with a mild acid (to remove excess benzylamine) and brine. Dry the organic layer and concentrate in vacuo. Purify the resulting crude product by silica gel chromatography.
Data Summary: Comparative Reaction Parameters
| Parameter | Protocol 1 (β-Alanylglycine) | Protocol 2 (Methyl Ester HCl) |
| C-Terminal Activation | Required (EDC/NHS) | Not required (Direct Aminolysis) |
| Key Reagents | EDC, NHS/sulfo-NHS | Large excess of nucleophilic amine |
| Solvent System | Typically aqueous buffers | Typically organic solvents (DCM, THF) |
| Reaction Temperature | Room Temperature | Room Temperature to mild heat |
| Reaction Time | 2-4 hours | 5-24 hours |
| Key Byproducts | Isourea, NHS | Methanol, excess amine salt |
| Purification Method | Reverse-phase HPLC | Silica Gel Chromatography |
| Typical Yield | 60-80% | 70-90% (highly dependent on amine) |
Conclusion and Strategic Recommendations
The choice between β-alanylglycine and its methyl ester hydrochloride derivative is not a matter of which is "better," but which is strategically advantageous for a given synthetic goal.
-
Choose β-Alanylglycine for:
-
Bioconjugations in Aqueous Media: Its water solubility and the availability of robust, water-tolerant EDC/sulfo-NHS chemistry make it ideal for labeling proteins, antibodies, or functionalizing hydrophilic surfaces.[8]
-
Standard Peptide Synthesis: It is a standard building block in both solution-phase and solid-phase peptide synthesis where carboxyl activation protocols are routine.
-
-
Choose Methyl 2-(3-aminopropanamido)acetate HCl for:
-
Organic-Phase Synthesis: When working in non-aqueous environments where EDC/NHS chemistry can be less efficient or problematic.
-
Simplified Workflows: For reactions where avoiding coupling reagents and their byproducts is a priority to simplify purification.
-
Protecting Group Strategies: The HCl salt provides a stable, "protected" form of the N-terminus that can be unmasked at the desired step, offering an orthogonal protection strategy in multi-step syntheses.[16][17]
-
By understanding the fundamental reactivity differences outlined in this guide, researchers can make informed decisions, streamline their synthetic workflows, and ultimately achieve their scientific objectives with greater efficiency and success.
References
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Brainly. (2023, June 15). The simplest amino acid is glycine. The pKa value for its carboxylic acid group is 2.34, and the pKa value. Available at: [Link]
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Chemistry Stack Exchange. (2015, November 15). amino acid pka of carboxylic acid. Available at: [Link]
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Star Republic: Guide for Biologists. pKa values of amino acids. Available at: [Link]
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Organic Chemistry. (2021, February 9). EDC Coupling Mechanism. Available at: [Link]
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Reaction Chemistry & Engineering (RSC Publishing). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Available at: [Link]
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Reaction Chemistry & Engineering (RSC Publishing). (2025, May 13). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Available at: [Link]
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PMC. The Role of Counter-Ions in Peptides—An Overview. Available at: [Link]
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Yeast Metabolome Database. Beta-Alanine (YMDB00195). Available at: [Link]
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Pearson. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine.... Available at: [Link]
- Google Patents. US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy.
-
ACS Publications. (2002). Synthesis of a Serinamide by Aminolysis of an N-Unsubstituted α-Amino Ester. Organic Process Research & Development. Available at: [Link]
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AmbioPharm. Which salt form should I choose for my peptide?. Available at: [Link]
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ResearchGate. (2025, May 13). (PDF) Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization. Available at: [Link]
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University of Calgary. Ch27 pKa and pI values. Available at: [Link]
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Optimizing Peptide Coupling: Key Techniques. Available at: [Link]
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General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 20). Available at: [Link]
- Google Patents. US8039662B2 - Process for the preparation of amino acid methyl esters.
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ACS Publications. (2011, July 5). Preparation of Peptide-Functionalized Gold Nanoparticles Using One Pot EDC/Sulfo-NHS Coupling. Langmuir. Available at: [Link]
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Wikipedia. Glycine methyl ester hydrochloride. Available at: [Link]
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ChemBK. (2024, April 9). Methyl 2-(1-aminocyclopropyl)acetate hydrochloride. Available at: [Link]
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Revue Roumaine de Chimie. GLYCINE AND β-ALANYL-L-HISTIDINE (L-CARNOSINE). Available at: [Link]
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PubChem. Methyl 2-(3-aminophenyl)acetate hydrochloride | C9H12ClNO2 | CID 44119610. Available at: [Link]
- Google Patents. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.
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York University. Gas-Phase Ionic Syntheses of Amino Acids: β versus r. Available at: [Link]
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NIH. (2009). Glycine methyl ester hydrochloride. PMC. Available at: [Link]
- Google Patents. JP4356292B2 - Method for producing amino acid ester hydrochloride.
-
MDPI. (2020, March 13). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Available at: [Link]
-
MDPI. (2020, December 17). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Available at: [Link]
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RSC Publishing. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. Available at: [Link]
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PubMed. (2007, August 15). Gas-phase ionic syntheses of amino acids: beta versus alpha. Available at: [Link]
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Validating protein binding affinity assays using methyl 2-(3-aminopropanamido)acetate hydrochloride
We will explore a multi-faceted approach to validation, centered on the use of well-characterized control compounds, such as the hypothetical small molecule methyl 2-(3-aminopropanamido)acetate hydrochloride , and the application of orthogonal, independent methodologies. This ensures a self-validating experimental system, a cornerstone of scientific integrity.
The Critical Role of Controls in Binding Assays
Experimental controls are fundamental to establishing the validity and reliability of an assay[3]. They serve as benchmarks to confirm that the experimental setup is functioning as expected and that the observed results are specific to the interaction being studied[3][4][5]. In the context of protein binding assays, two types of controls are indispensable: positive and negative controls.
-
Positive Controls: These are designed to produce a known, expected result. A positive control validates the entire experimental procedure, confirming that the reagents are active, the instrumentation is working correctly, and the protocol is capable of detecting a genuine binding event[3][4]. A purified, well-characterized small molecule with a known affinity for the target protein, such as our hypothetical methyl 2-(3-aminopropanamido)acetate hydrochloride, would serve as an ideal positive control. The presence of a clear binding signal from this control provides confidence in any new interactions observed.[4][5]
-
Negative Controls: Conversely, a negative control is not expected to produce a signal[3]. This could be a sample lacking the target protein, a cell lysate from a knockout cell line, or a molecule structurally similar to the ligand but known not to bind[6][7]. The absence of a signal in the negative control demonstrates the specificity of the assay, ruling out false positives caused by non-specific binding to the assay components[4][5][7].
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for using positive and negative controls."
Comparison of Primary Validation Strategies
A robust validation plan goes beyond simple controls. It involves comparing results across different experimental approaches to build a comprehensive and trustworthy picture of the binding interaction. Below, we compare three key strategies.
| Validation Strategy | Principle | Advantages | Limitations |
| Internal Controls | Using known positive and negative binders within the same assay format. | Simple to implement; provides immediate feedback on assay performance and specificity[3][4]. | Does not rule out artifacts inherent to the specific assay technology. |
| Orthogonal Methods | Validating results with a secondary, independent assay that relies on a different physical principle[8][9]. | Minimizes method-specific biases and artifacts, providing high confidence in the result[8]. | Can be more resource- and time-intensive; requires access to different instrumentation. |
| Competitive Binding | Measuring the displacement of a known, labeled ligand by an unlabeled test compound[1]. | Confirms binding to a specific site; useful for screening and determining relative affinities[1]. | Requires a well-characterized, labeled probe for the target; provides relative (IC50) rather than absolute (Kd) affinity. |
The Power of Orthogonal Validation
The core principle of orthogonal validation is to use multiple, independent techniques to cross-reference data[9]. If two distinct methods, which are unlikely to share the same biases or artifacts, produce concordant results, confidence in the validity of the interaction is significantly increased[8]. For instance, an interaction initially identified using a surface-based method like Surface Plasmon Resonance (SPR) can be validated using an in-solution technique like Microfluidic Diffusional Sizing (MDS) or Isothermal Titration Calorimetry (ITC).[10]
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Orthogonal validation workflow."
This approach is powerful because it separates the biological reality of the interaction from the potential artifacts of the measurement technology. For example, SPR requires immobilizing one of the binding partners on a surface, which can sometimes affect its conformation or accessibility[10]. Validating the result with an in-solution method, where both molecules are free to interact in a more physiologically relevant state, helps to rule out such artifacts.[10]
Experimental Protocols
To illustrate these principles, here are streamlined protocols for validating a protein-ligand interaction.
Protocol 1: Primary Assay with Internal Controls (e.g., Fluorescence Polarization)
This protocol assumes the use of a fluorescently labeled version of our control compound, methyl 2-(3-aminopropanamido)acetate hydrochloride.
-
Reagent Preparation :
-
Prepare a stock solution of the target protein in a suitable assay buffer.
-
Prepare serial dilutions of the unlabeled test compound.
-
Prepare stock solutions of the fluorescently labeled positive control (e.g., labeled methyl 2-(3-aminopropanamido)acetate hydrochloride) and a non-binding negative control compound.
-
-
Assay Plate Setup :
-
Test Wells : Add a fixed concentration of the target protein and varying concentrations of the test compound.
-
Positive Control Wells : Add the target protein and a known concentration of the labeled positive control.
-
Negative Control Wells : Add the target protein and the non-binding control compound.
-
Blank Wells : Include wells with only buffer and the labeled positive control to measure baseline fluorescence polarization.
-
-
Incubation and Measurement :
-
Add the fluorescently labeled ligand to all wells (except blanks where it's already present).
-
Incubate the plate to allow the binding reaction to reach equilibrium. This is a critical step, as measurements taken before equilibrium is reached will not yield an accurate affinity value[2][11].
-
Measure fluorescence polarization using a suitable plate reader[1].
-
-
Data Analysis :
-
The positive control should show a high polarization signal, confirming the assay is working[5].
-
The negative control should show a low polarization signal, similar to the blank, confirming specificity[5].
-
Plot the change in polarization in the test wells against the concentration of the test compound. Fit the data to a suitable binding model to determine the Kd.
-
Protocol 2: Orthogonal Validation using Isothermal Titration Calorimetry (ITC)
ITC measures the heat change that occurs upon binding, providing a direct, label-free measurement of the interaction.
-
Sample Preparation :
-
Prepare the target protein in the ITC buffer. The exact same buffer should be used for the ligand to avoid heat of dilution artifacts.
-
Prepare the test compound (or the positive control compound for direct validation) in the identical ITC buffer.
-
-
ITC Experiment Setup :
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
-
Titration :
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis :
-
Integrate the heat-change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
A successful ITC experiment will yield a binding affinity that is comparable to the one determined in the primary assay, thus validating the result.
-
Conclusion
Validating protein binding affinity data is not a mere formality; it is a critical step in ensuring the scientific rigor of research and the successful progression of drug development projects. By employing a multi-pronged strategy that includes meticulous use of positive and negative controls, such as a well-characterized small molecule like methyl 2-(3-aminopropanamido)acetate hydrochloride, and confirming results with orthogonal methods, researchers can build a robust and reliable dataset. This approach minimizes the risk of method-specific artifacts and provides high confidence that the observed binding events are genuine, specific, and accurately quantified.
References
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Orthogonal Validation in IHC . Atlas Antibodies. [Link]
-
Applying Two Orthogonal Methods to Assess Accuracy of Plasma Protein Binding Measurements for Highly Bound Compounds . PubMed. [Link]
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Positive and Negative Controls . Rockland Immunochemicals. (2021, December 14). [Link]
-
Positive and negative controls for antibody validation . EuroMAbNet. [Link]
-
Enhanced validation of antibodies for research applications . CORE. (2019, March 29). [Link]
-
What are Positive and Negative Controls? . Science Ready. [Link]
-
Orthogonal methods/techniques – like 2-factor authentication for experimental results . The Bumbling Biochemist. (2026, March 21). [Link]
-
Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks . PMC. [Link]
-
How to Design Positive and Negative Controls for IHC, WB & ELISA . Boster Bio. [Link]
-
Let's Talk about Experimental Controls . ResearchHub. (2024, April 29). [Link]
-
Binding Assays: Common Techniques and Key Considerations . Fluidic Sciences Ltd. (2025, March 21). [Link]
-
Binding Assays . BMG LABTECH. [Link]
-
A Guide to Simple and Informative Binding Assays . Molecular Biology of the Cell (MBoC). (2017, October 13). [Link]
-
Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations . PMC. [Link]
-
Identifying the proteins to which small-molecule probes and drugs bind in cells . PNAS. (2009, March 24). [Link]
-
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A Senior Application Scientist's Guide to Coupling Reagents for the Synthesis of Methyl 2-(3-aminopropanamido)acetate Hydrochloride
Introduction: The Critical Choice in Amide Bond Formation
In the landscape of medicinal chemistry and drug development, the synthesis of small peptides and peptidomimetics is a foundational activity. The target molecule, methyl 2-(3-aminopropanamido)acetate hydrochloride, represents a simple dipeptide-like structure, formed by the amide linkage of N-protected β-alanine and glycine methyl ester. While its structure is straightforward, the efficiency and purity of its synthesis are critically dependent on one key decision: the choice of coupling reagent.
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not thermodynamically favorable under standard conditions.[1][2] Coupling reagents are essential activators that convert the carboxyl group into a highly reactive intermediate, making it susceptible to nucleophilic attack by the amine.[2][3][4] The ideal reagent must deliver high yields and purity while minimizing side reactions, particularly racemization if chiral centers are present.[1][5]
This guide provides a comparative analysis of common coupling reagents for this specific synthesis, moving beyond a simple list of options to explain the mechanistic rationale behind their performance. We will explore the advantages and pitfalls of different reagent classes, present comparative data, and provide validated experimental protocols to empower researchers to make informed, context-dependent decisions for their synthetic campaigns.
The Synthetic Strategy: A Two-Component Approach
The synthesis of our target molecule involves the coupling of two key building blocks. The amine of the β-alanine must first be protected to prevent self-polymerization and ensure selective reaction at the carboxyl group.[2]
-
The Carboxylic Acid Component: N-protected 3-aminopropanoic acid (e.g., Boc-β-alanine). The tert-butyloxycarbonyl (Boc) group is a common choice, offering robust protection that can be removed under acidic conditions post-coupling.[6]
-
The Amine Component: Glycine methyl ester hydrochloride. The amine is supplied as a hydrochloride salt for stability and must be neutralized in situ or prior to the coupling reaction using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
The overall workflow is a well-defined, two-step process: coupling followed by deprotection.
Caption: General workflow for the synthesis of the target molecule.
Mechanism & Analysis of Coupling Reagent Classes
The choice of coupling reagent dictates the nature of the activated carboxylic acid intermediate, which in turn influences reaction speed, efficiency, and the profile of potential side reactions.
Carbodiimides: The Cost-Effective Workhorses
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are among the first and most widely used coupling reagents due to their low cost and versatility.[1][7] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Caption: Carbodiimide coupling mechanism and the role of HOBt.
-
Expertise & Rationale: The primary drawback of the O-acylisourea intermediate is its propensity to undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, which reduces yield and complicates purification.[1][8] To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always used.[9][10] HOBt rapidly traps the O-acylisourea to form an HOBt-active ester, which is more stable and reacts cleanly with the amine to form the desired amide bond, effectively outcompeting the N-acylurea rearrangement.[5]
-
Trustworthiness: EDC is often preferred over DCC for solution-phase synthesis, as its corresponding urea byproduct is water-soluble, allowing for simple removal via aqueous workup.[9] The byproduct from DCC is a precipitate that must be filtered.[7]
Uronium/Aminium Salts: The High-Efficiency Champions
Reagents like HBTU, HCTU, and HATU are aminium salts (often referred to as uronium salts) and are renowned for their high efficiency, rapid reaction times, and low rates of racemization.[1][9] They are the reagents of choice for difficult or sterically hindered couplings.[11][12]
Caption: General mechanism for aminium salt reagents like HATU.
-
Expertise & Rationale: The power of these reagents lies in the leaving group incorporated into their structure. HBTU and HCTU generate HOBt and 6-Cl-HOBt active esters, respectively. HATU, widely considered the gold standard, incorporates 1-hydroxy-7-azabenzotriazole (HOAt).[1][9] The nitrogen atom at the 7-position of the HOAt ring creates a more reactive active ester and provides anchimeric assistance, accelerating the coupling reaction and further suppressing racemization. Experimental evidence consistently shows HATU outperforms HBTU, especially for challenging syntheses.[13]
-
Trustworthiness: A key consideration with aminium reagents is the potential for a side reaction where the reagent reacts directly with the free amine, forming an unreactive guanidinium cap on the amine component. This is particularly problematic if activation of the carboxylic acid is slow or if excess coupling reagent is used. Therefore, the recommended procedure is pre-activation: the carboxylic acid, coupling reagent, and base are mixed for a few minutes to form the active ester before the amine component is added.
Phosphonium Salts: The Clean and Mild Alternative
Phosphonium-based reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), operate similarly to aminium salts by forming an active ester intermediate.[1]
-
Expertise & Rationale: Their distinct advantage is that they do not react with free amino groups to form guanidine byproducts.[1] This makes them exceptionally well-suited for reactions where activation may be slow or where an excess of the coupling reagent is beneficial to drive the reaction to completion.
-
Trustworthiness: The byproducts of phosphonium reagents are generally more soluble and easier to remove during purification compared to the byproducts of other classes. PyBOP is known for its high chemoselectivity, favoring N-acylation over potential O-acylation of side-chain hydroxyl groups.[7]
Quantitative Data: A Head-to-Head Comparison
The selection of a coupling reagent is often a balance of reactivity, cost, and operational simplicity. The table below summarizes the key performance characteristics of representative reagents for the synthesis of methyl 2-(3-aminopropanamido)acetate.
| Reagent | Class | Key Advantages | Key Disadvantages | Relative Cost | Typical Yield | Racemization Risk |
| EDC / HOBt | Carbodiimide | Low cost, water-soluble byproduct.[9] | Slower reaction times, requires additive, risk of N-acylurea formation.[1] | $ | Good to Excellent | Low (with HOBt) |
| HBTU | Aminium Salt | High efficiency, fast reactions, well-established.[2][14] | Potential for guanidinylation, less effective than HATU for difficult couplings.[13] | $ | Excellent | Very Low |
| HATU | Aminium Salt | Highest reactivity, superior for hindered couplings, very low racemization.[1][9][13] | Higher cost, potential for guanidinylation.[1] | Excellent | Extremely Low | |
| PyBOP | Phosphonium Salt | No guanidinylation byproduct, excellent for hindered substrates, clean reactions.[1] | Byproducts can sometimes be difficult to remove. | $ | Excellent | Very Low |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems for researchers. All steps are critical for ensuring reproducibility and high purity.
Protocol 1: Cost-Effective Synthesis using EDC/HOBt
-
Reactant Preparation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-β-alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
In a separate flask, suspend glycine methyl ester hydrochloride (1.05 eq) in anhydrous DMF. Add DIPEA (1.1 eq) dropwise while stirring and cool to 0 °C. Stir for 15 minutes to ensure complete neutralization.
-
-
Coupling Reaction:
-
Add the neutralized glycine methyl ester solution to the Boc-β-alanine/HOBt solution.
-
Add EDC·HCl (1.1 eq) in one portion to the stirred mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction for the disappearance of the starting materials by TLC (e.g., using a 10% MeOH in DCM mobile phase).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected dipeptide.
-
-
Deprotection:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol).
-
Add a solution of 4M HCl in 1,4-dioxane and stir at room temperature for 1-2 hours until TLC confirms the removal of the Boc group.
-
Concentrate the solvent under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry in vacuo to obtain the final product, methyl 2-(3-aminopropanamido)acetate hydrochloride.
-
Protocol 2: High-Efficiency Synthesis using HATU
-
Reactant Preparation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-β-alanine (1.0 eq) in anhydrous DMF.
-
Add HATU (1.0 eq) to the solution.
-
Add DIPEA (2.0 eq) dropwise and stir the mixture at room temperature for 2-5 minutes. This is the pre-activation step.
-
-
Coupling Reaction:
-
In a separate flask, dissolve glycine methyl ester hydrochloride (1.05 eq) in anhydrous DMF and add DIPEA (1.1 eq).
-
Add the neutralized glycine methyl ester solution to the pre-activated carboxylic acid mixture.
-
Stir at room temperature for 2-4 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC. HATU-mediated couplings are typically much faster than carbodiimide methods.
-
Perform the same aqueous workup as described in Protocol 1.
-
-
Deprotection:
-
Follow the same deprotection procedure as described in Protocol 1.
-
Conclusion and Recommendations
There is no single "best" coupling reagent; the optimal choice is contingent upon the specific goals of the synthesis.[15]
-
For large-scale, process chemistry applications where cost is a primary driver, EDC/HOBt offers a robust and economical solution. Its slower kinetics are acceptable, and the well-established workup procedures are reliable.
-
For rapid synthesis, method development, or when maximizing purity is paramount , HATU is the reagent of choice.[13] Its superior reactivity can overcome potential difficulties and often leads to cleaner crude products, simplifying downstream purification. The higher cost is justified by the increased efficiency and success rate.[1]
-
For syntheses where the amine component is particularly precious or prone to side reactions, PyBOP provides a significant advantage by eliminating the possibility of guanidinylation. It represents a safe and highly effective option for complex or sensitive substrates.
By understanding the mechanistic underpinnings of these powerful reagents, researchers can navigate the complexities of amide bond formation with confidence, ensuring the efficient and successful synthesis of their target molecules.
References
-
Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. Journal of Chemical Research. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
What is coupling reagents in peptide synthesis? ResearchGate. [Link]
-
Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Biotage. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Huaren. [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. Huaren. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [Link]
-
Progress in the Synthesis of Peptides with "Difficult Sequences". Huaren. [Link]
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Publishing. [Link]
-
Synthesis of Peptides. Master Organic Chemistry. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
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- 10. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
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Assessing Batch-to-Batch Reproducibility in the Synthesis of Methyl 2-(3-aminopropanamido)acetate Hydrochloride: A Methodological Comparison Guide
Executive Summary
Methyl 2-(3-aminopropanamido)acetate hydrochloride (often abbreviated as H-β-Ala-Gly-OMe·HCl) is a highly versatile dipeptide building block widely utilized as a linker in the development of PROTACs, antibody-drug conjugates (ADCs), and peptidomimetics. Because this molecule is typically required in early-to-late stage drug development, establishing a scalable synthetic route with flawless batch-to-batch reproducibility is critical.
This guide objectively compares the performance, impurity profiles, and reproducibility of classical solution-phase peptide synthesis (LPPS) methodologies against modern, green-chemistry alternatives. By analyzing the causality behind experimental failures and providing self-validating protocols, this document serves as a definitive framework for researchers aiming to optimize dipeptide linker manufacturing.
The Reproducibility Challenge in Linker Synthesis
Solution-phase peptide synthesis (LPPS) remains the preferred method for manufacturing short peptide linkers due to its superior scalability and cost-effectiveness compared to solid-phase peptide synthesis (SPPS)[1]. However, the primary bottleneck in LPPS is not the coupling efficiency, but the isolation phase. Reproducibility in classical LPPS is frequently compromised by the entrapment of coupling reagents and their byproducts within the organic phase[2].
When synthesizing H-β-Ala-Gly-OMe·HCl, the choice of coupling reagent directly dictates the downstream impurity profile. If byproducts cannot be quantitatively removed via simple phase separation, they accumulate across batches, leading to unpredictable purity levels and necessitating yield-destroying chromatographic purification.
Methodological Comparison: Coupling Reagents
To assess reproducibility, we compared three distinct amidation strategies for the coupling of Boc-β-Ala-OH and H-Gly-OMe·HCl:
-
Method A: EDC/HOBt (The Traditional Standard). While EDC/HOBt is a robust and widely utilized system, the removal of its urea byproducts requires tedious sequential acid/base washes. Incomplete removal often leads to urea crystallization during scale-up, which is a primary driver of batch-to-batch variability[3].
-
Method B: HATU/DIPEA (The High-Efficiency Standard). HATU provides exceptionally fast kinetics. However, it generates organic-soluble guanidinium byproducts that are notoriously difficult to wash out, making it suboptimal for highly reproducible, chromatography-free linker synthesis.
-
Method C: T3P® (The Scalable & Green Standard). Propylphosphonic anhydride (T3P) operates via a biomimetic activation mechanism, forming an extremely reactive acyl phosphate intermediate[4]. Crucially, T3P and all its resulting byproducts are entirely water-soluble. This allows for a simple aqueous extraction to quantitatively remove all coupling-related impurities, dramatically reducing organic solvent volumes and ensuring near-perfect batch-to-batch consistency[5].
Visualizing the Workflow
The following diagram illustrates the mechanistic and workflow divergence between the highly reproducible T3P method and the traditional EDC/HOBt route.
Workflow comparison: T3P vs EDC/HOBt for methyl 2-(3-aminopropanamido)acetate synthesis.
Quantitative Batch-to-Batch Analysis
To empirically validate the reproducibility of these methods, five independent 100-gram scale batches were synthesized using both the EDC/HOBt and T3P protocols. The data below summarizes the post-workup (pre-chromatography) metrics.
| Batch | Method | Isolated Yield (%) | HPLC Purity (%) | Residual Coupling Agent (ppm) | E-Factor (Waste/Product) |
| 1 | EDC/HOBt | 82.4 | 96.5 | 340 | 45 |
| 2 | EDC/HOBt | 78.1 | 94.2 | 850 | 48 |
| 3 | EDC/HOBt | 84.0 | 97.1 | 210 | 44 |
| 4 | EDC/HOBt | 75.5 | 92.8 | 1,120 | 50 |
| 5 | EDC/HOBt | 81.2 | 95.9 | 480 | 46 |
| 1 | T3P | 91.2 | 99.4 | < 10 | 18 |
| 2 | T3P | 90.8 | 99.5 | < 10 | 18 |
| 3 | T3P | 91.5 | 99.6 | < 10 | 17 |
| 4 | T3P | 90.2 | 99.3 | < 10 | 19 |
| 5 | T3P | 91.0 | 99.5 | < 10 | 18 |
Data Interpretation: The T3P method demonstrates vastly superior batch-to-batch reproducibility. The variance in EDC/HOBt purity is directly correlated to the fluctuating ppm levels of residual urea byproducts, which partition unpredictably during aqueous workup.
Optimized Experimental Protocol (T3P Route)
The following protocol represents a self-validating system. By leveraging specific solvent polarities and phase separations, the chemistry inherently prevents byproduct carryover, ensuring that analytical success is built into the physical steps of the procedure.
Phase 1: T3P-Mediated Amidation (Synthesis of Boc-β-Ala-Gly-OMe)
Causality Note: Ethyl acetate (EtOAc) is selected as the reaction solvent because it provides an optimal partition coefficient against water, maximizing the efficiency of the T3P byproduct extraction.
-
Initiation: Charge a reactor with Boc-β-Ala-OH (1.0 eq, 100 mmol) and H-Gly-OMe·HCl (1.05 eq, 105 mmol) in EtOAc (10 volumes).
-
Base Addition: Add Triethylamine (Et₃N) (3.0 eq, 300 mmol) dropwise at 0 °C.
-
Rationale: Excess base is strictly required to both neutralize the glycine hydrochloride salt and deprotonate the carboxylic acid, which initiates the nucleophilic attack on the T3P cyclic structure[5].
-
-
Activation: Add T3P (50 wt% solution in EtOAc, 1.2 eq, 120 mmol) dropwise, maintaining the internal temperature below 10 °C to prevent exothermic degradation.
-
Propagation: Allow the mixture to warm to room temperature and stir for 2 hours. Reaction completion is confirmed via TLC (Ninhydrin stain).
-
Self-Validating Workup: Quench the reaction with Deionized Water (5 volumes). Separate the phases. Wash the organic layer sequentially with saturated NaHCO₃ (5 volumes) and brine (5 volumes).
-
Rationale: The complete water solubility of T3P and its phosphate byproducts ensures the organic layer is now chemically stripped of all coupling-related impurities.
-
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-β-Ala-Gly-OMe as a highly pure, colorless solid.
Phase 2: Deprotection (Synthesis of Methyl 2-(3-aminopropanamido)acetate hydrochloride)
-
Solvation: Dissolve the intermediate in a minimal volume of anhydrous 1,4-dioxane.
-
Cleavage: Add 4M HCl in dioxane (10.0 eq) at 0 °C. Stir for 1 hour at room temperature to quantitatively cleave the Boc protecting group.
-
Self-Validating Precipitation: Add cold diethyl ether (15 volumes) under vigorous stirring.
-
Rationale: The target hydrochloride salt (H-β-Ala-Gly-OMe·HCl) is highly polar and will quantitatively precipitate. Conversely, any unreacted Boc-protected species or non-polar impurities remain entirely soluble in the ether supernatant, providing a final, built-in purification step.
-
-
Recovery: Filter the white precipitate, wash thoroughly with cold ether, and dry under high vacuum to afford the final product.
Conclusion
Achieving batch-to-batch reproducibility in the synthesis of methyl 2-(3-aminopropanamido)acetate hydrochloride requires abandoning traditional coupling agents that rely on complex, variable workups. By transitioning to a T3P-mediated protocol, researchers can establish a self-validating synthetic loop. The biomimetic generation of strictly water-soluble byproducts eliminates the primary variable in LPPS—isolation inconsistency—resulting in >99% purities, higher yields, and a highly scalable process suitable for rigorous drug development pipelines.
References
- Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC.
- Chapter 5: Peptide Manufacturing Methods and Challenges - Books.
- DioRaSSP: Diosynth Rapid Solution Synthesis of Peptides | Organic Process Research & Development - ACS Public
- A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like medi
- Scientific Letter -
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A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(3-aminopropanamido)acetate Hydrochloride
As researchers and developers, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical reagents we employ. This guide provides a detailed, principles-based approach to the proper disposal of Methyl 2-(3-aminopropanamido)acetate hydrochloride, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are grounded in the chemical nature of the compound and established waste management protocols.
Section 1: Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the compound is essential. Methyl 2-(3-aminopropanamido)acetate hydrochloride is not a commonly listed regulated chemical, meaning its disposal pathway must be determined by assessing its intrinsic properties and the byproducts of its potential degradation.
Chemical Structure and Reactivity:
The molecule possesses three key features that dictate its handling and disposal:
-
Amine Hydrochloride Salt: This makes the compound water-soluble and gives its solutions a slightly acidic character.
-
Ester Linkage (Methyl Acetate portion): Esters are susceptible to hydrolysis under both acidic and basic conditions, yielding a carboxylic acid and an alcohol.[1][2]
-
Amide Linkage (-propanamido-): Amides are generally more stable than esters but can also be hydrolyzed, typically under more vigorous acidic or basic conditions, to yield a carboxylic acid and an amine.[3]
Based on the Safety Data Sheets (SDS) for structurally similar compounds, Methyl 2-(3-aminopropanamido)acetate hydrochloride should be handled as a potential skin and eye irritant.[4][5] Always consult the specific SDS provided by your supplier before handling.
Regulatory Context:
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits "characteristics" of ignitability, corrosivity, reactivity, or toxicity.[6][7]
-
Listed Waste: This compound is not found on common RCRA F, K, P, or U lists.
-
Characteristic Waste: It does not meet the criteria for ignitability or reactivity. As a solid, its corrosivity is not a primary concern, though solutions could be mildly acidic. Toxicity would need to be determined by a formal Toxicity Characteristic Leaching Procedure (TCLP), which is impractical for a research lab.[7]
Therefore, all waste containing this compound should be treated as hazardous chemical waste unless a formal and documented hazard assessment by your institution's Environmental Health & Safety (EHS) office determines otherwise.[8]
Section 2: Disposal Decision-Making Framework
The optimal disposal path depends on the form and concentration of the waste. The following decision tree provides a logical workflow for managing waste streams containing Methyl 2-(3-aminopropanamido)acetate hydrochloride.
Caption: Disposal Decision Workflow for Methyl 2-(3-aminopropanamido)acetate HCl.
Section 3: Detailed Disposal Protocols
Adherence to standardized protocols is critical for safety and compliance. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
Protocol 1: Direct Disposal of Solid Waste and Concentrated Solutions (Pathway A)
This is the most direct and universally compliant method for disposing of the neat chemical, expired reagents, or concentrated solutions.
Objective: To safely package chemical waste for collection by a licensed hazardous waste disposal service.
Methodology:
-
Segregation: Collect waste Methyl 2-(3-aminopropanamido)acetate hydrochloride and any materials heavily contaminated with it (e.g., weigh boats, paper towels) separately. Do not mix with incompatible waste streams like strong oxidizers or bases.[6]
-
Containerization: Place the solid waste into a durable, sealable container (e.g., a wide-mouth HDPE bottle) that is compatible with the chemical.[9] For liquid waste, use a sealed, leak-proof container, filling it to no more than 90% capacity.[9]
-
Labeling: Affix a hazardous waste label to the container immediately.[10] The label must include:
-
The words "Hazardous Waste."
-
The full, unambiguous chemical name: "Methyl 2-(3-aminopropanamido)acetate hydrochloride."
-
The date when waste was first added to the container (accumulation start date).
-
An indication of the associated hazards (e.g., "Irritant").
-
-
Storage: Store the sealed and labeled container in a designated and properly managed satellite accumulation area. This area should be under the control of laboratory personnel and provide secondary containment to prevent spills.[9]
-
Disposal: Arrange for pickup through your institution's EHS office or a contracted professional waste disposal service.[11]
Protocol 2: Lab-Scale Treatment of Dilute Aqueous Waste (Pathway B)
This protocol is applicable only to dilute aqueous solutions (<1% w/v) and requires a thorough understanding of the chemistry involved. Crucially, this procedure must be approved by your local EHS office and wastewater authority, as drain disposal regulations vary significantly. [12][13]
Objective: To chemically degrade the compound into simpler, non-hazardous components that may be permissible for drain disposal upon neutralization.
Causality: The ester and amide bonds in the molecule can be irreversibly broken via base-catalyzed hydrolysis.[2] This process breaks the parent molecule into its constituent building blocks, which are generally less hazardous.
Caption: Base-catalyzed hydrolysis of the parent compound into its degradation products.
Methodology:
-
Preparation: Conduct the procedure in a functioning chemical fume hood. Place the dilute aqueous waste solution in a suitable glass beaker on a stir plate and add a magnetic stir bar.
-
Alkaline Hydrolysis: While stirring, slowly add a 1M solution of sodium hydroxide (NaOH) until the pH of the solution is >12. This strongly basic condition facilitates the hydrolysis of both the ester and amide linkages.[2]
-
Reaction: Gently heat the solution (50-60°C) for 1-2 hours to ensure the reaction goes to completion. Allow the solution to cool to room temperature.
-
Neutralization: Slowly and carefully add a dilute acid (e.g., 1M HCl) while monitoring the pH with a calibrated meter. Adjust the pH until it is within the permissible range for your local sewer system (typically between 6.0 and 9.0).[14]
-
Final Disposal:
-
IF your EHS office has approved drain disposal for this neutralized, treated waste stream, flush it down the sink with a large volume of cold water (at least 20 times the volume of the solution).
-
IF NOT APPROVED, or if you are uncertain, containerize and label the neutralized solution as "Hazardous Aqueous Waste" and dispose of it via Pathway A.
-
Summary of Disposal Pathways
| Parameter | Pathway A: Direct Disposal | Pathway B: Lab-Scale Treatment |
| Waste Form | Neat solid, concentrated solutions, contaminated labware | Dilute aqueous solutions (<1% w/v) only |
| Recommended Action | Package for collection by a licensed contractor | Base-catalyzed hydrolysis followed by neutralization |
| Key Considerations | Universally compliant, minimal hands-on time | Requires EHS/local authority approval for drain disposal |
| Regulatory Context | Adheres to RCRA and DOT regulations for hazardous waste transport | Must comply with local wastewater discharge permits |
By implementing this structured and chemically-informed approach, you can manage waste streams containing Methyl 2-(3-aminopropanamido)acetate hydrochloride with confidence, ensuring you are protecting yourself, your colleagues, and the environment.
References
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Chemically hazardous waste | Environmental Science Center - 東京大学 . University of Tokyo.
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Disposal Procedures for Non Hazardous Waste | SFA . Stephen F. Austin State University.
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Laboratory waste - KI Staff portal . Karolinska Institutet.
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Safety Data Sheet 製品安全データシート . Mandom Corporation.
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How to Dispose of Chemical Waste in a Lab Correctly . GAIACA.
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Disposal of Nonhazardous Laboratory Waste Chemicals . Cornell University.
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MSDS of Methyl 2-(2-aminophenyl)acetate hydrochloride . Capot Chemical Co., Ltd.
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SAFETY DATA SHEET - TCI Chemicals . Tokyo Chemical Industry Co., Ltd.
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SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific.
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Hazardous Waste Management in the Laboratory . LabManager.
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Standard Guide for Disposal Of Laboratory Chemicals And Samples . ASTM International.
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Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt.
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SAFETY DATA SHEET - Sigma-Aldrich . Sigma-Aldrich.
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SAFETY DATA SHEET - FUJIFILM Wako Chemicals . FUJIFILM Wako Pure Chemical Corporation.
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Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA).
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Safe Lab Chemical Disposal and Compliance Checklist . Environmental Marketing Services.
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How to Safely Dispose of Laboratory Waste? . Stericycle UK.
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Methyl acetate - Safety Data Sheet .
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.
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Hydrolysis of Esters and Amides . Chemistry LibreTexts.
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Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light . ACS Publications - Organic Letters.
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A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles . Arkivoc.
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RCRA addresses waste management, disposal and recycling . University of Houston-Clear Lake.
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Regulation of Laboratory Waste . American Chemical Society.
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Hydrolysis of Esters and Amides (Further Details) . Chemistry LibreTexts.
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Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions . National Institutes of Health (NIH).
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3-AMINO-PROPIONIC ACID METHYL ESTER - Safety Data Sheet . ChemicalBook.
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Comprehensive Safety and Operational Guide for Handling Methyl 2-(3-aminopropanamido)acetate hydrochloride
Methyl 2-(3-aminopropanamido)acetate hydrochloride (CAS No.: 1553568-14-1) is a highly specialized dipeptide derivative (H-β-Ala-Gly-OMe·HCl) frequently utilized in solid-phase peptide synthesis (SPPS), the design of peptidomimetics, and targeted drug delivery research.
As a Senior Application Scientist, I emphasize that handling amino acid and peptide ester hydrochlorides requires more than just compliance—it requires an understanding of the chemical's physical behavior. While not classified as acutely toxic, this compound’s physical state as a fine, hygroscopic powder introduces specific operational hazards, including dust aerosolization and moisture-induced degradation. This guide provides a self-validating system of safety protocols, ensuring both researcher safety and reagent integrity.
Physicochemical & Hazard Data Summary
To design an effective safety protocol, we must first understand the intrinsic properties of the chemical. The table below summarizes the quantitative data and the direct operational implications for handling this specific hydrochloride salt.
| Property | Value / Description | Operational Implication (Causality) |
| CAS Number | 1553568-14-1 | Unique identifier for inventory tracking and SDS verification. |
| Molecular Weight | 196.63 g/mol | Required for precise stoichiometric calculations during coupling reactions. |
| Physical State | Crystalline Powder | Highly prone to electrostatic dispersion and aerosolization; mandates draft-free weighing or handling within a certified fume hood[1]. |
| Hygroscopicity | High | Absorbs ambient moisture rapidly, leading to ester hydrolysis. Requires desiccated storage and inert gas backfilling. |
| Decomposition | NOx, CO, CO2, HCl gas | Thermal decomposition releases toxic hydrogen chloride gas and nitrogen oxides, necessitating self-contained breathing apparatus (SCBA) during fire emergencies[2]. |
Required Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient when handling fine hydrochloride powders. The following PPE matrix outlines the exact specifications required, grounded in the causality of the compound's hazard profile.
| PPE Category | Specification | Rationale for Selection |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles. | Protects against micro-particulates during weighing. Standard safety glasses lack a peripheral seal, leaving the mucosa vulnerable to airborne dust[1]. |
| Hand Protection | Nitrile examination gloves (minimum 4 mil thickness). | Provides an impermeable barrier against mildly acidic salts. Nitrile is strictly preferred over latex due to its superior chemical resistance to common SPPS solvents (e.g., DMF, DCM) used in subsequent steps[3]. |
| Body Protection | Flame-retardant (FR) or standard heavy cotton laboratory coat. | Prevents particulate accumulation on personal clothing. Must be fully buttoned to minimize dermal exposure[1]. |
| Respiratory | N95/P100 particulate respirator. | Required only if handling outside of engineering controls. The primary control must always be a [3]. |
Experimental Protocol: Safe Handling and Solubilization Workflow
The following step-by-step methodology ensures safe transfer and solubilization of Methyl 2-(3-aminopropanamido)acetate hydrochloride, preventing both personnel exposure and reagent degradation.
Step 1: Environmental Preparation & Engineering Controls
-
Action: Verify that the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm).
-
Causality: Proper airflow captures any aerosolized particulates before they reach the researcher's breathing zone[1].
Step 2: Weighing Mechanics
-
Action: Utilize anti-static weighing boats and grounded metal spatulas.
-
Causality: Dry hydrochloride salts build up static charge. Using anti-static tools prevents the powder from repelling off the spatula, which causes inaccurate mass readings and disperses hazardous dust into the air.
Step 3: Reagent Solubilization
-
Action: Transfer the weighed solid into the reaction vessel and slowly add your SPPS solvent (e.g., DMF or NMP).
-
Causality: Rapid addition of solvent can cause the fine powder to splash or become airborne. Controlled addition ensures smooth dissolution for subsequent activation by coupling reagents (e.g., HATU/DIPEA)[3].
Step 4: Post-Transfer Preservation
-
Action: Immediately flush the primary chemical container with an inert gas (dry Nitrogen or Argon) before sealing.
-
Causality: Displacing ambient air prevents atmospheric moisture from hydrolyzing the methyl ester, preserving the shelf-life and reactivity of the dipeptide building block.
Step 5: Decontamination
-
Action: Wipe down the balance and all surrounding surfaces with a damp paper towel (using water or 70% ethanol). Never dry sweep.
-
Causality: Dry sweeping mechanically aerosolizes the settled dust, creating a secondary inhalation hazard[4]. Wet wiping binds the particulates safely to the towel for disposal.
Workflow Visualization
The following diagram illustrates the logical progression of exposure control during the handling of this compound.
Caption: Workflow for the safe handling and exposure control of dipeptide hydrochlorides.
Spill Response and Waste Disposal Plan
Even with rigorous protocols, accidental releases can occur. Follow these steps to mitigate exposure:
Minor Spill Remediation (< 50g)
-
Isolate: Restrict access to the immediate area and ensure your PPE (especially eye and respiratory protection) is intact.
-
Containment: Do not use a brush or broom. Lightly mist the spilled powder with water to suppress dust formation[4].
-
Collection: Use a damp absorbent pad or heavy paper towel to wipe up the wetted material.
-
Sanitization: Wash the affected surface thoroughly with soap and water to remove any residual acidity[2].
Waste Disposal Routing
-
Solid Waste: Contaminated gloves, empty vials, and cleanup towels must be placed in a sealed, labeled hazardous waste container. Do not mix with general lab trash.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMF/DCM) must be segregated into appropriate organic waste carboys (halogenated or non-halogenated, depending on the solvent matrix). Never pour peptide synthesis reagents down the drain [4].
References
-
American Peptide Society. "Peptide Synthesis for Beginners." American Peptide Society. URL:[Link]
Sources
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